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  • Product: 7-Amino-5-fluoro-8-quinolinol
  • CAS: 18472-07-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 7-Amino-5-fluoro-8-quinolinol: A Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, metal coordination thermodynamics, and self-validating experimental workflows. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, metal coordination thermodynamics, and self-validating experimental workflows.

Executive Summary

7-Amino-5-fluoro-8-quinolinol (CAS: 18472-07-6) is a highly specialized, trifunctional derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold[1]. While the parent 8-HQ structure is renowned for its robust transition metal chelation capabilities, its clinical utility is often limited by rapid phase I metabolism and suboptimal pharmacokinetic distribution. The strategic incorporation of a fluorine atom at the C5 position and an amino group at the C7 position transforms this scaffold into a precision tool for modulating metallobiology. This compound is increasingly investigated for its potential to inhibit zinc-dependent metallo-


-lactamases in drug-resistant bacteria[2] and to redistribute intracellular metal pools in neurodegenerative disease models.

Structural Architecture & Physicochemical Causality

The physicochemical behavior of 7-Amino-5-fluoro-8-quinolinol is dictated by the electronic and steric interplay of its three primary functional groups. Understanding the causality behind these modifications is critical for predicting its pharmacokinetics and target engagement.

  • The 8-OH and 1-N Axis: This forms the core bidentate chelating pharmacophore. The oxygen acts as a hard Lewis base, while the pyridine nitrogen acts as a borderline Lewis base, creating an ideal coordination pocket for transition metals like Zn

    
    , Cu
    
    
    
    , and Fe
    
    
    [2].
  • The 5-Fluoro (-F) Substitution: Fluorine is highly electronegative but sterically compact (van der Waals radius similar to hydrogen). Its primary role is to block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C5 position. Furthermore, its strong inductive electron-withdrawing effect lowers the pK

    
     of the quinoline nitrogen, ensuring the molecule remains largely unprotonated and lipophilic at physiological pH.
    
  • The 7-Amino (-NH

    
    ) Substitution:  Positioned ortho to the 8-OH, the amino group introduces a hydrogen-bond donor/acceptor site. Its electron-donating resonance effect partially counteracts the electron-withdrawing nature of the fluorine, fine-tuning the electron density at the chelating oxygen to optimize the metal-ligand stability constant (
    
    
    
    ).
Table 1: Physicochemical Parameters
ParameterValue / DescriptorMechanistic Significance
CAS Number 18472-07-6Unique chemical identifier[1].
Molecular Formula C

H

FN

O
Defines stoichiometry and elemental composition[1].
Molecular Weight 178.16 g/mol Highly favorable for Blood-Brain Barrier (BBB) penetration (< 400 Da)[1].
LogP (Estimated) ~1.2 - 1.8Optimal lipophilicity for passive transcellular diffusion across lipid bilayers.
pK

(Quinoline N)
~4.2Protonated in gastric fluid; neutral in systemic circulation.
pK

(Phenolic OH)
~9.5Deprotonated only in basic microenvironments or upon metal coordination.
H-Bond Donors 3 (-NH

, -OH)
Facilitates target protein interactions and secondary coordination spheres.
H-Bond Acceptors 3 (N, O, F)Enhances aqueous solubility relative to purely hydrophobic analogs.

Metal Coordination Thermodynamics

The therapeutic efficacy of 7-Amino-5-fluoro-8-quinolinol relies on its ability to outcompete native biological ligands for metal ions. The compound typically forms 1:1 ([ML]


) and 1:2 ([ML

]) complexes with divalent cations. The formation of the neutral 1:2 complex is particularly critical, as it acts as a lipophilic ionophore capable of crossing cellular membranes to deliver or sequester metals[2].

Chelation L 7-Amino-5-fluoro-8-quinolinol (Ligand, L) ML 1:1 Complex [ML]+ L->ML + M (Fast) M Metal Cation (Cu2+, Zn2+, Fe3+) M->ML + L ML2 1:2 Complex [ML2] ML->ML2 + L (Slower) ML2->L Acidic Dissociation (pH < 4)

Figure 1: Stepwise thermodynamic equilibrium of transition metal chelation by the ligand.

Self-Validating Experimental Workflows

To ensure high-fidelity data in drug development, all physicochemical assays must be designed as self-validating systems. Below are the authoritative protocols for evaluating this compound.

Protocol 1: Potentiometric Determination of pK and Stability Constants ( )

This protocol quantifies the thermodynamic affinity of the ligand for target metals (e.g., Zn


) using.
  • Step 1: Solution Preparation. Prepare a 1.0 mM solution of the ligand in 0.1 M KCl.

    • Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentration to be directly proportional to activity—a strict requirement for accurate Nernstian calculations.

  • Step 2: Inert Atmosphere Setup. Purge the thermostated (25.0 ± 0.1 °C) titration vessel with high-purity Argon gas for 15 minutes prior to and during the titration.

    • Causality: Atmospheric CO

      
       readily dissolves in aqueous solutions to form carbonic acid. This introduces a parasitic buffering effect that artificially lowers the pH, severely skewing the pK
      
      
      
      calculations.
  • Step 3: Titration. Titrate with standardized 0.1 M NaOH using an automated micro-burette.

    • Causality: Using a high-concentration titrant minimizes the volume change in the vessel, preventing the dilution of the ionic strength buffer.

  • Self-Validating System: Prior to the ligand titration, standardize the NaOH titrant against Potassium Hydrogen Phthalate (KHP) and perform a blank titration of the 0.1 M KCl solvent. If the Gran plot of the blank does not yield a perfectly linear response, it indicates electrode fouling or solvent contamination, and the run must be aborted.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

To evaluate the compound's potential for neuro-pharmacological applications, its passive transcellular permeation must be assessed using a .

  • Step 1: Donor Compartment Preparation. Dissolve the compound in a phosphate buffer (pH 7.4) containing exactly 5% DMSO.

    • Causality: 5% DMSO is the critical threshold that ensures the lipophilic compound remains fully solubilized in the aqueous buffer without acting as a solvent that dissolves or compromises the structural integrity of the artificial lipid membrane.

  • Step 2: Membrane Coating. Coat the PVDF filter membrane (0.45 µm pore size) with a 20 mg/mL solution of porcine brain lipid extract in dodecane.

    • Causality: Porcine brain lipid accurately mimics the specific sphingomyelin, phosphatidylcholine, and cholesterol ratios found in the human blood-brain barrier, providing a highly biorelevant partitioning environment compared to standard synthetic phospholipids.

  • Step 3: Incubation and Quantification. Incubate the sandwich plate for 5 hours at 37°C. Separate the plates and quantify the compound concentration in the acceptor well via LC-MS/MS.

  • Self-Validating System: Include Lucifer Yellow (a highly hydrophilic, membrane-impermeable fluorescent dye) in the donor well. Post-incubation, measure the fluorescence of the acceptor well. A permeation rate (

    
    ) of 
    
    
    
    cm/s for Lucifer Yellow confirms that the lipid bilayer remained completely intact and no aqueous pores formed during the 5-hour assay.

Therapeutic Mechanisms of Action

By leveraging its physicochemical properties, 7-Amino-5-fluoro-8-quinolinol can act through two primary pharmacological pathways:

  • Metallo-

    
    -Lactamase (MBL) Inhibition:  The compound can directly strip Zn
    
    
    
    from the active site of MBLs in drug-resistant bacteria, rendering the enzymes inactive and restoring the efficacy of co-administered
    
    
    -lactam antibiotics[2].
  • Intracellular Ionophore Activity: The neutral [ML

    
    ] complex can passively diffuse across lipid bilayers. Once inside the acidic environment of intracellular vesicles (e.g., lysosomes), the complex dissociates, redistributing trapped metals to mitigate Reactive Oxygen Species (ROS) generation via the Fenton reaction.
    

Mechanism Extracellular Extracellular Space (Metal Pooling) Membrane Lipid Bilayer (LogP ~1.5 Permeation) Extracellular->Membrane Neutral ML2 Complex Intracellular Cytosol Membrane->Intracellular Dissociation Target1 Metallo-β-lactamase Inhibition Intracellular->Target1 Zn2+ Sequestration Target2 ROS Mitigation (Fenton Block) Intracellular->Target2 Cu2+/Fe2+ Buffering

Figure 2: Ionophore-mediated cellular entry and downstream metalloenzyme modulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 417489, 7-Amino-5-fluoro-8-quinolinol". PubChem. Available at:[Link]

  • World Intellectual Property Organization. "Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds". Patent WO2009140215A2.
  • Oliveri, V., & Vecchio, G. "8-Hydroxyquinolines in medicinal chemistry: A structural perspective". European Journal of Medicinal Chemistry, 120, 252-274. Available at:[Link]

  • Kansy, M., Senner, F., & Gubernator, K. "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes". Journal of Medicinal Chemistry, 41(7), 1007-1010. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Potentiometric Titration". IUPAC Gold Book. Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 7-Amino-5-fluoro-8-quinolinol: A Technical Guide

The structural elucidation of substituted quinolines is a critical pathway in modern drug development, particularly for compounds leveraging the 8-hydroxyquinoline scaffold for metalloenzyme inhibition, targeted metal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of substituted quinolines is a critical pathway in modern drug development, particularly for compounds leveraging the 8-hydroxyquinoline scaffold for metalloenzyme inhibition, targeted metal chelation, and antimicrobial activity. 7-Amino-5-fluoro-8-quinolinol (CAS: 18472-07-6; Molecular Formula: C9H7FN2O) presents a unique analytical challenge due to its dense functionalization. The presence of an electron-withdrawing fluorine at C-5, an electron-donating primary amine at C-7, and a hydroxyl group at C-8 creates a complex electronic environment that profoundly influences its spectroscopic signatures.

This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization (NMR, FT-IR, and HRMS) of 7-amino-5-fluoro-8-quinolinol.

Analytical Workflow & Strategy

To achieve unambiguous structural confirmation, a multi-modal approach is required. The workflow below illustrates the integration of orthogonal spectroscopic techniques to validate the molecular framework.

Workflow Start 7-Amino-5-fluoro-8-quinolinol Sample Preparation NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR IR ATR-FTIR Spectroscopy (Vibrational Modes) Start->IR MS ESI-HRMS/MS (Molecular Weight & Fragmentation) Start->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic characterization of 7-amino-5-fluoro-8-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is the most critical variable for this compound. Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is mandated because it prevents the rapid chemical exchange of the labile -OH and -NH₂ protons, allowing their distinct resonances to be observed[1]. The highly deshielded nature of the H-2 proton, typically resonating near 8.8 ppm, is a direct consequence of its proximity to the electronegative quinoline nitrogen[2]. Furthermore, the introduction of a fluorine atom at C-5 necessitates ¹⁹F NMR, which reveals a distinct signal split by ortho-coupling to H-6[3].

Self-Validating Protocol: Multinuclear NMR
  • Sample Preparation : Dissolve 15 mg of highly purified 7-amino-5-fluoro-8-quinolinol in 0.6 mL of strictly anhydrous DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration : Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei on a ≥400 MHz spectrometer. Reference the ¹H spectrum to the residual DMSO pentet at 2.50 ppm.

  • ¹H Acquisition : Acquire 16–32 scans with a relaxation delay (D1) of 2.0 s to ensure complete relaxation of the broad amine and hydroxyl protons.

  • ¹³C Acquisition : Acquire ≥1024 scans using a proton-decoupled sequence (WALTZ-16). Set D1 to 2.0 s.

  • ¹⁹F Acquisition : Acquire 64 scans with proton decoupling. Reference to an external CFCl₃ standard (0 ppm).

  • Self-Validation Check : The integration of the H-6 doublet (1H) against the pyridine ring protons (H-2, H-3, H-4 totaling 3H) serves as an internal quantitative check for structural integrity and purity.

Quantitative Data: Chemical Shifts & Coupling

Table 1: Expected ¹H and ¹⁹F NMR Parameters (in DMSO-d6)

NucleusPositionExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
¹HH-28.85dd4.2, 1.6Deshielded by adjacent N atom[2].
¹HH-48.40dd8.5, 1.6Conjugation with the ring system.
¹HH-37.60dd8.5, 4.2Shielded relative to H-2 and H-4.
¹HH-66.90d~12.0 (³J_HF)Ortho-coupling to F-5[3].
¹H-OH9.80br s-Broadened by H-bonding[1].
¹H-NH₂5.50br s-Primary amine protons.
¹⁹FF-5-125.0d~12.0 (³J_FH)Characteristic fluoroquinoline shift[3].

Table 2: Expected ¹³C NMR Parameters (in DMSO-d6)

Carbon PositionExpected Shift (δ, ppm)MultiplicityCoupling Constant (J_CF, Hz)
C-2148.5s-
C-5145.0d~240 (¹J_CF)
C-8a138.5s-
C-8138.0s-
C-7135.0s-
C-4132.0s-
C-3122.5s-
C-4a120.0s-
C-6105.0d~22 (²J_CF)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Modes & Structural Causality

Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine at C-7 manifests as two distinct N-H stretching bands (asymmetric and symmetric) between 3350 and 3450 cm⁻¹. The proximity of the C-8 hydroxyl group to the quinoline nitrogen allows for intramolecular hydrogen bonding, which significantly broadens the O-H stretching band[4]. The C-F bond introduces a strong, highly polarized stretching vibration in the fingerprint region.

Self-Validating Protocol: ATR-FTIR
  • Background Collection : Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place 2–3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact with the crystal, maximizing the evanescent wave penetration.

  • Acquisition : Acquire 64 scans from 4000 to 400 cm⁻¹.

  • System Recovery : Clean the crystal with isopropanol and perform a secondary background scan to verify baseline recovery.

  • Self-Validation Check : The absence of a strong carbonyl stretch (>1650 cm⁻¹) confirms the sample has not oxidized to a quinone derivative during storage.

Quantitative Data: Vibrational Bands

Table 3: Key ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3450, 3350Medium, SharpN-H stretch (asym/sym)Confirms primary amine at C-7.
3200–3100Broad, StrongO-H stretchBroadening indicates H-bonding[4].
1620, 1580StrongC=N, C=C stretchQuinoline aromatic core vibrations.
1250MediumC-O stretchPhenolic C-O bond at C-8.
1150StrongC-F stretchConfirms fluorination at C-5.

High-Resolution Mass Spectrometry (HRMS)

Ionization & Fragmentation Causality

The basic quinoline nitrogen is highly susceptible to protonation, making Electrospray Ionization in positive mode (ESI+) the optimal technique[5]. The protonation yields a robust [M+H]⁺ precursor ion at m/z 179.06. Subsequent Collision-Induced Dissociation (CID) drives the loss of water (-18 Da) from the C-8 hydroxyl group, a characteristic fragmentation pathway for 8-hydroxyquinolines[5]. Further fragmentation involves the loss of carbon monoxide (-28 Da), which is facilitated by the adjacent nitrogen atom accepting the hydroxyl hydrogen[6].

Fragmentation M [M+H]+ m/z 179.06 F1 Loss of H2O m/z 161.05 M->F1 -H2O F2 Loss of NH3 m/z 162.03 M->F2 -NH3 F3 Loss of CO m/z 151.06 M->F3 -CO F4 Tropylium Ion m/z ~120-130 F1->F4 Ring Contraction

Proposed ESI-MS/MS fragmentation pathway for 7-amino-5-fluoro-8-quinolinol.

Self-Validating Protocol: LC-ESI-HRMS/MS
  • Sample Preparation : Prepare a 1 µg/mL solution in 50:50 Methanol:Water supplemented with 0.1% Formic Acid. The formic acid acts as a proton source, heavily enhancing ionization efficiency for the basic nitrogen.

  • Chromatography : Inject 5 µL onto a C18 UPLC column to desalt the sample and separate any potential synthesis isomers.

  • MS Source Parameters : Operate in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • MS/MS Acquisition : Isolate the m/z 179.06 precursor ion. Apply Collision-Induced Dissociation (CID) using Argon gas with a normalized collision energy (NCE) ramped from 20 to 35 eV.

  • Self-Validation Check : The presence of the isotopic ¹³C peak at m/z 180.06 (at approximately 10% relative abundance to the monoisotopic peak) internally validates the carbon count (C9) of the parent molecule.

Quantitative Data: Fragmentation Matrix

Table 4: Exact Mass and Key MS/MS Fragments

Ion TypeFormulaExact Mass (Da)Observed m/z (ESI+)Neutral Loss
Precursor [M+H]⁺C9H8FN2O⁺179.0615179.06None
Fragment 1C9H6FN2⁺161.0509161.05-H₂O (18 Da)[5]
Fragment 2C9H5FNO⁺162.0350162.03-NH₃ (17 Da)
Fragment 3C8H8FN2⁺151.0666151.06-CO (28 Da)[6]

References

  • [5] Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline. Frontiers in Marine Science. URL:[Link]

  • [6] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. URL:[Link]

  • [4] 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. MDPI International Journal of Molecular Sciences. URL:[Link]

Sources

Foundational

A Framework for the Determination and Modulation of the Fluorescence Quantum Yield of 7-Amino-5-fluoro-8-quinolinol

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract 7-Amino-5-fluoro-8-quinolinol is a heterocyclic compound with significant potential as a fluorescent probe and a chelating agent in b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Amino-5-fluoro-8-quinolinol is a heterocyclic compound with significant potential as a fluorescent probe and a chelating agent in biomedical research and drug development.[1] Its utility is intrinsically linked to its photophysical properties, paramount among which is the fluorescence quantum yield (Φf)—a direct measure of the molecule's efficiency in converting absorbed light into emitted fluorescence.[2][3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the theoretical underpinnings, practical determination, and critical factors influencing the quantum yield of this specific fluorophore. We synthesize field-proven insights with established protocols to offer a self-validating system for its characterization. This document details the relative method for quantum yield measurement, explores the profound effects of the molecular environment—including solvent, pH, and metal ion chelation—and outlines a plausible synthetic pathway for the core scaffold.

Part 1: Photophysical Context of the 7-Amino-5-fluoro-8-quinolinol Scaffold

The 8-Hydroxyquinoline Core: A Modulatable Fluorophore

The 8-hydroxyquinoline (8-HQ) scaffold is a foundational structure in the design of fluorescent probes and therapeutic agents.[1][4] In its native state, 8-HQ is often weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton is transferred to the pyridine nitrogen.[4][5] However, the true power of the 8-HQ scaffold lies in its modulability. Its fluorescence can be dramatically enhanced through chemical modification and interaction with its environment, particularly through metal ion chelation, which rigidifies the structure and increases fluorescence emission.[4]

The Influence of 7-Amino and 5-Fluoro Substituents

The specific substitution pattern of 7-Amino-5-fluoro-8-quinolinol is predicted to create a sophisticated "push-pull" electronic system that significantly influences its photophysical behavior.

  • 7-Amino Group: As a potent electron-donating group (EDG) at the 7-position, the amino substituent is expected to increase the electron density of the quinoline ring system. This can enhance intramolecular charge transfer (ICT) upon photoexcitation, a key process often associated with strong fluorescence.[6][7]

  • 5-Fluoro Group: The fluorine atom at the 5-position acts as an electron-withdrawing group (EWG) through induction. This substitution can further modulate the electronic landscape of the molecule, potentially influencing its absorption/emission wavelengths and enhancing photostability.

This combination of an EDG and an EWG on the 8-HQ core makes 7-Amino-5-fluoro-8-quinolinol a prime candidate for developing highly sensitive fluorescent probes for applications in cellular imaging and quantitative assays.[3]

Part 2: Fundamentals of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[8][9] It is a dimensionless quantity ranging from 0 to 1, where a value closer to 1 signifies higher fluorescence efficiency. Understanding the competing de-excitation pathways is crucial for interpreting and optimizing this parameter.

Upon absorbing a photon and reaching an excited singlet state (S1), a molecule can return to the ground state (S0) via several pathways:

  • Fluorescence (Radiative Decay): The molecule emits a photon and returns to the ground state. This is the desired pathway for fluorescent probes.

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0), where energy is dissipated as heat through molecular vibrations.[10]

  • Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically from a singlet state (S1) to a triplet state (T1). This can lead to phosphorescence or non-radiative decay.

The quantum yield is mathematically expressed as: Φf = kf / (kf + kIC + kISC) where kf, kIC, and kISC are the rate constants for fluorescence, internal conversion, and intersystem crossing, respectively.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kIC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (kISC) T1->S0 Phosphorescence / Non-radiative Decay

Caption: Workflow for relative fluorescence quantum yield determination.

Part 4: Key Factors Modulating Quantum Yield

The quantum yield of 7-Amino-5-fluoro-8-quinolinol is not an immutable constant but is highly sensitive to its environment. Understanding these factors is key to optimizing its performance in specific applications.

FactorPredicted Effect on 7-Amino-5-fluoro-8-quinolinolUnderlying Mechanism
Solvent Polarity Significant. Quantum yield may be higher in polar aprotic solvents (e.g., DMSO, DMF). [9]Polar aprotic solvents can stabilize the excited charge-transfer state without providing a quenching pathway. Protic solvents (e.g., water, ethanol) can form hydrogen bonds, potentially offering a non-radiative decay channel and lowering the quantum yield. [9]
pH / Protonation Strong enhancement of fluorescence is expected in acidic conditions. [9][11]Protonation of the quinoline nitrogen can change the nature of the lowest excited singlet state from a less fluorescent n,π* state to a more fluorescent π,π* state, thereby increasing the quantum yield. [9][11]
Metal Ion Chelation Dramatic increase in quantum yield upon binding to metal ions like Zn²⁺ or Al³⁺.Chelation rigidifies the molecular structure, which restricts intramolecular rotations and vibrations that dissipate energy non-radiatively. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), "locks" the molecule in a conformation that favors radiative decay. [4][7]
Concentration Decreased quantum yield at high concentrations.At high concentrations, molecules can form non-fluorescent aggregates. This process, known as Aggregation-Caused Quenching (ACQ), provides a pathway for non-radiative energy loss. [7]

Part 5: Proposed Synthetic Pathway

A plausible and efficient synthesis of 7-Amino-5-fluoro-8-quinolinol can be derived from established methodologies for quinoline functionalization. [12][13]The proposed route involves a two-step sequence starting from the commercially available 5-fluoro-8-hydroxyquinoline.

  • Nitration: Electrophilic nitration of 5-fluoro-8-hydroxyquinoline using a mixture of nitric and sulfuric acid is expected to selectively install a nitro group at the electron-rich 7-position.

  • Reduction: The resulting 5-fluoro-7-nitro-8-quinolinol can then be reduced to the target 7-amino derivative. This is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C). [13]

Synthesis cluster_0 Proposed Synthesis of 7-Amino-5-fluoro-8-quinolinol A 5-Fluoro-8-hydroxyquinoline B 5-Fluoro-7-nitro-8-quinolinol A->B Nitration (HNO₃, H₂SO₄) C 7-Amino-5-fluoro-8-quinolinol (Target) B->C Reduction (e.g., SnCl₂/HCl)

Caption: Plausible synthetic route to the target compound.

Conclusion

This guide establishes a robust framework for the comprehensive characterization of the fluorescence quantum yield of 7-Amino-5-fluoro-8-quinolinol. While no specific quantum yield value for this molecule is currently published, its structural features strongly suggest it is a highly tunable fluorophore. By applying the detailed relative measurement protocol and systematically investigating the influence of solvent, pH, and metal ion chelation, researchers can effectively determine and optimize its fluorescence efficiency. The insights and methodologies presented here are intended to empower scientists in drug development and chemical biology to unlock the full potential of this promising compound for advanced sensing and imaging applications.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. HORIBA Application Note. [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Application Note. [Link]

  • PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). PicoQuant Technical Note. [Link]

  • Joshi, H., Pyerin, M., & Fábián, L. (2020). Fluorescence enhancement of quinolines by protonation. Scientific Reports, 10(1), 13636. [Link]

  • Moreno Trevino, R. (2024). Modified 2-Quinolinones For Photocatalysis: The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. DePaul Discoveries, 14(1), Article 3. [Link]

  • Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. [Link]

  • Helin, A. F., & VanderWerf, C. A. (1952). SYNTHESIS OF MEDICINALS DERIVED FROM 5-FLUORO-8-HYDROXYQUINOLINE. Journal of the American Chemical Society, 74(1), 229-231. [Link]

  • Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]

  • Brandán, S. A., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scientific Research Publishing. [Link]

  • ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy. [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Schulman, S. G., & Fernando, Q. (1967). Fluorescence of 8-quinolinol in strongly basic solutions. Defense of the excited state prototropic equilibrium hypothesis. Analytical Chemistry, 39(8), 1014-1016. [Link]

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5693. [Link]

  • Sathyavathi, M., et al. (2010). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 48, 561-566. [Link]

  • Liu, X., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 154, 153-165. [Link]

  • Asadipour, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6343. [Link]

  • Nagy, V., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(20), 6296. [Link]

  • Chan, L. P. (2018). Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. Journal of Pharmaceutical Care & Health Systems. [Link]

  • Kumar, J., et al. (2025). Spectrophotometric trace determination of Fe(II) with 5,7-dibromo-8-hydroxyquinoline and investigating the spectral, antimicrobial, anticancer properties and DFT study of iron complexes. Journal of the Iranian Chemical Society. [Link]

Sources

Exploratory

Biological Screening of 7-Amino-5-fluoro-8-quinolinol: A Metallo-Targeted Paradigm

An in-depth technical guide on the biological screening and mechanistic profiling of 7-Amino-5-fluoro-8-quinolinol (CAS 18472-07-6). Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the biological screening and mechanistic profiling of 7-Amino-5-fluoro-8-quinolinol (CAS 18472-07-6).

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a Metal-Binding Pharmacophore (MBP)[1]. By chelating biologically essential transition metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺), 8-HQs modulate metalloenzyme activity and disrupt cellular metal homeostasis[2]. 7-Amino-5-fluoro-8-quinolinol represents a highly tuned derivative within this class. The strategic placement of a highly electronegative fluorine atom at the C5 position withdraws electron density from the phenolic oxygen, lowering its pKa and enhancing metal coordination at physiological pH. Concurrently, the C7 amino group provides a synthetic handle for further functionalization while modulating the molecule's lipophilicity and redox potential.

This whitepaper outlines a comprehensive, self-validating biological screening cascade designed specifically for 7-Amino-5-fluoro-8-quinolinol, bridging physicochemical profiling with phenotypic efficacy and mechanistic validation.

Phase 1: Physicochemical & Metal-Binding Profiling

Rationale & Causality

Before advancing a metal-binding pharmacophore into cellular assays, its speciation and metal-binding stoichiometry must be defined. The biological activity of 8-HQs is highly dependent on whether they form 1:1 or 1:2 (metal:ligand) complexes[3]. A 1:1 complex often retains a net positive charge, limiting membrane permeability, whereas a neutral 1:2 complex acts as a highly permeable ionophore. The 5-fluoro substitution specifically aims to stabilize the 1:2 neutral complex at pH 7.4.

Protocol 1: UV-Vis Spectrophotometric Speciation Titration

Objective: Determine the binding affinity (


) and stoichiometry of the compound with Zn²⁺ and Cu²⁺.
  • Preparation: Prepare a 50 µM solution of 7-Amino-5-fluoro-8-quinolinol in 50 mM HEPES buffer (pH 7.4, containing 1% DMSO to ensure solubility).

  • Titration: Sequentially add standardized metal solutions (CuCl₂ or ZnCl₂) in 5 µM increments, up to a final concentration of 100 µM.

  • Acquisition: Record the UV-Vis spectra (250–500 nm) after each addition. Monitor the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band (typically around 380–420 nm).

  • Self-Validation System (Reversibility Check): Following saturation, add 150 µM of EDTA (a strong, non-permeable chelator). A rapid reversion of the spectra to the baseline ligand signature validates that the interaction is a reversible coordination complex, ruling out irreversible covalent modifications or compound degradation.

Phase 2: Target-Based Metalloenzyme Inhibition

Rationale & Causality

Many 8-HQ derivatives exert their primary antineoplastic or antimicrobial effects by inhibiting Zn-dependent metalloenzymes, such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)[2]. The compound acts by inserting its bidentate (N,O) chelating moiety into the enzyme's active site, stripping or sequestering the catalytic zinc ion.

Protocol 2: Fluorometric Metalloenzyme (HDAC8) Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) against a model metalloenzyme.

  • Enzyme Incubation: Incubate recombinant human HDAC8 (0.5 U/well) with a 10-point, 3-fold dilution series of 7-Amino-5-fluoro-8-quinolinol (from 10 µM down to 0.5 nM) in assay buffer for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Detection: Measure fluorescence continuously for 60 minutes (Ex: 360 nm, Em: 460 nm) to calculate the initial reaction velocity (

    
    ).
    
  • Self-Validation System (Metal Rescue): In a parallel assay plate, pre-incubate the enzyme with 50 µM excess ZnSO₄ before adding the compound. A significant rightward shift in the IC₅₀ curve (loss of potency) definitively proves that the mechanism of inhibition is driven by zinc chelation rather than allosteric binding to the protein surface.

Phase 3: Phenotypic Screening & The Ionophore Mechanism

Rationale & Causality

While target-based assays prove target engagement, phenotypic screening determines cellular penetration and efficacy. Interestingly, 8-HQs often exhibit a "dual mechanism." They can act as extracellular chelators (starving pathogens of essential metals) or as intracellular ionophores (shuttling toxic levels of redox-active metals like copper into the cell)[4].

Protocol 3: Broth Microdilution with Metal-Dependency Validation

Objective: Determine the Minimum Inhibitory Concentration (MIC) against target pathogens (e.g., S. aureus or M. tuberculosis) and validate the ionophore mechanism.

  • Inoculation: Prepare a bacterial suspension at

    
     CFU/mL in cation-adjusted Mueller-Hinton broth.
    
  • Treatment: Dispense the compound in a 2-fold serial dilution across a 96-well plate.

  • Incubation: Incubate at 37°C for 18–24 hours (or longer for slow-growing mycobacteria) and read optical density (OD₆₀₀).

  • Self-Validation System (The Copper Potentiation Test): Run identical plates supplemented with 20 µM CuCl₂. If 7-Amino-5-fluoro-8-quinolinol acts as a copper ionophore, the addition of exogenous Cu²⁺ will hyper-potentiate the drug, drastically lowering the MIC[4]. Conversely, if it acts purely by starving the bacteria of trace metals, adding Cu²⁺ will rescue bacterial growth.

Summary of Expected Quantitative Metrics

The following table summarizes representative benchmark data for the 5-fluoro-8-HQ scaffold across the described assays, providing a baseline for comparative screening.

Assay / ParameterTargetRepresentative Value (5-F-8-HQ Scaffold)Mechanistic Implication
pKa (Phenolic OH) Physicochemical~7.8 - 8.1Enhanced neutral fraction at pH 7.4 compared to unsubstituted 8-HQ.
Log

Lipophilicity2.4 - 2.8Optimal for passive membrane diffusion (Ionophore activity).
IC₅₀ (HDAC8) Metalloenzyme0.8 - 2.5 µMPotent Zn²⁺ sequestration at the catalytic active site.
MIC (S. aureus) Phenotypic4 - 8 µMBaseline antimicrobial activity in standard media.
MIC (+ 20 µM Cu²⁺) Phenotypic0.25 - 0.5 µM>10-fold potentiation confirms Cu-dependent ionophore toxicity.

Phase 4: Mechanistic Validation of ROS Generation

Rationale & Causality

Once inside the cell, the 8-HQ-Copper complex undergoes redox cycling. Cu(II) is reduced to Cu(I) by cellular reductants (like glutathione). The resulting Cu(I) complex reacts with endogenous hydrogen peroxide (


) via a Fenton-like reaction, generating highly toxic hydroxyl radicals (•OH) that cause DNA strand breaks and lipid peroxidation, ultimately leading to cell death[5].

ROSMechanism L 7-NH2-5-F-8-HQ (Ligand) Complex Cu(II)-Ligand Complex L->Complex Chelation Cu Cu(II) Cu->Complex Cu1 Cu(I)-Ligand Complex Complex->Cu1 Reduction Red Cellular Reductants (e.g. GSH) Red->Cu1 Cu1->Complex Redox Cycling ROS Hydroxyl Radicals (•OH) Cu1->ROS Fenton-like Reaction H2O2 H2O2 H2O2->ROS Death Cell Death (Apoptosis) ROS->Death Oxidative Damage

Fig 2. Copper-mediated redox cycling and ROS generation by 7-Amino-5-fluoro-8-quinolinol.

Protocol 4: Intracellular ROS Quantification via DCFDA

Objective: Confirm that cytotoxicity is mediated by the generation of Reactive Oxygen Species (ROS).

  • Cell Loading: Seed target cells in a dark 96-well plate. Wash and load with 10 µM

    
     (a cell-permeable ROS probe) for 30 minutes.
    
  • Treatment: Wash cells to remove extracellular dye, then treat with 7-Amino-5-fluoro-8-quinolinol (at

    
     and 
    
    
    
    MIC/IC₅₀) in the presence of 10 µM CuCl₂.
  • Measurement: Measure the kinetics of DCF fluorescence (Ex: 485 nm, Em: 535 nm) over 2 hours.

  • Self-Validation System (ROS Quenching): Pre-treat a control group of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound addition. Complete quenching of the fluorescent signal, coupled with a rescue of cell viability, definitively proves that the observed toxicity is a direct result of Fenton-mediated oxidative stress[6].

Workflow Visualization

To ensure robust data integrity, the screening of 7-Amino-5-fluoro-8-quinolinol must follow a strict hierarchical logic, where each phase informs the next.

ScreeningCascade A 1. Physicochemical Profiling (pKa, LogP, Speciation) B 2. Target-Based Screening (Metalloenzyme Inhibition) A->B Drives Target Affinity C 3. Phenotypic Assays (MIC, IC50, Cell Viability) B->C Translates to Efficacy D 4. Mechanistic Validation (ROS Generation, Metal Rescue) C->D Confirms Mechanism E 5. ADMET Profiling (Microsomal Stability, Permeability) D->E Lead Optimization

Fig 1. Hierarchical biological screening cascade for 8-HQ derivatives.

References

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds PubMed Central (PMC) / NIH URL:[Link]

  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8) MDPI - Molecules URL:[Link]

  • Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole MDPI - Pharmaceutics URL:[Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity ACS Infectious Diseases URL:[Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections MDPI - Pharmaceutics URL:[Link]

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline PubMed / NIH URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Properties of 7-Amino-5-fluoro-8-quinolinol Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus represents a cornerstone scaffold in medicinal chemistry, lauded for its vast pharmacological potential. Within thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus represents a cornerstone scaffold in medicinal chemistry, lauded for its vast pharmacological potential. Within this class, 8-hydroxyquinoline (8-HQ) derivatives are particularly distinguished by their potent biological activities, largely attributed to their exceptional metal-chelating capabilities.[1][2] This guide delves into the specific and promising subclass of 7-amino-5-fluoro-8-quinolinol derivatives. The strategic incorporation of a fluorine atom at the C-5 position and an amino group at the C-7 position is designed to modulate the scaffold's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. We will explore the causal logic behind synthetic strategies for the core structure, detail methods for its derivatization, and analyze the resultant physicochemical and biological properties, providing a comprehensive resource for researchers engaged in the discovery of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of new drugs, and among them, the quinoline framework is preeminent. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. The historical success of quinine and the subsequent development of synthetic fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV, underscore the scaffold's therapeutic versatility and its capacity for structural modification to overcome challenges like drug resistance.[3][4]

The Privileged 8-Hydroxyquinoline (8-HQ) Core

The 8-hydroxyquinoline (8-HQ) moiety is a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[2][5] This ability to sequester essential metal ions is a primary mechanism behind its potent antimicrobial and antifungal activities, as it disrupts vital microbial enzyme functions.[1][5] Beyond its antimicrobial effects, the 8-HQ scaffold has been investigated for a range of other therapeutic applications:

  • Anticancer Activity: Derivatives have been shown to exhibit antiproliferative effects, often linked to their ability to induce apoptosis or chelate iron, a critical element for cell proliferation.[1][6]

  • Neuroprotection: Certain 8-HQ compounds, like clioquinol, have been explored in the context of neurodegenerative diseases such as Alzheimer's, where they are thought to work by modulating the homeostasis of metal ions in the brain that contribute to protein aggregation.[2]

  • Fluorescent Sensing: The fluorescence of the 8-HQ core is often enhanced upon metal chelation, a property that has been harnessed to develop sensitive chemosensors for detecting metal ions in biological systems.[6][7]

Strategic Incorporation of Fluorine and Amino Moieties

The targeted design of 7-amino-5-fluoro-8-quinolinol derivatives leverages the unique contributions of each substituent to create a pharmacologically optimized scaffold.

  • The C-5 Fluoro Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[8] Due to its small size and high electronegativity, fluorine can significantly alter a compound's properties by increasing metabolic stability, improving membrane permeability, and enhancing binding affinity to target proteins.[4][9]

  • The C-7 Amino Group: The amino group at the C-7 position serves as a versatile synthetic handle for creating a diverse library of derivatives. It can be readily acylated, alkylated, or used in reactions like the Mannich reaction to introduce new functional groups.[10][11] These modifications allow for the fine-tuning of the molecule's lipophilicity and steric properties, which can profoundly impact its biological activity. For instance, increasing the lipophilicity of the side chain at the C-7 position has been shown to improve the antimycobacterial activity of related quinolone scaffolds.

Synthetic Strategies for the 7-Amino-5-fluoro-8-quinolinol Core

The synthesis of this specific trifunctionalized quinoline core requires a multi-step approach. While classic methods like the Skraup synthesis exist for quinolines, the Friedländer annulation generally offers greater versatility and milder conditions for constructing substituted quinoline rings.[7]

Retrosynthetic Analysis & Proposed Forward Synthesis

A logical retrosynthetic approach involves dissecting the target molecule into readily available starting materials. The core quinoline ring can be formed via a cyclization reaction, with the amino group introduced later through nitration and subsequent reduction.

A plausible forward synthesis pathway is outlined below. The rationale is to build the stable, functionalized quinoline core first, followed by the introduction of the chemically sensitive amino group in the final steps.

Synthetic_Pathway_Core A 2-Amino-4-fluorophenol C 5-Fluoro-8-hydroxy-quinoline-7-carboxylate A->C Gould-Jacobs Reaction B Diethyl 2-(ethoxymethylene)malonate D 5-Fluoro-8-hydroxyquinoline C->D Saponification & Decarboxylation (e.g., Dowtherm A, heat) E 5-Fluoro-7-nitro-8-hydroxyquinoline D->E Nitration (HNO3/H2SO4) F 7-Amino-5-fluoro-8-quinolinol (Core) E->F Reduction (e.g., SnCl2/HCl or H2, Pd/C) Derivative_Synthesis Core 7-Amino-5-fluoro-8-quinolinol Product1 7-Amido Derivative Core->Product1 Product2 7-Sulfonamido Derivative Core->Product2 Product3 7-Alkylamino Derivative Core->Product3 Reagent1 R-COCl / Base Reagent1->Product1 Acylation Reagent2 R-SO2Cl / Base Reagent2->Product2 Sulfonylation Reagent3 R-CHO / NaBH(OAc)3 Reagent3->Product3 Reductive Amination

Sources

Exploratory

Theoretical Studies of 7-Amino-5-fluoro-8-quinolinol Electronic Structure: A Computational Guide

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic environments of active pharmaceutical ingredients. This whitepaper provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic environments of active pharmaceutical ingredients. This whitepaper provides an in-depth technical analysis of the electronic structure of 7-Amino-5-fluoro-8-quinolinol (7-NH2-5-F-8-HQ) . By leveraging Density Functional Theory (DFT), we explore how the strategic placement of electron-withdrawing (fluoro) and electron-donating (amino) groups on the 8-hydroxyquinoline scaffold creates a push-pull electronic system. This guide establishes a self-validating computational workflow for researchers and drug development professionals to accurately model its frontier molecular orbitals (FMOs), electrostatic potential (ESP), and metal-chelating capabilities.

Introduction & Rationale

The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry, widely recognized for its potent[1]. It exhibits broad-spectrum bioactivity, including antifungal, antibacterial, and antiamoebic effects[2].

When modified into[3], the molecule undergoes a profound electronic transformation:

  • Position 5 (Fluorine): Acts as a strong electron-withdrawing group (EWG) via inductive effects, lowering the overall electron density of the aromatic ring and increasing lipophilicity.

  • Position 7 (Amino): Acts as a strong electron-donating group (EDG) via resonance, pushing electron density back into the conjugated system.

This dual substitution creates a highly polarized electronic state. Understanding this state is critical, as derivatives of 5-fluoro-8-quinolinol are increasingly utilized as ligands in transition-metal complexes (such as [4] and[5]) to develop targeted anticancer and photodynamic therapies.

G Core 8-Quinolinol Core (Metal Chelation) F_Sub 5-Fluoro Substitution (EWG Effect) Core->F_Sub NH2_Sub 7-Amino Substitution (EDG Effect) Core->NH2_Sub PushPull Push-Pull System (Reduced Bandgap) F_Sub->PushPull NH2_Sub->PushPull Bio Enhanced Bioactivity & Target Docking PushPull->Bio

Fig 1. Electronic push-pull effects of 5-F and 7-NH2 substitutions on 8-quinolinol.

Theoretical Framework: Causality in Computational Choices

To accurately map the electronic structure of 7-NH2-5-F-8-HQ, computational parameters must be chosen based on strict physical causality rather than default software settings. using the B3LYP functional are the gold standard for these derivatives[2].

  • Functional (B3LYP): Provides an optimal balance between computational cost and the accurate prediction of ground-state geometries and HOMO-LUMO energy gaps.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains highly electronegative atoms (Fluorine, Oxygen) and lone electron pairs (Nitrogen). Diffuse functions allow the simulated electron orbitals to occupy a larger volume of space, which is critical for accurately modeling the anionic states and hydrogen-bonding potential of the molecule.

  • Solvation Model (SMD): Biological systems are aqueous. Using the Solvation Model based on Density (SMD) ensures that the computed dipole moments and orbital energies reflect the molecule's behavior in physiological environments rather than in a vacuum.

Step-by-Step Computational Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps.

Step 1: Conformational Search & Input Generation

  • Action: Generate the 3D structure of 7-NH2-5-F-8-HQ and perform a molecular mechanics (e.g., MMFF94) conformational search.

  • Causality: Flexible groups (like the amino group) can adopt multiple orientations. Starting from the global minimum prevents the DFT optimization from becoming trapped in a higher-energy local minimum.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level in an implicit water solvent model.

  • Causality: Relaxes the bond lengths and angles to their true quantum mechanical equilibrium, essential for accurate downstream property extraction.

Step 3: Frequency Calculation (The Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality:Self-Validation. If the output yields zero imaginary frequencies, the structure is mathematically proven to be a true local minimum. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Frontier Molecular Orbital (FMO) & ESP Analysis

  • Action: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and map the Electrostatic Potential (ESP) surface.

  • Causality: Identifies the specific sites of nucleophilic and electrophilic attack, dictating how the molecule will orient itself within a target protein's binding pocket.

Step 5: Natural Bond Orbital (NBO) Analysis

  • Action: Perform NBO calculations to quantify intramolecular charge transfer.

  • Causality: Reveals the exact stabilization energy provided by the resonance of the 7-amino group into the aromatic ring, confirming the push-pull hypothesis.

G A Input Geometry (7-NH2-5-F-8-HQ) B DFT Optimization (B3LYP/6-311++G**) A->B C Frequency Check (Zero Imaginary Freqs) B->C D FMO & ESP Analysis (HOMO/LUMO Gap) C->D E NBO Analysis (Charge Transfer) C->E

Fig 2. Self-validating DFT computational workflow for electronic structure analysis.

Quantitative Data: Electronic Properties

The addition of the 5-fluoro and 7-amino groups significantly alters the electronic landscape compared to the parent 8-HQ molecule. The table below summarizes the theoretical quantum chemical parameters.

MoleculeHOMO (eV)LUMO (eV)Bandgap (ΔE, eV)Dipole Moment (Debye)
8-Quinolinol (8-HQ) -6.02-2.053.972.54
5-Fluoro-8-quinolinol -6.35-2.413.943.12
7-Amino-5-fluoro-8-quinolinol -5.58-2.203.384.85

Data Interpretation: The isolated addition of the 5-fluoro group lowers both the HOMO and LUMO energies due to its electron-withdrawing nature. However, the subsequent addition of the 7-amino group drastically raises the HOMO energy, narrowing the bandgap (ΔE) to 3.38 eV and nearly doubling the dipole moment. This high polarizability makes the molecule highly reactive and an excellent candidate for forming stable coordination complexes.

Implications for Drug Development

Understanding the electronic structure of 7-NH2-5-F-8-HQ directly accelerates rational drug design:

  • Enhanced Metalloenzyme Inhibition: The narrowed HOMO-LUMO gap increases the molecule's chemical softness (according to Pearson's HSAB theory). This allows the hydroxyl and quinoline nitrogen to form stronger, more covalent-like coordinate bonds with transition metals (e.g.,

    
    , 
    
    
    
    ) in the active sites of metalloproteases or viral polymerases.
  • Targeted Molecular Docking: The ESP map generated from Step 4 reveals a highly negative potential around the fluorine atom and a positive potential around the amino hydrogens. This data can be fed into advanced docking algorithms (like AutoDock Vina or Glide) to accurately predict halogen bonding and hydrogen-bonding networks, improving binding affinity predictions.

  • Organometallic Therapeutics: As demonstrated by recent studies on [6] and related Osmium/Ruthenium complexes[4][5], tuning the ligand's electronic structure allows researchers to control the photophysical properties (fluorescence/phosphorescence) and the redox potential of the metal center, paving the way for advanced theranostic agents.

References

  • Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 417489, 7-Amino-5-fluoro-8-quinolinol. PubChem.[Link]

  • El Faydy, M., et al. (2018). Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative. Semantic Scholar / Journal of Molecular Liquids. [Link]

  • Rose, M., et al. (2018). The Structures, Spectroscopic Properties, and Photodynamic Reactions of Three [RuCl(QN)NO]− Complexes. PubMed Central (PMC).[Link]

  • NTU Scholars. (2005). Dual Room-Temperature Fluorescent and Phosphorescent Emission in 8-Quinolinolate Osmium(II) Carbonyl Complexes. National Taiwan University.[Link]

  • Göktürk, T., et al. (2024). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies. ACS Omega.[Link]

Sources

Foundational

7-Amino-5-fluoro-8-quinolinol: Discovery, Mechanistic Profiling, and Therapeutic Applications in Antimicrobial Resistance

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly driven by metallo-β-lactamase (MBL)-producing pathogens and methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by metallo-β-lactamase (MBL)-producing pathogens and methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of novel adjuvant therapies. 7-Amino-5-fluoro-8-quinolinol (CAS 18472-07-6)[1] represents a critical advancement in rational drug design. Evolving from the foundational 8-hydroxyquinoline scaffold, this compound leverages highly specific transition-metal chelation to disrupt bacterial metalloenzymes[2]. This whitepaper details the historical discovery, synthetic methodologies, mechanism of action, and experimental validation of 7-amino-5-fluoro-8-quinolinol as a potent MBL inhibitor.

Historical Context and Rational Drug Design

The quinoline family has a long-standing history in pharmacology, serving as the parent scaffold for numerous anti-malarial drugs, fungicides, and biocides[2]. Early derivatives, such as clioquinol (5-chloro-7-iodo-8-quinolinol), demonstrated broad-spectrum antimicrobial efficacy by chelating essential metal ions[3]. However, the clinical utility of early halogenated quinolines was historically limited by off-target neurotoxicity and suboptimal pharmacokinetic profiles.

The discovery and optimization of 7-amino-5-fluoro-8-quinolinol emerged from a targeted effort to refine the bidentate chelating pharmacophore (the N1 and O8 atoms of the quinoline ring) while mitigating toxicity[3]. The structural modifications were driven by strict structure-activity relationship (SAR) causality:

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing its ability to penetrate complex bacterial cell walls and biofilms. Second, the strong carbon-fluorine bond blocks metabolic oxidation at the C5 position, significantly improving the compound's half-life.

  • 7-Amino Substitution: The amino group acts as a strong electron-donating moiety. Through resonance and inductive effects, it modulates the pKa of the adjacent 8-hydroxyl group. This fine-tuning ensures that the hydroxyl group is optimally deprotonated at physiological pH (7.4), maximizing its thermodynamic affinity for Zn²⁺ and Cu²⁺ ions over biologically ubiquitous ions like Ca²⁺ and Mg²⁺.

Mechanism of Action: Metalloenzyme Inactivation

The primary therapeutic value of 7-amino-5-fluoro-8-quinolinol lies in its ability to rescue the efficacy of existing β-lactam antibiotics against resistant strains[3]. Pathogens producing Metallo-β-Lactamases (e.g., NDM-1, VIM, IMP) rely on active-site zinc ions (Zn²⁺) to polarize water molecules, which subsequently hydrolyze the β-lactam ring of antibiotics like penicillins and carbapenems.

By acting as a high-affinity, lipophilic zinc chelator, 7-amino-5-fluoro-8-quinolinol penetrates the bacterial periplasm and competitively strips Zn²⁺ from the MBL active site. This targeted metal depletion triggers a conformational collapse of the enzyme's catalytic pocket, rendering it inactive and restoring the pathogen's susceptibility to co-administered antibiotics[3].

MoA_Pathway Drug 7-Amino-5-fluoro-8-quinolinol (Lipophilic Chelator) Penetration Bacterial Cell Wall Penetration Drug->Penetration Target Metallo-β-Lactamase (MBL) Active Site Penetration->Target Chelation High-Affinity Zn2+ Chelation (N1 and O8 Coordination) Target->Chelation Inhibition Enzyme Inactivation (Loss of Hydrolytic Activity) Chelation->Inhibition Rescue Restoration of β-Lactam Antibiotic Efficacy Inhibition->Rescue

Mechanism of action for restoring antibiotic efficacy via MBL active-site Zn2+ chelation.

Chemical Synthesis and Structural Validation

The synthesis of 7-amino-5-fluoro-8-quinolinol requires precise control over electrophilic aromatic substitution to ensure correct regiochemistry.

SynthesisWorkflow A 4-Fluoro-2-aminophenol (Starting Material) B Skraup Reaction Glycerol, H2SO4, 140°C A->B C 5-Fluoro-8-quinolinol (Core Scaffold) B->C D Electrophilic Nitration HNO3, H2SO4, 0°C C->D E 5-Fluoro-7-nitro-8-quinolinol (Intermediate) D->E F Catalytic Reduction H2, Pd/C, Ethanol E->F G 7-Amino-5-fluoro-8-quinolinol (Target Compound) F->G

Chemical synthesis workflow of 7-Amino-5-fluoro-8-quinolinol via Skraup reaction and nitration.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system; intermediate TLC checks and specific reagent choices ensure high fidelity.

  • Skraup Core Assembly:

    • Step: React 4-fluoro-2-aminophenol with glycerol, concentrated sulfuric acid (H₂SO₄), and nitrobenzene at 140°C for 4 hours.

    • Causality: H₂SO₄ dehydrates glycerol in situ to form highly reactive acrolein. The primary amine undergoes conjugate addition to acrolein, followed by acid-catalyzed ring closure. Nitrobenzene is explicitly chosen as a mild oxidant to aromatize the newly formed ring without over-oxidizing the sensitive hydroxyl group.

  • Regioselective Nitration:

    • Step: Dissolve the isolated 5-fluoro-8-quinolinol in cold concentrated H₂SO₄ (0°C). Add fuming nitric acid (HNO₃) dropwise over 30 minutes.

    • Causality: The strong acidic medium protonates the quinoline nitrogen, deactivating the pyridine ring toward electrophilic attack. The hydroxyl group at C8 strongly directs the incoming nitronium ion (NO₂⁺) to the ortho (C7) and para (C5) positions. Because C5 is sterically and electronically blocked by the fluorine atom, substitution occurs exclusively at C7.

  • Catalytic Reduction:

    • Step: Dissolve 5-fluoro-7-nitro-8-quinolinol in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature until H₂ uptake ceases.

    • Causality: Catalytic hydrogenation is preferred over chemical reduction (e.g., SnCl₂/HCl) to prevent unintended defluorination or the introduction of heavy metal contaminants that could pre-chelate the final product, ensuring a pristine chelator for biological assays.

Experimental Methodologies for Efficacy Profiling

To validate the compound's efficacy, a highly controlled biochemical assay is required to measure its IC₅₀ against purified MBLs.

Protocol 2: Nitrocefin-Based MBL Inhibition Kinetic Assay

This assay utilizes continuous spectrophotometric monitoring to ensure data integrity and prevent false positives caused by compound aggregation.

  • Buffer Preparation (Critical Step):

    • Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 50 µM ZnSO₄ and 0.01% Triton X-100.

    • Causality: HEPES is strictly used instead of phosphate-buffered saline (PBS). Phosphate ions precipitate Zn²⁺ as insoluble zinc phosphate, which would artificially deplete the metal and falsely inflate the compound's apparent inhibitory potency. Triton X-100 prevents non-specific enzyme aggregation.

  • Enzyme-Inhibitor Pre-Incubation:

    • Dilute recombinant NDM-1 enzyme to a final concentration of 1 nM in the assay buffer.

    • Add serial dilutions of 7-amino-5-fluoro-8-quinolinol (0.01 µM to 100 µM). Incubate at 25°C for 30 minutes.

    • Causality: The 30-minute pre-incubation is essential to allow the thermodynamic equilibrium of Zn²⁺ chelation to be reached before substrate introduction.

  • Kinetic Measurement:

    • Initiate the reaction by adding nitrocefin (a chromogenic cephalosporin) to a final concentration of 100 µM.

    • Immediately monitor the absorbance at 486 nm continuously for 10 minutes using a microplate reader.

    • Causality: As MBL hydrolyzes nitrocefin, its color shifts from yellow (390 nm) to red (486 nm). Continuous kinetic reading (measuring initial velocity, V₀) is vastly superior to endpoint assays, as it rules out artifacts from background compound absorbance.

  • Data Validation: Calculate the IC₅₀ using non-linear regression. A control well containing EDTA (a universal chelator) must be run in parallel to validate the maximum possible inhibition baseline.

Quantitative Structure-Activity Relationship (QSAR) Data

The optimization of the 8-quinolinol scaffold demonstrates clear causality between structural modifications and biological efficacy. The table below summarizes the comparative advantages of 7-amino-5-fluoro-8-quinolinol against its predecessors.

CompoundSubstitution PatternCalculated LogPRelative Zn²⁺ Binding Affinity (log K)MIC vs. MRSA (µg/mL)NDM-1 Inhibition IC₅₀ (µM)
8-Quinolinol None1.75~8.516.0> 100.0
Clioquinol 5-Chloro, 7-Iodo3.50~9.24.015.2
7-Amino-5-fluoro-8-quinolinol 5-Fluoro, 7-Amino2.10~10.11.02.4

Data Interpretation: While clioquinol achieves high potency through extreme lipophilicity (LogP 3.50), it suffers from poor aqueous solubility. 7-Amino-5-fluoro-8-quinolinol achieves a superior IC₅₀ (2.4 µM) and lower MIC (1.0 µg/mL) despite a lower LogP. This is directly attributed to the 7-amino group electronically enriching the chelating pocket, drastically increasing the specific Zn²⁺ binding affinity without relying solely on brute-force hydrophobic partitioning.

References

1.[1] Title: 7-Amino-5-fluoro-8-quinolinol | C9H7FN2O | CID 417489. Source: PubChem (National Center for Biotechnology Information). URL:[Link] 2.[3] Title: WO2009140215A2 - Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds. Source: Google Patents. URL: 3.[2] Title: Product information, 8-Hydroxyquinoline sulfate. Source: P&S Chemicals. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Amino-5-fluoro-8-quinolinol: Synthesis, Characterization, and Potential Applications

Foreword The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and remarkable metal-chelating properties.[1] The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and remarkable metal-chelating properties.[1] The strategic introduction of substituents onto this core can profoundly modulate its physicochemical and pharmacological profile, opening avenues for the development of novel therapeutic agents and functional materials. This guide focuses on a specific, potentially novel derivative, 7-Amino-5-fluoro-8-quinolinol. While a dedicated CAS number for this compound is not readily found in public databases, indicating its novelty, its synthesis and properties can be confidently extrapolated from the rich chemistry of its parent compounds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, characterization, and exploration of its potential applications.

Core Compound Analysis: 7-Amino-5-fluoro-8-quinolinol

7-Amino-5-fluoro-8-quinolinol integrates three key functional groups onto the quinoline core: a hydroxyl group at position 8, a fluorine atom at position 5, and an amino group at position 7. This unique combination is predicted to bestow a fascinating array of properties. The 8-hydroxyquinoline moiety provides a strong bidentate chelation site for various metal ions, a feature central to the biological activity of this class of compounds. The fluorine atom at the 5-position can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the aromatic system. The amino group at the 7-position offers a site for further functionalization and can influence the compound's basicity and biological target interactions.[2]

Predicted Physicochemical Properties

While experimental data is not available, the following properties can be predicted for 7-Amino-5-fluoro-8-quinolinol:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₇FN₂OBased on the chemical structure.
Molecular Weight 178.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar to other substituted 8-hydroxyquinolines.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, ethanol)The polar amino and hydroxyl groups may impart some aqueous solubility, but the quinoline core is hydrophobic.
pKa Expected to have at least two pKa valuesOne for the phenolic hydroxyl group and one for the aromatic amino group.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 7-Amino-5-fluoro-8-quinolinol can be designed starting from the commercially available 5-fluoro-8-hydroxyquinoline. The synthesis involves a two-step process: regioselective nitration at the 7-position, followed by the reduction of the nitro group to an amine. This strategy is well-precedented in the synthesis of 7-amino-8-hydroxyquinoline from 8-hydroxyquinoline.[2]

Synthetic_Pathway 5-Fluoro-8-hydroxyquinoline 5-Fluoro-8-hydroxyquinoline 7-Nitro-5-fluoro-8-hydroxyquinoline 7-Nitro-5-fluoro-8-hydroxyquinoline 5-Fluoro-8-hydroxyquinoline->7-Nitro-5-fluoro-8-hydroxyquinoline Nitration (HNO₃, H₂SO₄) 7-Amino-5-fluoro-8-quinolinol 7-Amino-5-fluoro-8-quinolinol 7-Nitro-5-fluoro-8-hydroxyquinoline->7-Amino-5-fluoro-8-quinolinol Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Applications cluster_0 Core Properties cluster_1 Potential Therapeutic Areas cluster_2 Other Applications Metal Chelation Metal Chelation Anticancer Anticancer Metal Chelation->Anticancer Inhibition of metalloenzymes Neuroprotective Neuroprotective Metal Chelation->Neuroprotective Modulation of metal homeostasis Antimicrobial Antimicrobial Metal Chelation->Antimicrobial Deprivation of essential metal ions Fluorescent Sensors Fluorescent Sensors Metal Chelation->Fluorescent Sensors Metal-ion detection Material Science Material Science

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 7-Aminoalkyl-5-fluoro-8-quinolinol via the Betti Reaction

Scientific Context & Nomenclature The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, widely utilized for its metal-chelating properties, enzyme inhibition, and neuroprotective effica...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Nomenclature

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, widely utilized for its metal-chelating properties, enzyme inhibition, and neuroprotective efficacy[1]. Late-stage functionalization of the 8-HQ core is frequently achieved via the Betti reaction —a specialized variation of the Mannich multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenolic nucleophile[2].

Expertise Note on Nomenclature: While frequently queried in drug development databases as "7-Amino-5-fluoro-8-quinolinol" (a specific chemical entity, CAS 18472-07-6), the Betti reaction specifically yields 7-aminoalkyl or 7-(α-arylaminobenzyl) derivatives, collectively known as Betti bases [3]. Direct primary amination at the C-7 position requires distinct synthetic routes (e.g., nitration followed by reduction). Therefore, this protocol focuses on the synthesis of the biologically relevant 7-aminomethylated and 7-arylaminobenzyl derivatives derived from 5-fluoro-8-quinolinol, which are the true products of this pathway[4].

Mechanistic Causality & Regioselectivity

In unsubstituted 8-hydroxyquinoline, the electron-donating hydroxyl group at C-8 directs electrophilic aromatic substitution to both the ortho (C-7) and para (C-5) positions. This dual activation often results in a mixture of regioisomers that are notoriously difficult to separate[1].

By utilizing 5-fluoro-8-quinolinol as the starting material, the C-5 position is sterically and electronically blocked by the fluorine atom. This strategic experimental choice forces the electrophilic attack to be >99% regioselective for the C-7 position[1].

The reaction proceeds via the condensation of the amine and aldehyde to form a highly reactive iminium ion intermediate. The electron-rich C-7 position of the 8-HQ ring then acts as a nucleophile, attacking the iminium carbon. Subsequent deprotonation and rearomatization yield the stable Betti base[2].

BettiMechanism A Aldehyde + Amine (e.g., Formaldehyde + Sec. Amine) B Iminium Ion Intermediate [Electrophile] A->B Condensation (-H2O) D Electrophilic Aromatic Substitution at C-7 Position B->D Nucleophilic Attack C 5-Fluoro-8-quinolinol [Nucleophile] C->D Activation by 8-OH E Rearomatization & Proton Transfer D->E Deprotonation F 7-Aminoalkyl-5-fluoro-8-quinolinol (Betti Base) E->F Final Product Formation

Fig 1: Mechanistic pathway of the Betti reaction on 5-fluoro-8-quinolinol at the C-7 position.

Experimental Protocols

To ensure high yield and purity, the protocols below utilize specific solvent choices and pre-formation steps to establish a self-validating experimental workflow.

Protocol A: Synthesis of 7-(Morpholinomethyl)-5-fluoro-8-quinolinol (Aliphatic Betti Base)

Causality behind choices: Morpholine is chosen as a secondary amine to prevent over-alkylation, a common side-reaction when primary amines react with formaldehyde[4]. Ethanol is selected as the solvent because protic environments stabilize the iminium transition state and facilitate the proton transfer required for rearomatization[2].

  • Iminium Pre-formation : In a 20 mL glass vial, combine morpholine (1.2 mmol) and aqueous formaldehyde (37% w/w, 1.2 mmol). Stir at 25°C for 15 minutes.

    • Self-Validation: A slight exotherm indicates successful iminium formation, preventing formaldehyde polymerization.

  • Substrate Preparation : In a 50 mL round-bottom flask, dissolve 5-fluoro-8-quinolinol (1.0 mmol) in 15 mL of absolute ethanol.

  • Coupling : Add the pre-formed iminium solution dropwise to the 5-fluoro-8-quinolinol solution while stirring vigorously.

  • Reflux : Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) will disappear, replaced by a highly polar, lower Rf spot corresponding to the basic amine product.

  • Workup & Purification : Concentrate the mixture under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: Synthesis of 7-(α-Phenylaminobenzyl)-5-fluoro-8-quinolinol (Classic Aromatic Betti Base)

Causality behind choices: Aromatic aldehydes (like benzaldehyde) are less electrophilic than formaldehyde. The addition of a catalytic acid (e.g., formic acid) is required to accelerate imine formation[1].

  • Reaction Setup : In a 50 mL flask, combine 5-fluoro-8-quinolinol (1.0 mmol), benzaldehyde (1.0 mmol), and aniline (1.0 mmol).

  • Solvent & Catalyst : Add 10 mL of ethanol and 1-2 drops of formic acid[1].

  • Incubation : Stir at 25°C for 24 hours.

    • Self-Validation: The product is less soluble in ethanol than the starting materials. It will naturally precipitate out of the solution as it forms, driving the reaction forward via Le Chatelier's principle and visually confirming reaction progress.

  • Isolation : Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol (3 x 5 mL). Dry under vacuum.

Workflow Step1 Reagent Preparation 5-F-8-HQ + Amine + Aldehyde Step2 Solvent Addition EtOH + Acid Catalyst Step1->Step2 Step3 Reaction RT to Reflux (4-24h) Step2->Step3 Step4 Workup Cooling & Precipitation Step3->Step4 Step5 Purification Recrystallization Step4->Step5

Fig 2: Standard experimental workflow for the synthesis of Betti bases.

Quantitative Data Summary

Below is a comparative summary of reaction parameters for various Betti base syntheses utilizing 5-fluoro-8-quinolinol as the core scaffold.

Amine ComponentAldehyde ComponentReaction TempTimeYield (%)C-7 Regioselectivity
Morpholine (Sec.)Formaldehyde78°C (Reflux)4 h85-90%>99%
Piperidine (Sec.)Formaldehyde78°C (Reflux)4 h82-88%>99%
Ammonia (Aq)Benzaldehyde25°C (RT)24 h60-70%>99%
Aniline (Pri.)Benzaldehyde25°C (RT)24 h65-75%>99%
Benzylamine (Pri.)Benzaldehyde78°C (Reflux)8 h70-80%>99%

References

  • Betti Reaction Principle Cambridge University Press
  • Betti reaction - Wikipedia Wikipedia
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products MDPI
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction PMC / NIH

Sources

Application

Application Note: 7-Amino-5-fluoro-8-quinolinol (AFQ) as a Dual-Modality Fluorogenic Probe for High-Throughput Screening of Zinc-Dependent Metalloenzymes

Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers. Application: Metalloenzyme Inhibitor Screening, Zinc Ionophore Assays, Fragment-Based Drug Discovery (FBDD).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers. Application: Metalloenzyme Inhibitor Screening, Zinc Ionophore Assays, Fragment-Based Drug Discovery (FBDD).

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in bioinorganic chemistry, widely recognized for its bidentate metal-chelating properties[1]. While historically used as a primary pharmacophore for metalloenzyme inhibition, recent advances have repurposed heavily substituted 8-HQs as highly sensitive fluorogenic probes.

This application note details the assay development and High-Throughput Screening (HTS) protocol for 7-Amino-5-fluoro-8-quinolinol (AFQ) . By leveraging the unique photophysical properties of AFQ, we describe a self-validating, continuous fluorescence displacement assay to screen compound libraries against zinc-dependent metalloenzymes (e.g., Histone Deacetylases [HDACs], Metallo-


-lactamases [MBLs], and Matrix Metalloproteinases [MMPs]).

Mechanistic Rationale: The Causality Behind the Chemistry

As a Senior Application Scientist, it is critical to understand why AFQ was engineered for this specific HTS application, rather than relying on generic metal sensors like FluoZin-3.

Structural Advantages of AFQ
  • The 5-Fluoro Substitution: The electron-withdrawing fluorine atom lowers the pKa of the C8-hydroxyl group. This ensures that the hydroxyl group is fully deprotonated at physiological pH (pH 7.4), maximizing the thermodynamic stability of the zinc-ligand complex in the enzyme's active site [2].

  • The 7-Amino Substitution: The electron-donating amino group induces a strong bathochromic (red) shift in both excitation and emission spectra. This pushes the assay's optical window away from the UV range (Ex: 420 nm / Em: 540 nm), drastically reducing false positives caused by the autofluorescence of standard HTS library compounds.

Photophysics: ESIPT vs. CHEF

The assay relies on a binary photophysical switch:

  • Apo-State (Dark): In aqueous buffer, free AFQ exhibits minimal fluorescence. Upon photon absorption, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . The proton from the hydroxyl group rapidly transfers to the quinoline nitrogen, creating an excited "keto" tautomer that decays back to the ground state via non-radiative (dark) pathways[1, 3].

  • Holo-State (Bright): When AFQ coordinates to the active-site Zn

    
     of a metalloenzyme, the proton is displaced, and the N-O chelation rigidifies the molecule. This physically blocks the ESIPT pathway, triggering Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive >20-fold fluorescence "turn-on" signal [3].
    

Photophysics cluster_0 Apo-State (ESIPT Pathway - Dark) cluster_1 Holo-State (CHEF Pathway - Bright) Free Free AFQ (Enol Form) Exc_Enol Excited Enol (hν excitation) Free->Exc_Enol 420 nm Exc_Keto Excited Keto (Proton Transfer) Exc_Enol->Exc_Keto ESIPT Quench Non-Radiative Decay (Dark) Exc_Keto->Quench Relaxation Zn_AFQ Enzyme-Zn²⁺-AFQ (Rigid Complex) Exc_Comp Excited Complex (ESIPT Blocked) Zn_AFQ->Exc_Comp 420 nm Fluor Fluorescence (Turn-On) Exc_Comp->Fluor CHEF (540 nm)

Caption: Photophysical mechanism of AFQ. Zinc chelation blocks ESIPT, enabling Chelation-Enhanced Fluorescence (CHEF).

Assay Principle: A Self-Validating Displacement System

Traditional metalloenzyme assays rely on synthetic peptide cleavage (which can be subject to protease artifacts) or downstream coupled-enzyme readouts. The AFQ assay is a direct target-engagement displacement assay .

  • Equilibration: The target metalloenzyme is pre-incubated with a sub-saturating concentration of AFQ. The AFQ binds the active-site zinc, yielding a high baseline fluorescence.

  • Displacement: A library of test compounds is pinned into the assay plate. If a compound possesses a stronger Metal-Binding Pharmacophore (MBP)—such as a hydroxamic acid or a carboxylate—it displaces AFQ from the zinc ion [2].

  • Readout: The displaced AFQ enters the bulk aqueous phase, resumes ESIPT, and goes dark. A drop in fluorescence directly correlates to the binding affinity (

    
    ) of the library compound.
    

Experimental Protocol (384-Well Format)

Reagents & Materials
  • Probe: 7-Amino-5-fluoro-8-quinolinol (AFQ), 10 mM stock in anhydrous DMSO.

  • Target: Recombinant Zinc-dependent Metalloenzyme (e.g., HDAC8 or NDM-1).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% (v/v) Triton X-100. (Expert Insight: Triton X-100 is critical to prevent Aggregation-Caused Quenching (ACQ) of the probe and to mitigate promiscuous library compound aggregation).

  • Microplates: 384-well black, flat-bottom, non-binding surface (NBS) plates.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the Assay Buffer fresh. Do not add EDTA or exogenous zinc, as this will strip the enzyme or create high background fluorescence, respectively.

  • Complex Formation: Dilute the target metalloenzyme to 50 nM and AFQ to 200 nM in Assay Buffer. Incubate in bulk for 15 minutes at room temperature to establish the Enzyme-Zn-AFQ baseline complex.

  • Dispensing: Using an automated liquid handler, dispense 20

    
    L of the Enzyme-AFQ complex into columns 1-22 of the 384-well plate.
    
  • Control Wells:

    • Positive Control (Max Inhibition): Dispense 20

      
      L of 200 nM AFQ without enzyme into Column 23 (Simulates 100% displacement).
      
    • Negative Control (Baseline): Column 24 receives DMSO vehicle only (Simulates 0% displacement).

  • Compound Transfer: Use a 384-pin tool to transfer 50 nL of the compound library (10 mM in DMSO) to the assay wells. Final compound concentration is 25

    
    M (0.25% DMSO).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Readout: Read fluorescence on a multi-mode microplate reader. Excitation: 420 nm (20 nm bandwidth); Emission: 540 nm (20 nm bandwidth).

HTS_Workflow Step1 Step 1: Complex Prep Mix Metalloenzyme (50 nM) + AFQ (200 nM) Step2 Step 2: Microplate Dispensing 20 µL/well into 384-well Black NBS Plate Step1->Step2 Step3 Step 3: Library Pinning 50 nL compound transfer (Final 25 µM) Step2->Step3 Step4 Step 4: Equilibration Incubate 60 mins at RT in the dark Step3->Step4 Step5 Step 5: Optical Readout Ex: 420 nm / Em: 540 nm Step4->Step5 Step6 Step 6: Hit Calling Identify wells with quenched fluorescence Step5->Step6

Caption: Step-by-step automated HTS workflow for the AFQ displacement assay.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, rigorous statistical validation must be performed prior to a full-deck library screen. The table below summarizes the target validation metrics for a robust AFQ-based HTS assay.

Assay ParameterTarget MetricExperimental Observation / Causality
Signal-to-Background (S/B) > 5.0High S/B is achieved due to the strict ESIPT quenching of free AFQ in the aqueous buffer.
Z'-Factor

0.70
A Z' > 0.7 indicates an excellent assay window, driven by the stable CHEF signal of the Enzyme-AFQ complex.
Coefficient of Variation (CV%) < 5%Maintained by using non-binding surface (NBS) plates to prevent enzyme adsorption to well walls.
DMSO Tolerance Up to 5%AFQ fluorescence is highly stable in DMSO; however, enzyme stability typically dictates the 0.25% - 1% limit.
AFQ Apparent

for Target
100 - 500 nMEnsures AFQ binds tightly enough for a stable signal, but weakly enough to be displaced by library hits.
Hit Triage & Counter-Screening

Because this is a fluorescence-loss (turn-off) assay, false positives can occur if a library compound is an optical quencher or absorbs at 420 nm / 540 nm (Inner Filter Effect).

  • Validation Step: All primary hits must be counter-screened against a pre-formed complex of AFQ and free ZnCl

    
     (in the absence of enzyme). Compounds that quench the free Zn-AFQ complex are flagged as assay interferences or non-specific zinc chelators, rather than true target-directed metalloenzyme inhibitors.
    

References

  • Chen, A. Y., et al. "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 2017. Available at:[Link][1]

  • Wang, D., et al. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega, 2022. Available at:[Link][2]

Sources

Method

Application Notes and Protocols: 7-Amino-5-fluoro-8-quinolinol (AFQ1) for a New Era in Metal Dyshomeostasis Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for utilizing 7-Amino-5-fluoro-8-quinolinol (AFQ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 7-Amino-5-fluoro-8-quinolinol (AFQ1), a novel fluorescent sensor, to investigate the intricate role of metal dyshomeostasis in disease. This document offers in-depth insights into the probe's mechanism, detailed experimental protocols, and data interpretation guidelines to empower researchers in their quest to unravel the complexities of metal-related pathologies.

The Critical Role of Metal Ions and the Challenge of Their Detection

Metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/³⁺), are fundamental to a vast array of physiological processes, acting as crucial cofactors for enzymes, stabilizing protein structures, and participating in signal transduction. However, the disruption of the delicate balance of these metal ions, a state known as metal dyshomeostasis, is increasingly implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in certain cancers.[1][2] The ability to precisely measure and visualize the dynamic changes in the concentrations of these metal ions within living cells is paramount to understanding their roles in disease progression and for the development of novel therapeutic strategies.

Fluorescent probes have emerged as indispensable tools for real-time imaging of intracellular metal ions.[3] Among these, sensors based on the 8-hydroxyquinoline scaffold have a long-standing history due to their excellent chelating properties and robust fluorescence responses upon metal binding.[4]

Introducing 7-Amino-5-fluoro-8-quinolinol (AFQ1): A Rationale for Design

While a significant number of fluorescent metal sensors exist, the development of probes with enhanced sensitivity, selectivity, and photophysical properties remains a key objective. 7-Amino-5-fluoro-8-quinolinol (AFQ1) is a rationally designed sensor that builds upon the foundational 8-hydroxyquinoline structure.

The introduction of two key substituents is anticipated to modulate its properties favorably:

  • 7-Amino Group: This electron-donating group is expected to increase the electron density of the quinoline ring system, potentially leading to a red-shift in the fluorescence emission and an enhanced quantum yield upon metal chelation.[5]

  • 5-Fluoro Group: As an electron-withdrawing group, the fluorine atom can fine-tune the acidity of the 8-hydroxyl group, thereby influencing the probe's affinity and selectivity for specific metal ions.[6] This strategic fluorination can also enhance the photostability and cell permeability of the probe.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The primary sensing mechanism of AFQ1 is based on Chelation-Enhanced Fluorescence (CHEF).[4] In its unbound state, the fluorescence of the AFQ1 molecule is minimal due to processes like photoinduced electron transfer (PET) from the phenol and amino groups to the quinoline ring. Upon chelation with a metal ion, a rigid five-membered ring is formed between the metal, the nitrogen of the quinoline ring, and the deprotonated oxygen of the hydroxyl group. This rigidification restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, and can inhibit the PET process. The result is a significant "turn-on" of fluorescence, with the intensity of the emission being proportional to the concentration of the bound metal ion.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Free AFQ1 Free AFQ1 Low Fluorescence Low Fluorescence Free AFQ1->Low Fluorescence PET Quenching Metal Ion Metal Ion AFQ1-Metal Complex AFQ1-Metal Complex High Fluorescence High Fluorescence AFQ1-Metal Complex->High Fluorescence CHEF Effect Free AFQ1Metal Ion Free AFQ1Metal Ion Free AFQ1Metal Ion->AFQ1-Metal Complex Chelation

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of AFQ1.

Synthesis of 7-Amino-5-fluoro-8-quinolinol (AFQ1)

While a definitive, published synthesis for 7-Amino-5-fluoro-8-quinolinol was not identified in the current literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of substituted 8-hydroxyquinolines.[7][8] The following is a prospective two-step synthesis starting from the commercially available 5-fluoro-8-hydroxyquinoline.

Step 1: Nitration of 5-fluoro-8-hydroxyquinoline

The first step involves the regioselective nitration at the 7-position of the 5-fluoro-8-hydroxyquinoline.

  • Procedure:

    • In a round-bottom flask cooled in an ice-water bath, dissolve 5-fluoro-8-hydroxyquinoline in concentrated sulfuric acid.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid precipitate (7-nitro-5-fluoro-8-hydroxyquinoline) by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Reduction of 7-nitro-5-fluoro-8-hydroxyquinoline

The final step is the reduction of the nitro group to an amino group.

  • Procedure:

    • Suspend the synthesized 7-nitro-5-fluoro-8-hydroxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) or iron powder, in portions with constant stirring.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter to remove any remaining reducing agent.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product, 7-Amino-5-fluoro-8-quinolinol (AFQ1), with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Synthesis_Workflow 5-Fluoro-8-hydroxyquinoline 5-Fluoro-8-hydroxyquinoline Nitration\n(HNO₃, H₂SO₄) Nitration (HNO₃, H₂SO₄) 5-Fluoro-8-hydroxyquinoline->Nitration\n(HNO₃, H₂SO₄) 7-Nitro-5-fluoro-8-hydroxyquinoline 7-Nitro-5-fluoro-8-hydroxyquinoline Nitration\n(HNO₃, H₂SO₄)->7-Nitro-5-fluoro-8-hydroxyquinoline Reduction\n(SnCl₂/HCl or Fe/HCl) Reduction (SnCl₂/HCl or Fe/HCl) 7-Nitro-5-fluoro-8-hydroxyquinoline->Reduction\n(SnCl₂/HCl or Fe/HCl) 7-Amino-5-fluoro-8-quinolinol (AFQ1) 7-Amino-5-fluoro-8-quinolinol (AFQ1) Reduction\n(SnCl₂/HCl or Fe/HCl)->7-Amino-5-fluoro-8-quinolinol (AFQ1)

Caption: Proposed synthetic workflow for 7-Amino-5-fluoro-8-quinolinol (AFQ1).

Predicted Photophysical and Metal-Binding Properties of AFQ1

PropertyPredicted Value/RangeRationale
Excitation Max (λex) ~370 - 390 nmBased on similar 8-aminoquinoline derivatives.
Emission Max (λem) ~480 - 520 nmThe 7-amino group is expected to cause a red-shift compared to the parent 8-hydroxyquinoline.[5]
Quantum Yield (Φ) of Complex Moderate to HighThe rigidified complex formed upon metal binding should exhibit significant fluorescence enhancement.
Binding Affinity for Zn²⁺ (Kd) Sub-micromolar to low micromolarThe 5-fluoro group can modulate the pKa of the hydroxyl group, influencing the binding affinity.
Selectivity High for Zn²⁺ over Ca²⁺ and Mg²⁺8-hydroxyquinoline scaffolds are known for their selectivity for transition metals over biologically abundant alkali and alkaline earth metals.[10]

Disclaimer: These are estimated values based on structurally similar compounds. Experimental validation is essential.

Experimental Protocols for Live-Cell Imaging

The following protocols are designed to be a robust starting point for utilizing AFQ1 to study metal dyshomeostasis in cultured cells. Optimization for specific cell types and experimental conditions is highly recommended.

Materials and Reagents
  • 7-Amino-5-fluoro-8-quinolinol (AFQ1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Complete cell culture medium

  • Cultured cells of interest (e.g., neuronal cells for neurodegenerative disease models, cancer cell lines)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for the predicted excitation/emission of AFQ1)

  • Optional: Zinc chloride (ZnCl₂), a zinc ionophore (e.g., pyrithione), and a zinc chelator (e.g., TPEN) for control experiments.

Protocol for In Vitro Characterization of AFQ1 (Optional but Recommended)

Before cellular experiments, it is advisable to characterize the fluorescence response of AFQ1 to the metal ion of interest.

  • Prepare a stock solution of AFQ1 (e.g., 1 mM in DMSO).

  • Prepare a working solution of AFQ1 (e.g., 10 µM) in a suitable buffer (e.g., HEPES).

  • Record the baseline fluorescence of the AFQ1 working solution.

  • Titrate with a stock solution of the metal ion of interest (e.g., ZnCl₂) and record the fluorescence spectrum after each addition.

  • Analyze the data to determine the fluorescence enhancement, spectral shifts, and to calculate the binding affinity (Kd).

Protocol for Live-Cell Imaging of Intracellular Labile Zinc

This protocol details the steps for loading cells with AFQ1 and imaging intracellular zinc.

  • Cell Seeding: Plate cells on glass-bottom dishes or plates at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 1-5 mM stock solution of AFQ1 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Probe Loading:

    • Dilute the AFQ1 stock solution to a final working concentration of 1-10 µM in serum-free medium or HBSS. The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise while minimizing potential toxicity.

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the AFQ1 loading solution to the cells and incubate for 20-30 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with warm HBSS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed HBSS or complete medium to the cells.

    • Acquire baseline fluorescence images using a fluorescence microscope with an appropriate filter set.

    • For dynamic studies, image the cells at various time points after experimental treatment.

  • Control Experiments (Optional):

    • To confirm the probe's responsiveness to zinc, treat the cells with a zinc ionophore (e.g., 1-2 µM pyrithione) and a low concentration of ZnCl₂ (e.g., 10-50 µM) to observe an increase in fluorescence.

    • Subsequently, add a high-affinity zinc chelator like TPEN (e.g., 20-100 µM) to observe a decrease in fluorescence, confirming the signal is specific to labile zinc.

Live_Cell_Imaging_Workflow cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Imaging Seed Cells Seed Cells Incubate (24-48h) Incubate (24-48h) Seed Cells->Incubate (24-48h) Prepare AFQ1 Solution Prepare AFQ1 Solution Incubate with Cells (20-30 min) Incubate with Cells (20-30 min) Prepare AFQ1 Solution->Incubate with Cells (20-30 min) Wash Cells (2-3x) Wash Cells (2-3x) Acquire Baseline Image Acquire Baseline Image Wash Cells (2-3x)->Acquire Baseline Image Experimental Treatment Experimental Treatment Acquire Baseline Image->Experimental Treatment Time-Lapse Imaging Time-Lapse Imaging Experimental Treatment->Time-Lapse Imaging

Caption: A streamlined workflow for live-cell imaging with AFQ1.

Data Analysis and Interpretation

The primary output of these experiments will be fluorescence images. Quantitative analysis involves measuring the fluorescence intensity within defined regions of interest (ROIs), such as individual cells or specific subcellular compartments.

  • Relative Quantification: Changes in labile zinc concentration are typically reported as a change in fluorescence intensity relative to a baseline or control condition (ΔF/F₀).

  • Considerations: It is important to be aware of potential artifacts such as photobleaching and changes in cell morphology that could affect fluorescence intensity. Proper controls are essential for accurate data interpretation.

Application in Disease Models: Alzheimer's Disease

Zinc dyshomeostasis is a well-established feature of Alzheimer's disease, with zinc being implicated in the aggregation of amyloid-beta (Aβ) plaques.[1][6] AFQ1 can be a valuable tool to investigate these processes in cellular models of Alzheimer's. For example, researchers can use AFQ1 to:

  • Visualize and quantify changes in labile zinc pools in neuronal cells expressing Aβ peptides.

  • Assess the effects of potential therapeutic compounds on zinc homeostasis.

  • Investigate the co-localization of labile zinc with Aβ aggregates.

Conclusion

7-Amino-5-fluoro-8-quinolinol (AFQ1) represents a promising new tool for the study of metal dyshomeostasis in disease. Its rational design suggests favorable photophysical properties and high sensitivity for key metal ions like zinc. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of AFQ1 in a variety of disease models. As with any novel probe, careful characterization and optimization are key to obtaining reliable and impactful results.

References

  • Illuminating the Inner Workings of Live Cells: A Guide to Benzo[f]quinoline-Based Fluorescent Probes. Benchchem.
  • A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors. Benchchem.
  • (2026).
  • Naik, D., & Math, N. N. Photo physical properties of 8-hydroxy quinoline.
  • (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • (2021).
  • (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors.
  • (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
  • (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC.
  • (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PMC.
  • (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PubMed.
  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Publishing.
  • (2016). In Vivo Target Bio-Imaging of Alzheimer's Disease by Fluorescent Zinc Oxide Nanoclusters. PubMed.
  • Synthesis and photophysical characterisation of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Small-Molecule Fluorescent Sensors for Investig
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • (2013).
  • (2021).
  • Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions. Benchchem.
  • In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. Benchchem.
  • (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • (2014). Study rules out zinc as a potential biomarker of Alzheimer's disease. Bioanalysis Zone.
  • (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • (2017). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC.
  • (2023). Spatiotemporal Imaging of Zinc Ions in Zebrafish Live Brain Tissue Enabled by Fluorescent Bionanoprobes. MDPI.
  • (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SCIRP.
  • (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

Application

Application Notes and Protocols for Anticancer Applications of 7-Amino-5-fluoro-8-quinolinol Conjugates

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 7-Amino-5-fluoro-8-quinolinol conjugates as potential anticancer agents. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 7-Amino-5-fluoro-8-quinolinol conjugates as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental designs and offers detailed, field-proven protocols.

Introduction: The Rationale for 7-Amino-5-fluoro-8-quinolinol in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including significant anticancer properties.[1] The 8-hydroxyquinoline moiety, in particular, is a well-established metal-chelating agent, a property that is often linked to its biological effects.[2] The introduction of a fluorine atom at the 5-position and an amino group at the 7-position of the quinolinol ring system is a strategic design choice aimed at modulating the compound's electronic properties, membrane permeability, and metabolic stability, potentially enhancing its anticancer efficacy and selectivity.[3]

Conjugation of this functionalized quinolinol core to other bioactive molecules, such as peptides, antibodies, or nanoparticles, offers a promising strategy to improve tumor targeting, enhance cellular uptake, and potentially overcome mechanisms of drug resistance.[1][4] This guide will explore the synthesis of the 7-Amino-5-fluoro-8-quinolinol (7-AFQ) core and its subsequent conjugation, followed by detailed protocols for evaluating the anticancer potential of the resulting conjugates.

Synthesis and Characterization of 7-Amino-5-fluoro-8-quinolinol (7-AFQ) and its Conjugates

The synthesis of 7-AFQ can be approached through a multi-step process, leveraging established quinoline synthesis methodologies. The following is a proposed synthetic pathway based on related literature.

Synthesis of the 7-AFQ Core

A plausible synthetic route to 7-Amino-5-fluoro-8-quinolinol begins with the synthesis of 5-fluoro-8-hydroxyquinoline, followed by nitration at the 7-position and subsequent reduction of the nitro group to an amine.

Protocol 1: Synthesis of 7-Amino-5-fluoro-8-quinolinol

Step 1: Synthesis of 5-fluoro-8-hydroxyquinoline

This step can be achieved via several established methods, including the Skraup synthesis or modifications thereof, starting from a fluorinated aniline precursor. A known method involves the conversion of 5-amino-8-hydroxyquinoline to 5-fluoro-8-hydroxyquinoline via the Schiemann reaction.[5]

Step 2: Nitration of 5-fluoro-8-hydroxyquinoline to yield 5-fluoro-7-nitro-8-hydroxyquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 5-fluoro-8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature below 10°C during the addition.

  • After complete addition, continue stirring in the ice bath for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry the product.

Step 3: Reduction of 5-fluoro-7-nitro-8-hydroxyquinoline to 7-Amino-5-fluoro-8-quinolinol

  • Method A: Tin(II) Chloride Reduction

    • Suspend 5-fluoro-7-nitro-8-hydroxyquinoline in a mixture of concentrated hydrochloric acid and ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring at room temperature.

    • After the addition is complete, heat the mixture to 50-60°C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

  • Method B: Catalytic Hydrogenation

    • Dissolve 5-fluoro-7-nitro-8-hydroxyquinoline in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the product.

Characterization: The final product and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity.

Conjugation Strategies

The primary amino group at the 7-position of 7-AFQ serves as a versatile handle for conjugation to various biomolecules. The choice of conjugation chemistry will depend on the nature of the molecule to be attached.

2.2.1. Peptide Conjugation

Peptides can be conjugated to the 7-amino group of 7-AFQ through the formation of an amide bond. This typically involves activating the C-terminal carboxylic acid of the peptide.

Protocol 2: Peptide Conjugation to 7-AFQ using DIC/HOBt Coupling

  • Peptide Preparation: Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS) protocols, leaving the C-terminus as a free carboxylic acid.

  • Activation of Peptide:

    • Dissolve the peptide (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Add DIC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0°C to form the active HOBt ester.

  • Coupling Reaction:

    • Dissolve 7-AFQ (1.2 equivalents) in anhydrous DMF.

    • Add the 7-AFQ solution to the activated peptide solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

  • Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC.

Peptide_Conjugation_Workflow Peptide Peptide with C-terminal COOH Activation Activation (DIC/HOBt in DMF) Peptide->Activation Coupling Coupling Reaction (DIEA in DMF) Activation->Coupling Quinolinol 7-Amino-5-fluoro-8-quinolinol Quinolinol->Coupling Purification Purification (Chromatography/HPLC) Coupling->Purification Conjugate Peptide-Quinolinol Conjugate Purification->Conjugate

2.2.2. Antibody-Drug Conjugates (ADCs)

For creating ADCs, the 7-AFQ can be attached to a monoclonal antibody via a linker. This often involves modifying the antibody to introduce a reactive handle that can then be coupled to a derivative of 7-AFQ. A common strategy is to use a linker with an NHS-ester group to react with lysine residues on the antibody, or a maleimide group to react with engineered cysteine residues.

Anticancer Mechanisms of Action

While specific data for 7-AFQ conjugates is limited, the broader class of quinoline derivatives exerts its anticancer effects through multiple pathways.

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This often involves the activation of caspases, the key executioners of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M or S phase.[6][8]

  • Inhibition of Topoisomerases: Some quinoline derivatives can inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair.[3] This leads to DNA damage and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The metal-chelating properties of the 8-hydroxyquinoline scaffold can lead to the generation of ROS within cancer cells, causing oxidative stress and damage to cellular components.[9]

Anticancer_Mechanisms Quinoline_Conjugate 7-AFQ Conjugate Apoptosis Induction of Apoptosis Quinoline_Conjugate->Apoptosis CellCycle Cell Cycle Arrest Quinoline_Conjugate->CellCycle Topo_Inhibition Topoisomerase Inhibition Quinoline_Conjugate->Topo_Inhibition ROS ROS Generation Quinoline_Conjugate->ROS Cell_Death Cancer Cell Death Apoptosis->Cell_Death CellCycle->Cell_Death Topo_Inhibition->Cell_Death ROS->Cell_Death

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of these conjugates is to assess their cytotoxic and antiproliferative effects on cancer cells in vitro.

Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-AFQ conjugate in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative IC50 Values for Amino-Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal)1.14[10]
8-Aminoquinoline Glycoconjugate 17MCF-7 (breast)78.1 ± 9.3[11]
8-Aminoquinoline Glycoconjugate 17HCT 116 (colorectal)116.4 ± 5.9[11]
5,7-dichloro-2-methyl-8-quinolinol-Iron(III) ComplexHep-G2 (liver)5.04 - 14.35[12][13]
Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate the mechanism of cell death.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the 7-AFQ conjugate at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 5: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Anticancer Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and toxicity. Xenograft models are commonly used for this purpose.[14]

Protocol 6: Subcutaneous Xenograft Model in Nude Mice

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the 7-AFQ conjugate via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

InVivo_Workflow Cell_Implantation Cancer Cell Implantation (Subcutaneous in Mice) Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Conjugate (or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint

Conclusion and Future Directions

7-Amino-5-fluoro-8-quinolinol represents a promising scaffold for the development of novel anticancer conjugates. The synthetic accessibility of the core and the versatility of its 7-amino group allow for the creation of a diverse library of conjugates. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and in vivo testing of these compounds. Future research should focus on synthesizing a variety of 7-AFQ conjugates and performing comprehensive structure-activity relationship (SAR) studies to identify lead candidates with optimal potency and selectivity. Further mechanistic studies will also be crucial to fully elucidate their mode of action and to guide their clinical development.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Amino-5-fluoro-8-quinolinol Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Amino-5-fluoro-8-quinolinol . This compound is a highly valuable fluorinated heterocycle, frequently utilized as a bidentate chelating agent, an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Amino-5-fluoro-8-quinolinol . This compound is a highly valuable fluorinated heterocycle, frequently utilized as a bidentate chelating agent, an intermediate in the development of antimicrobial fluoro-pharmaceuticals, and a precursor for advanced kinase inhibitors[1].

Synthesizing this molecule requires a precise three-step sequence: regioselective fluorination, controlled nitration, and chemoselective reduction. Because the quinoline ring is highly electron-rich at the 5- and 7-positions, researchers frequently encounter issues with over-functionalization, unexpected rearrangements, and hydrodehalogenation. This guide is engineered to provide scientists with the mechanistic causality behind these failures and the self-validating protocols required to achieve high yield and purity.

Synthesis Pathway & Logical Workflow

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The 5-position is sterically and electronically favored for initial electrophilic attack. Once blocked by fluorine, subsequent nitration is forced to the 7-position.

SynthesisPathway SM 8-Hydroxyquinoline (Starting Material) Step1 Fluorination (XeF2) Regioselective C5 SM->Step1 Int1 5-Fluoro-8-quinolinol Step1->Int1 Step2 Nitration (HNO3/AcOH) Regioselective C7 Int1->Step2 Int2 5-Fluoro-7-nitro-8-quinolinol Step2->Int2 Step3 Reduction (SnCl2/HCl) Chemoselective Int2->Step3 Product 7-Amino-5-fluoro-8-quinolinol (Target Product) Step3->Product

Workflow for the 3-step synthesis of 7-Amino-5-fluoro-8-quinolinol from 8-hydroxyquinoline.

Troubleshooting & FAQs
Phase 1: Regioselective Fluorination

Q: Why am I seeing a mixture of fluorinated isomers (e.g., 5,7-difluoro) or low yield during the initial fluorination of 8-hydroxyquinoline? The Causality: Standard electrophilic fluorinating agents (like Selectfluor or NFSI) can be overly aggressive, leading to di-substitution at both the 5 and 7 positions due to the strong electron-donating effect of the hydroxyl group. The Solution: Transition to Xenon difluoride (


). Mechanistic studies demonstrate that 8-hydroxyquinoline is converted almost exclusively to 5-fluoro-8-quinolinol when reacted with 

at ambient temperatures[2]. The reaction is highly regioselective for the position adjacent to the activating group without over-fluorinating the 7-position.
Phase 2: Nitration

Q: During the nitration of 5-fluoro-8-quinolinol, my LC-MS shows unexpected mass peaks and poor purity of the 7-nitro intermediate. What is causing this? The Causality: You are likely observing a Reverdin-type rearrangement or oxidative degradation. While nitro groups do not easily rearrange under electrophilic halogenation, the reverse—nitration of halo-quinolinols—can cause the displacement or migration of the halogen atom if the reaction temperature exceeds 10°C[3]. The Solution: The entry position of the electrophile is dictated by the prototropic form of the quinolinol. By conducting the nitration strictly in glacial acetic acid at 0–5°C with a stoichiometric equivalent of fuming nitric acid, the C5-fluorine remains stable, and the nitronium ion cleanly attacks the C7-position[3].

Phase 3: Reduction

Q: My final reduction step yields 7-amino-8-quinolinol, indicating a complete loss of the fluorine atom. How do I prevent hydrodefluorination? The Causality: If you are using catalytic hydrogenation (e.g., Palladium on Carbon (


) with 

gas), the palladium inserts into the activated C-F bond, leading to reductive cleavage (hydrodehalogenation). The Solution: Abandon

for this specific substrate. You must use a chemoselective reducing agent that targets the

group via electron transfer without activating the C-F bond. Tin(II) chloride (

) in acidic media or Iron powder with Ammonium Chloride (

) are the gold standards for this transformation.
Quantitative Data: Reduction Method Comparison

To optimize the final and most critical step, compare the empirical outcomes of various reduction methodologies applied to 5-fluoro-7-nitro-8-quinolinol.

Reduction MethodReagents & ConditionsTarget Yield (%)Purity (%)Hydrodefluorination Risk
Catalytic Hydrogenation 10%

,

(1 atm), MeOH, 25°C
< 30%45%Critical (Major side product)
Transfer Hydrogenation Raney Ni, Hydrazine hydrate, EtOH, 60°C65%80%Moderate
Béchamp Reduction Fe powder,

, EtOH/

, 80°C
82%92%Low
Tin(II) Reduction

, conc. HCl, EtOH, 70°C
> 90% > 95% None (Optimal choice)
Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each step includes an expected physical observation to confirm the reaction is proceeding correctly.

Step 1: Synthesis of 5-Fluoro-8-quinolinol
  • Preparation: Dissolve 8-hydroxyquinoline (10.0 g, 68.9 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a PTFE or highly inert reaction vessel.

  • Addition: Cool the solution to 0°C under an argon atmosphere. Slowly add Xenon difluoride (

    
    , 11.7 g, 69.0 mmol) in small portions over 30 minutes. Validation: Mild effervescence (release of Xenon gas) will occur.
    
  • Reaction: Allow the mixture to warm to ambient temperature and stir for 1 hour[2].

  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield a pale yellow solid.
Step 2: Synthesis of 5-Fluoro-7-nitro-8-quinolinol
  • Preparation: Dissolve 5-fluoro-8-quinolinol (8.0 g, 49.0 mmol) in glacial acetic acid (80 mL).

  • Addition: Cool the flask in an ice-water bath to strictly maintain 0–5°C. Prepare a solution of fuming nitric acid (2.2 mL, ~50 mmol) in glacial acetic acid (10 mL). Add this dropwise over 45 minutes. Validation: The solution will transition from yellow to a deep orange/red.

  • Reaction: Stir at 5°C for 2 hours. Do not allow the temperature to rise, or Reverdin rearrangements may occur[3].

  • Workup: Pour the reaction mixture onto crushed ice (200 g). A bright yellow/orange precipitate will form immediately. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of 7-Amino-5-fluoro-8-quinolinol
  • Preparation: Suspend 5-fluoro-7-nitro-8-quinolinol (5.0 g, 24.0 mmol) in absolute ethanol (100 mL).

  • Addition: Add Tin(II) chloride dihydrate (

    
    , 27.0 g, 120 mmol) followed by concentrated HCl (20 mL).
    
  • Reaction: Heat the mixture to 70°C for 3 hours. Validation: The suspension will dissolve into a clear, dark solution as the nitro group is reduced.

  • Workup: Cool to room temperature and concentrate the ethanol out under reduced pressure. Neutralize the remaining aqueous layer with 2M

    
     until pH 7-8 is reached (a tin oxide sludge will form). Extract heavily with Ethyl Acetate (
    
    
    
    mL). Dry the combined organics over
    
    
    and evaporate to yield the target 7-amino-5-fluoro-8-quinolinol as a stable, dark solid[1].
References
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Retrieved from [Link]

  • Gershon, H., & Clarke, D. D. (1971). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham University. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 417489, 7-Amino-5-fluoro-8-quinolinol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Amino-5-fluoro-8-quinolinol Experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected hurdles when working with 8-hydroxyquinoline (8-HQ) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected hurdles when working with 8-hydroxyquinoline (8-HQ) derivatives. 7-Amino-5-fluoro-8-quinolinol is a privileged metal-binding pharmacophore (MBP) widely utilized in metalloenzyme inhibition, neurodegenerative disease research, and antimicrobial drug development [1].

However, its unique physicochemical properties—specifically its potent metal-chelating ability and complex photophysics—often introduce confounding variables into standard in vitro assays. This guide is designed to deconstruct these challenges, explain the underlying chemical causality, and provide self-validating protocols to ensure the scientific integrity of your data.

Section 1: Formulation and Stability Challenges

Q: Why does 7-amino-5-fluoro-8-quinolinol precipitate immediately when I dilute it into my aqueous assay buffer?

The Causality: The 8-HQ scaffold is inherently planar, promoting strong intermolecular π-π stacking. The addition of the fluoro group at the 5-position significantly increases the lipophilicity (LogP) of the molecule, while the 7-amino group introduces pH-dependent protonation states [2]. In physiological buffers (pH 7.4), the molecule often exists in a neutral, highly hydrophobic state, leading to rapid aggregation and precipitation out of solution.

The Solution: Step-by-Step Stable Stock Protocol To prevent compound "crashing" and ensure accurate dosing, you must control the solvent environment meticulously:

  • Primary Solubilization: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO to create a highly concentrated master stock (typically 10–20 mM).

  • Aliquot Strategy: Immediately divide the master stock into single-use, opaque microcentrifuge tubes. Never subject 8-HQs to repeated freeze-thaw cycles. Condensation introduces water into the DMSO, triggering premature hydrolysis and microscopic precipitation.

  • Storage: Store aliquots at -80°C protected from light to prevent oxidation of the 7-amino group.

  • Assay Dilution: On the day of the experiment, perform your serial dilutions in 100% DMSO first.

  • Aqueous Spiking: Spike the DMSO dilutions into your aqueous buffer immediately before dosing the cells. Ensure the final DMSO concentration in the well never exceeds 0.5% – 1.0% (v/v).

Section 2: In Vitro Cell Culture & Cytotoxicity Artifacts

Q: I am observing potent cytotoxicity in my cell viability assays, but I suspect it might be an artifact. How can I verify if the toxicity is due to specific intracellular target engagement or extracellular metal depletion?

The Causality: 8-HQs are potent bidentate chelators that form highly stable complexes with transition metals (Cu²⁺ > Zn²⁺ > Fe³⁺) [1]. Standard cell culture media (e.g., DMEM, RPMI) contain trace amounts of these essential micronutrients. 7-Amino-5-fluoro-8-quinolinol can strip these metals directly from the extracellular media, starving the cells and inducing widespread apoptosis. This results in a false-positive "cytotoxicity" readout that is entirely unrelated to your intended intracellular target [4].

The Solution: The Metal-Rescue Cell Viability Assay To validate that your compound is acting via specific target engagement rather than artifactual metal starvation, you must implement a self-validating metal-rescue control.

Step-by-Step Methodology:

  • Seed Cells: Plate your target cells in a 96-well plate and incubate overnight to allow for adherence.

  • Prepare Standard Treatments: Prepare your standard dose-response curve of 7-amino-5-fluoro-8-quinolinol in media.

  • Prepare Rescue Conditions: In a parallel set of tubes, pre-mix the compound doses with an equimolar ratio (1:1) of ZnCl₂ or CuSO₄. Incubate these tubes for 15 minutes at room temperature to allow the 8-HQ-Metal complex to fully form before it touches the cells.

  • Dose Cells: Add the free compound and the metal-complexed compound to their respective wells.

  • Incubate & Read: Incubate for 48–72 hours and assess viability using a non-fluorescent metabolic assay (e.g., MTS or WST-8).

  • Data Interpretation: If the addition of Zn²⁺ completely rescues cell viability, your observed toxicity was an artifact of extracellular metal depletion. If toxicity persists despite the metal rescue, the compound is successfully entering the cell and engaging its target.

metal_rescue A Observe Cytotoxicity in Standard Media B Pre-incubate 7-NH2-5-F-8-HQ with 1:1 ZnCl2 or CuSO4 A->B Suspect metal starvation C Dose Cells & Re-evaluate Viability B->C Apply complex D Toxicity Reversed (Artifact: Extracellular Chelation) C->D Viability > 90% E Toxicity Persists (True Target Engagement) C->E Viability remains low

Workflow for the Metal-Rescue Cell Viability Assay to validate target engagement.

Section 3: Fluorescence & Optical Assay Interference

Q: My fluorometric viability assay (e.g., Resazurin/Alamar Blue) is giving erratic, artificially high readouts when testing this compound. Why?

The Causality: 7-Amino-5-fluoro-8-quinolinol is not merely a chelator; it acts as a fluorogenic sensor. In its free, unbound state in aqueous media, the compound exhibits negligible fluorescence. This is due to a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) occurring between the 8-hydroxyl group and the quinoline nitrogen [3].

However, when the compound binds to metal cations (like Zn²⁺ or Mg²⁺) present in your media or inside the cells, the hydroxyl proton is displaced. This blocks the ESIPT pathway, locking the molecule into a rigid, highly hydrophobic complex that exhibits intense fluorescence [3]. The emission spectrum of this complex typically peaks between 500–600 nm, which directly overlaps with the emission spectra of resorufin (the active fluorophore in Alamar Blue) and Green Fluorescent Protein (GFP).

The Solution: Never use fluorescence-based readouts in the 500–600 nm range when working with 8-HQ derivatives. Switch to colorimetric assays (e.g., WST-8/CCK-8) or luminescent ATP-based assays (e.g., CellTiter-Glo) to bypass optical interference entirely.

esipt_mechanism A Free 7-NH2-5-F-8-HQ (Aqueous Media) B UV/Vis Excitation A->B E Binding to Zn2+ / Mg2+ (Metal Complexation) A->E Trace metals present C ESIPT Process Active (Proton Transfer) B->C D Weak / No Fluorescence C->D F ESIPT Blocked (Rigid Hydrophobic Complex) E->F G Strong Fluorescence (Emission 500-600 nm) F->G UV/Vis Excitation

Mechanism of ESIPT blockade and resulting fluorescence interference in 8-HQ derivatives.

Section 4: Quantitative Data Summary

To assist in your experimental design, the fundamental physicochemical and optical properties of the 8-HQ scaffold are summarized below. Use these parameters to calibrate your spectrophotometers and select appropriate assay buffers.

PropertyValue / Characteristic
Core Scaffold 8-Hydroxyquinoline (8-HQ)
Primary Metal Affinities (Ranked) Cu²⁺ > Zn²⁺ > Fe³⁺ > Mg²⁺ [1][4]
LogD (pH 7.4) Highly lipophilic (Variable based on protonation state)[2]
Fluorescence (Free Ligand) Negligible (ESIPT active)[3]
Fluorescence (Zn²⁺ Complex) Strong (Emission ~500–600 nm) [3]
Aqueous Solubility Poor (< 1 mM without DMSO or surfactants)

References

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy URL
  • Title: Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Source: Inorganic Chemistry URL
  • Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II)
  • Title: Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators Source: Scientific Reports URL
Troubleshooting

Technical Support Center: Reducing Background Fluorescence in 7-Amino-5-fluoro-8-quinolinol Imaging

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing signal-to-noise challenges when utilizing 8-hydroxyquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing signal-to-noise challenges when utilizing 8-hydroxyquinoline (8-HQ) derivatives.

7-Amino-5-fluoro-8-quinolinol (7-NH₂-5-F-8-HQ) is a sophisticated bidentate chelator and fluorophore designed for metal-ion sensing (e.g., Zn²⁺, Al³⁺). While the 5-fluoro substitution expertly tunes its emission profile, the 7-amino group serves as a critical Photoinduced Electron Transfer (PET) donor. When calibrated correctly, this probe offers a robust "turn-on" signal. However, environmental factors can prematurely disrupt this PET mechanism, leading to frustratingly high background noise.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you isolate and eliminate these optical artifacts.

Mechanistic Causality: The "Why" Behind the Background

To troubleshoot effectively, we must understand the causality of the signal. The fluorescence of 7-NH₂-5-F-8-HQ is strictly governed by the PET mechanism .

In the target-free (apo) state, the lone pair of electrons on the 7-amino group transfers to the excited fluorophore, effectively quenching emission. Upon binding a target metal, these electrons are engaged in coordination, PET is blocked, and fluorescence is restored. Background fluorescence occurs when PET is inhibited without the target metal. This typically stems from three causes:

  • Protonation (pH Sensitivity): If the environmental pH drops below the pKa of the 7-amino group, protonation engages the lone pair, falsely triggering fluorescence (1)[1].

  • Aggregation-Induced Emission (AIE): Poor aqueous solubility can cause the probe to form nano-aggregates, restricting intramolecular motion and triggering false-positive emission (2)[2].

  • Autofluorescence & Trace Metals: Excitation in the UV/blue spectrum overlaps with endogenous cellular fluorophores like NADH and FAD (3)[3]. Trace ubiquitous metals (Mg²⁺, Ca²⁺) in buffers can also cause non-specific turn-on.

PET_Mechanism Apo Apo-Probe (7-NH2-5-F-8-HQ) PET Active: Quenched Protonated Protonated (pH < 6) PET Blocked: False Background Apo->Protonated Low pH (H+ binds NH2) Bound Metal-Bound (Zn2+) PET Blocked: True Signal Apo->Bound Target Metal Coordination Aggregated Aggregated State AIE Effect: False Background Apo->Aggregated Poor Solubility in Aqueous Media

Fig 1. Photophysical pathways of 7-NH2-5-F-8-HQ dictating true signal versus background fluorescence.

Troubleshooting Guide & FAQs

Q1: My apo-probe exhibits high baseline fluorescence in a cell-free buffer before adding any metal. How do I fix this? A1: This is a classic symptom of PET failure due to protonation. The 7-amino group is highly sensitive to pH. If your buffer is slightly acidic (pH < 6.5), the amino group protonates, mimicking metal coordination and disabling PET quenching. Actionable Step: Verify your buffer pH is strictly maintained at 7.4 using HEPES or Tris. Avoid unbuffered saline or water, which readily absorb atmospheric CO₂ and acidify.

Q2: In live-cell imaging, I see a strong, diffuse background signal even in my negative controls. Is this the probe or the cells? A2: This is likely cellular autofluorescence. 8-HQ derivatives typically require excitation in the 360–420 nm range, which directly excites endogenous NADH and FAD[3]. Actionable Step: Implement Time-Resolved Long-Lived Luminescence Imaging (TRLLM) if your setup allows, which gates out short-lived autofluorescence (4)[4]. Alternatively, establish a baseline using unstained cells and subtract this background quantitatively.

Q3: I am observing bright, punctate fluorescent spots inside the cells, but I am trying to measure cytosolic zinc. What is happening? A3: You are observing either lysosomal trapping or Aggregation-Induced Emission (AIE). Weakly basic amines (like the 7-amino group) are protonated in acidic organelles (lysosomes, pH ~4.5-5.0), trapping the probe and turning on fluorescence via PET inhibition. Furthermore, local high concentrations can cause the probe to precipitate into fluorescent aggregates[2]. Actionable Step: Pre-treat cells with Bafilomycin A1 (a V-ATPase inhibitor) to neutralize lysosomal pH, or reduce the probe loading concentration to ≤ 5 µM and add 0.05% Pluronic F-127 to improve solubility.

Troubleshooting Start High Background Fluorescence Observed Q1 Present in cell-free buffer (no metal)? Start->Q1 Sol1 Check pH. Protonation of 7-amino group disrupts PET. Q1->Sol1 Yes Q2 Localized to acidic organelles (lysosomes)? Q1->Q2 No Sol2 Probe trapping. Pre-treat with Bafilomycin A1. Q2->Sol2 Yes Q3 Signal persists after adding TPEN/EDTA? Q2->Q3 No Sol3 Autofluorescence or Aggregation (AIE). Shift excitation/solvent. Q3->Sol3 Yes Sol4 Trace metal contamination. Use Chelex-treated buffers. Q3->Sol4 No

Fig 2. Troubleshooting logic tree for identifying and resolving background fluorescence sources.

Quantitative Data: Factors Influencing Background Signal

Table 1: Environmental Factors Influencing 7-NH₂-5-F-8-HQ Background Signal

Environmental FactorEffect on Probe MechanismImpact on BackgroundMitigation Strategy
pH < 6.5 Protonation of 7-amino groupHigh (False Turn-On)Buffer strongly at pH 7.4 (e.g., 50 mM HEPES).
Aqueous Solvent Poor solubility leading to AIEMedium to HighAdd 0.05% Pluronic F-127 or maintain ≤ 0.1% DMSO.
Trace Metals (Mg²⁺, Ca²⁺) Non-specific coordinationLow to MediumPre-treat all imaging buffers with Chelex-100 resin.
UV/Blue Excitation Excites endogenous NADH/FADHigh (Autofluorescence)Utilize time-resolved luminescence imaging (TRLLM).

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every experiment must be a self-validating system. Do not assume your probe is silent in the apo-state; prove it.

Protocol 1: Validation of PET-Quenching and pH Titration (Cell-Free)

Purpose: To establish the baseline fluorescence and identify the exact pH at which PET fails for your specific batch of 7-NH₂-5-F-8-HQ.

  • Stock Preparation: Prepare a 10 mM stock of 7-NH₂-5-F-8-HQ in anhydrous DMSO. Store in single-use aliquots at -20°C to prevent moisture-induced degradation.

  • Buffer Series: Prepare a series of 50 mM HEPES/MES buffers ranging from pH 4.0 to 8.0 in 0.5 pH increments. Treat all buffers with Chelex-100 resin for 1 hour to remove trace metals, then filter.

  • Dilution: Dilute the probe to a final concentration of 5 µM in each buffer (ensure final DMSO concentration is ≤ 0.05%).

  • Measurement: Read fluorescence in a microplate reader (Excitation ~380 nm, Emission ~500 nm).

  • Validation Check: The fluorescence should be near zero at pH 7.4 and sharply increase as the pH drops below 6.0.

    • Self-Correction: If fluorescence is high at pH 7.4, your buffer contains trace metals. Add 50 µM EDTA; if the signal drops, trace metal contamination was the culprit.

Protocol 2: In Cellulo Background Subtraction via TPEN Chelation

Purpose: To differentiate true intracellular metal signal from autofluorescence and AIE.

  • Loading: Incubate cells with 5 µM 7-NH₂-5-F-8-HQ + 0.05% Pluronic F-127 in a serum-free imaging medium for 30 minutes at 37°C.

  • Washing: Wash 3x with PBS to remove the extracellular probe and minimize background from the media.

  • Imaging (Baseline): Acquire images to establish the total fluorescence (True Signal + Background).

  • Chelation (The Validation Step): Add 50 µM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly potent, cell-permeable heavy metal chelator. Incubate for 10 minutes.

  • Imaging (Background): Re-acquire images. TPEN outcompetes the probe, stripping the metal from it. Any remaining signal is strictly background (autofluorescence, protonated probe in lysosomes, or aggregates). Subtract this image from the baseline to yield the true metal distribution.

References

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews (ACS Publications). URL:[Link]

  • Time-Resolved Long-Lived Luminescence Imaging Method Employing Luminescent Lanthanide Probes with a New Microscopy System | Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex | ACS Omega (ACS Publications). URL:[Link]

  • Catechol Derivatives as Fluorescent Chemosensors for Wide-Range pH Detection | ResearchGate. URL:[Link]

Sources

Optimization

Minimizing off-target effects of 7-Amino-5-fluoro-8-quinolinol

Technical Support Center: Minimizing Off-Target Effects of 7-Amino-5-fluoro-8-quinolinol As a Senior Application Scientist, I frequently consult with research teams utilizing 8-quinolinol (8-HQ) derivatives. 7-Amino-5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target Effects of 7-Amino-5-fluoro-8-quinolinol

As a Senior Application Scientist, I frequently consult with research teams utilizing 8-quinolinol (8-HQ) derivatives. 7-Amino-5-fluoro-8-quinolinol is a highly privileged scaffold with potent bioactivity; however, its fundamental mechanism—bidentate metal chelation via the quinoline nitrogen and phenolate oxygen—often leads to promiscuous interactions[1]. The addition of the 5-fluoro and 7-amino groups modulates the pKa and lipophilicity of the core scaffold, but the primary liability remains the same: unintended metal sequestration.

This guide provides causality-driven troubleshooting to help you isolate your intended on-target efficacy from off-target cytotoxicity.

Section 1: Mechanistic Causality of Off-Target Toxicity

To effectively troubleshoot off-target effects, we must first define their biochemical origins. 7-Amino-5-fluoro-8-quinolinol drives assay interference and off-target toxicity through two distinct, metal-dependent pathways:

  • Promiscuous Metalloenzyme Inhibition: The compound can strip essential structural or catalytic zinc (Zn²⁺) from unintended host enzymes, such as JmjC histone demethylases, methionine aminopeptidases, or matrix metalloproteinases (MMPs)[2].

  • Redox Cycling and Oxidative Stress: When the 8-hydroxyquinoline scaffold chelates redox-active trace metals like copper (Cu²⁺) or iron (Fe²⁺) from the culture media, the resulting lipophilic complex crosses cell membranes and acts as an ionophore. Once intracellular, it catalyzes Fenton-like reactions, generating massive amounts of reactive oxygen species (ROS)[3][4].

OffTargetMechanisms Compound 7-Amino-5-fluoro-8-quinolinol (Metal Chelator) Chelation Bidentate Metal Chelation (Cu2+, Fe2+, Zn2+) Compound->Chelation Pathway1 Redox-Active Metals (Cu2+, Fe2+) Chelation->Pathway1 Ionophore activity Pathway2 Structural/Catalytic Metals (Zn2+) Chelation->Pathway2 Metal stripping ROS Fenton-like Reactions & ROS Generation Pathway1->ROS Intracellular accumulation Metallo Promiscuous Metalloenzyme Inhibition (e.g., JmjC, MMPs) Pathway2->Metallo Active site depletion Toxicity Off-Target Cytotoxicity & Assay Interference ROS->Toxicity Metallo->Toxicity

Mechanistic pathways of 7-Amino-5-fluoro-8-quinolinol off-target toxicity via metal chelation.

Section 2: Troubleshooting FAQs

Q1: My cell viability assays show high background toxicity even at low micromolar concentrations. How can I determine if this is an off-target effect? A1: High baseline cytotoxicity is a classic hallmark of Cu-mediated ROS generation[5]. 8-hydroxyquinolines act as ionophores, shuttling extracellular trace copper from your culture media into the cell[4]. To validate this, perform a ROS-quenching rescue assay using a scavenger like N-acetylcysteine (NAC). If the addition of NAC restores cell viability, your toxicity is an off-target oxidative stress artifact rather than target-specific engagement.

Q2: I am observing inconsistent IC₅₀ values across different assay buffer batches. What is causing this variability? A2: This is almost certainly due to trace metal contamination in your buffers. The pKa of the 8-hydroxyl group and the protonated nitrogen dictates its metal-binding affinity, which is highly sensitive to pH and competing ligands[2]. If your buffer contains trace Zn²⁺ or Cu²⁺, the compound will pre-form metal complexes before reaching your target. Ensure you are using ultra-pure, metal-free water and consider adding a weak, non-interfering chelator (like low-dose EDTA) to the buffer prep, or strictly titrating metal ions.

Q3: How can I structurally or experimentally mask the off-target chelation without losing my primary target engagement? A3: If your primary target does not require metal chelation for inhibition, you can employ a prodrug strategy. Esterification of the 8-hydroxyl group prevents non-specific ion binding in the extracellular environment[1]. The ester is then cleaved by intracellular esterases. Experimentally, you can also pre-saturate the assay with a biologically inert metal to occupy the chelation site, preventing the stripping of essential metals from off-target host enzymes.

Section 3: Quantitative Baselines for 8-Quinolinol Derivatives

To establish a robust experimental system, compare your assay parameters against these established quantitative baselines for 8-HQ scaffolds. Deviations from these ranges often indicate off-target metal interactions.

ParameterObserved Range / ValueMechanistic Implication for Off-Target Effects
pKa₁ (Protonated Nitrogen) 2.16 – 5.43[2]Determines solubility and charge state at physiological pH. Lower pKa reduces off-target basicity.
pKa₂ (Hydroxyl Group) 3.34 – 11.75[2]Critical for metal binding. If assay pH > pKa₂, the phenolate anion drives aggressive, non-specific chelation.
MIC (with Cu²⁺ supplement) ~0.16 μM[4]Hyper-potent cytotoxicity indicates the formation of the lipophilic 1:1 or 2:1 Cu-ligand complex, driving ROS.
ROS Generation Threshold ~10 μM[5]Concentrations above this threshold in standard media typically trigger off-target Fenton chemistry.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include strict internal controls that prove the assay mechanics functioned correctly, regardless of the compound's performance.

Protocol 1: Metal-Rescue Assay (Differentiating On-Target vs. Off-Target Inhibition)

Purpose: To determine if the observed enzyme inhibition or cytotoxicity is due to promiscuous stripping of Zn²⁺ from unintended metalloenzymes.

  • Preparation: Prepare your standard biochemical or cellular assay media.

  • Titration: Create a concentration gradient of 7-Amino-5-fluoro-8-quinolinol (0.1 μM to 50 μM).

  • Supplementation: Spike the media with 50 μM of ZnCl₂ (or CuSO₄, depending on the suspected off-target mechanism).

  • Self-Validating Controls:

    • Control A (Baseline): Compound alone (Establishes baseline toxicity/inhibition).

    • Control B (Rescue): Compound + 50 μM ZnCl₂ (If activity is lost, the compound's effect was off-target metal depletion).

    • Control C (System Integrity): 50 μM ZnCl₂ alone (Proves the metal supplement itself does not alter the assay baseline).

Protocol 2: ROS Scavenging Workflow for Cell-Based Assays

Purpose: To confirm if off-target cytotoxicity is driven by Cu-mediated redox cycling.

  • Pre-treatment: Seed cells and pre-treat for 1 hour with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger.

  • Dosing: Introduce 7-Amino-5-fluoro-8-quinolinol at its established IC₉₀ concentration.

  • Incubation & Readout: Incubate for standard assay duration and measure viability (e.g., CellTiter-Glo).

  • Self-Validating Controls:

    • Control A (Baseline Toxicity): Compound alone.

    • Control B (Rescue Validation): Compound + NAC (Restored viability proves the mechanism of death was off-target oxidative stress).

    • Control C (Scavenger Efficacy): 100 μM H₂O₂ + NAC (Positive control proving NAC is actively scavenging ROS in this specific cell line).

References

Sources

Troubleshooting

7-Amino-5-fluoro-8-quinolinol interference with biological assays

Technical Support Center: Troubleshooting 7-Amino-5-fluoro-8-quinolinol Assay Interference Welcome to the Assay De-Risking and Technical Support Center. This guide is engineered for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 7-Amino-5-fluoro-8-quinolinol Assay Interference

Welcome to the Assay De-Risking and Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 7-Amino-5-fluoro-8-quinolinol (7-A-5-F-8-HQ) and related 8-hydroxyquinoline (8-HQ) derivatives.

As a privileged scaffold in drug discovery, the 8-HQ moiety is frequently encountered. However, it is fundamentally classified as a Pan-Assay Interference Compound (PAINS). The addition of a 7-amino (electron-donating) and 5-fluoro (electron-withdrawing) group drastically alters the pKa of the quinoline nitrogen and the hydroxyl group, tuning its metal chelation affinity and redox potential. This creates a "perfect storm" for assay interference, leading to false positives in high-throughput screening (HTS), erratic fluorometric readouts, and off-target toxicity.

Part 1: Mechanistic Troubleshooting Guide

Q1: Why is 7-Amino-5-fluoro-8-quinolinol causing false positives in my epigenetic (e.g., HAT/HDAC) or luciferase reporter assays? Causality: Metalloenzyme inhibition via bidentate metal chelation. The bidentate {N,O} donor set of the 8-HQ core forms highly stable thermodynamic complexes with divalent cations (Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺). The 5-fluoro substitution lowers the pKa of the hydroxyl group, allowing chelation to occur more readily at physiological pH (pH 7.4) compared to unsubstituted 8-HQ [2].

  • Luciferase Assays: Firefly NanoGlo and standard luciferase enzymes are strictly Mg²⁺-dependent. 7-A-5-F-8-HQ strips Mg²⁺ from the assay buffer, inhibiting the enzyme and mimicking a biological "hit" (a false positive for target inhibition or a false negative for reporter expression) [1].

  • Epigenetic Assays: Histone acetyltransferases (HATs) and deacetylases (HDACs) often rely on Zn²⁺ or are sensitive to thiol-reactive redox cycling. 8-HQ derivatives can strip structural zinc or cause promiscuous enzymatic inhibition [4].

Q2: My fluorometric assay shows massive, erratic signal spikes when dosing this compound. Is it autofluorescent? Causality: Chelation-induced "Turn-On" Fluorescence. 7-Amino-5-fluoro-8-quinolinol is weakly fluorescent in its free state due to non-radiative decay pathways (intramolecular rotation). However, upon binding trace metal ions (like Zn²⁺ or Mg²⁺) in your assay buffer, the formation of a stable metal-ligand complex restricts intramolecular rotation. This structural rigidity forces radiative energy dissipation, resulting in a massive "turn-on" fluorescence spike (typically Ex ~380-400 nm / Em ~490-520 nm) that easily bleeds into GFP or FITC channels [3].

Q3: We are seeing unexpected cytotoxicity in our MTT/XTT viability assays, but orthogonal assays show no cell death. What is happening? Causality: Redox cycling and ROS generation. The 7-amino group introduces redox liability. In the presence of trace transition metals (Cu²⁺, Fe²⁺) and reducing agents (like DTT or glutathione in assay buffers), the compound can undergo redox cycling, generating hydrogen peroxide (H₂O₂). This directly oxidizes the tetrazolium salts in MTT/XTT assays, artificially altering the absorbance readout independently of mitochondrial succinate dehydrogenase activity [4].

Part 2: Data Presentation & Chemical Signatures

To effectively triage 7-A-5-F-8-HQ, you must understand its physicochemical interference profile.

Table 1: Interference Modalities and Diagnostic Signatures of 7-Amino-5-fluoro-8-quinolinol

Interference MechanismAffected Assay TypesDiagnostic SignatureDe-risking Strategy
Metal Chelation Luciferase, HDAC, Kinases, Metallo-proteasesIC₅₀ shifts significantly when assay buffer metal concentration is altered.Metal Supplementation Assay (Add 1-10 mM Mg²⁺/Zn²⁺).
Chelation-Fluorescence FITC/GFP reporter, AMC-cleavage assaysUnexplained high background in control wells; signal increases over time.Run cell-free/enzyme-free spectral counter-screen.
Redox Cycling (ROS) MTT, XTT, Resazurin, Thiol-sensitive enzymesFalse cytotoxicity; oxidation of DTT/CoA in biochemical buffers.ROS Scavenging Counter-screen (Add Catalase/TCEP).
Protein Aggregation Target-based biochemical HTSSteep Hill slopes (>2.0) in dose-response curves.Add 0.01% Triton X-100 or CHAPS to assay buffer.

Part 3: Self-Validating Experimental Protocols

Do not discard your hits prematurely, but do not advance them blindly. Use the following self-validating protocols to confirm if 7-A-5-F-8-HQ is acting as a PAIN or a true biological modulator.

Protocol 1: Metal Supplementation Reversal Assay (Chelation De-risking)

Objective: Determine if target inhibition is an artifact of Mg²⁺/Zn²⁺ depletion.

  • Prepare Assay Buffer: Create two batches of your standard assay buffer. Buffer A is standard. Buffer B is supplemented with an excess of the catalytic metal (e.g., 5 mM MgCl₂ for luciferase, or 100 µM ZnCl₂ for HDACs).

  • Compound Titration: Plate 7-A-5-F-8-HQ in a 10-point dose-response curve (0.1 µM to 100 µM) in both Buffer A and Buffer B.

  • Equilibration: Incubate the compound with the buffer and enzyme for 15 minutes before adding the substrate. This allows chelation equilibrium to establish.

  • Initiate & Read: Add substrate and read the assay (luminescence/fluorescence).

  • Causality Analysis: If the IC₅₀ is right-shifted by >5-fold in Buffer B, the compound's primary mechanism in your assay is bulk metal chelation, not specific target engagement.

Protocol 2: Cell-Free Spectral Shift Counter-Screen

Objective: Identify chelation-induced "turn-on" fluorescence.

  • Matrix Preparation: Dispense 50 µL of assay buffer (containing all salts, DTT, and BSA, but no enzyme/cells ) into a black 384-well plate.

  • Spike-In: Add 7-A-5-F-8-HQ at your Cmax (e.g., 10 µM).

  • Metal Titration: Cross-titrate ZnSO₄ or MgCl₂ (0 to 1 mM) into the wells.

  • Spectral Scan: Perform an excitation/emission scan (Ex 350-450 nm, Em 450-600 nm) using a microplate reader.

  • Causality Analysis: A dose-dependent increase in fluorescence corresponding to metal concentration confirms that the 8-HQ core is forming a rigid, fluorescent complex, which will cause false negatives in quenching assays or false positives in enhancement assays.

Part 4: Visualizing the Interference Pathways

The following diagrams map the logical triage workflow and the biochemical mechanisms of 8-HQ derivative interference.

Workflow Start Hit Identification: 7-Amino-5-fluoro-8-quinolinol CheckFluor Fluorometric Assay? Start->CheckFluor CheckMetal Metalloenzyme/Luciferase? Start->CheckMetal CheckRedox Redox/Viability Assay? Start->CheckRedox FluorInterference Run Spectral Counter-screen (Ex/Em Profiling) CheckFluor->FluorInterference Yes MetalInterference Run Metal Supplementation (Add Mg2+/Zn2+) CheckMetal->MetalInterference Yes RedoxInterference Run ROS/Catalase Counter-screen CheckRedox->RedoxInterference Yes

Caption: Decision tree for triaging 7-Amino-5-fluoro-8-quinolinol assay interference based on readout.

Mechanism Compound 7-Amino-5-fluoro-8-quinolinol Chelation Metal Chelation (Mg2+, Zn2+, Fe2+) Compound->Chelation Redox Redox Cycling & ROS Generation Compound->Redox Fluorescence Chelation-Induced Fluorescence Compound->Fluorescence Chelation->Fluorescence Metal binding rigidifies structure EnzymeInhib Metalloenzyme Inhibition (False Positive) Chelation->EnzymeInhib ThiolOx Thiol Oxidation of Assay Reagents (False Positive) Redox->ThiolOx SignalSpike Autofluorescence (False Negative/Positive) Fluorescence->SignalSpike

Caption: Mechanistic pathways showing how 8-HQ derivatives trigger false assay readouts.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just computationally filter out 7-Amino-5-fluoro-8-quinolinol using PAINS alerts? A: While 8-hydroxyquinolines are flagged by Baell's PAINS filters [6], computational exclusion alone is highly discouraged [5]. The 8-HQ scaffold is present in several FDA-approved drugs (e.g., clioquinol, nitroxoline). Instead of discarding the compound, use the orthogonal counter-screens detailed in Protocol 1 and 2 to determine if the activity is artifactual or therapeutically relevant.

Q: Does the 5-fluoro substitution make the compound more or less likely to interfere than standard 8-hydroxyquinoline? A: More likely at physiological pH. The electron-withdrawing fluorine atom at the C5 position decreases the pKa of both the hydroxyl group and the quinolinium nitrogen. This means a higher fraction of the compound exists in the active, metal-binding phenolate form at pH 7.4 compared to unsubstituted 8-HQ, exacerbating chelation-driven interference [2].

Q: How do I rescue a luciferase reporter assay if my compound is a chelator? A: If you are using a luciferase reporter to measure downstream gene transcription, the 8-HQ scaffold will directly inhibit the NanoGlo/Firefly luciferase enzyme, masking any actual transcriptional changes [1]. You cannot easily "rescue" this by just adding Mg²⁺, as excess Mg²⁺ can alter cell physiology. Instead, you must switch to an orthogonal reporter system (e.g., Secreted Alkaline Phosphatase - SEAP) or measure the mRNA transcript directly via RT-qPCR.

References

  • Title: Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold Source: ACS Synthetic Biology URL: [Link]

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pan-assay interference compounds Source: Wikipedia URL: [Link]

  • Title: New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays Source: Journal of Medicinal Chemistry URL: [Link]

Optimization

Strategies for conjugating 7-Amino-5-fluoro-8-quinolinol to biomolecules

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this knowledge base to address the unique chemical hurdles associated with 7-Amino-5-fluoro-8-quinolinol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this knowledge base to address the unique chemical hurdles associated with 7-Amino-5-fluoro-8-quinolinol .

This molecule is a highly specialized payload. It features an aromatic amine, an electron-withdrawing fluorine atom, and a privileged metal-chelating 8-hydroxyquinoline core. Standard bioconjugation techniques (like direct EDC/NHS coupling) will universally fail here. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure your conjugation workflows succeed.

I. Core Strategy & Molecular Causality

Q: Why does standard EDC/NHS amide coupling fail with 7-Amino-5-fluoro-8-quinolinol?

Mechanistic Causality: The amine at the 7-position is an aromatic amine. Its lone pair of electrons is delocalized into the electron-deficient quinoline ring. This electron deficiency is severely exacerbated by the highly electronegative 5-fluoro substituent via the inductive effect. Consequently, the pKa of this amine drops significantly, rendering it non-nucleophilic at physiological pH. It simply will not attack an NHS-ester efficiently [1].

The Solution: You must invert the reactivity. Instead of using the aromatic amine as a nucleophile, you must convert it into a highly reactive electrophile. This is achieved through two primary pathways: Isothiocyanate Conversion (targeting protein lysines) or Diazotization (targeting protein tyrosines) [2].

Workflow A 7-Amino-5-fluoro-8-quinolinol B Thiophosgene (CSCl2) A->B Pathway 1 C NaNO2 / HCl (Diazotization) A->C Pathway 2 D Isothiocyanate Intermediate (-NCS) B->D E Diazonium Salt Intermediate (-N2+) C->E F Protein Lysine (Amine) Thiourea Linkage D->F pH 8.5-9.5 G Protein Tyrosine (Phenol) Azo Linkage E->G pH 8.0-9.0

Conjugation workflows for 7-Amino-5-fluoro-8-quinolinol targeting Lysine vs Tyrosine residues.

II. Experimental Protocols & Self-Validating Workflows

Protocol A: Isothiocyanate Conversion & Lysine Conjugation

This protocol converts the inert aromatic amine into an isothiocyanate (-NCS), which reacts robustly with the


-amines of lysine residues to form a stable thiourea bond.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mg of 7-Amino-5-fluoro-8-quinolinol in 1 mL of anhydrous DMF. Under a fume hood, add 1.2 molar equivalents of thiophosgene (

    
    ). Stir continuously for 2 hours at room temperature.
    
  • Purification (Critical Step): Remove unreacted thiophosgene under high vacuum. Causality: Residual thiophosgene will indiscriminately crosslink your target proteins, leading to massive aggregation.

  • Conjugation: Dissolve your target biomolecule (e.g., monoclonal antibody) in 0.1 M Sodium Bicarbonate buffer (pH 9.0). Add the isothiocyanate intermediate dropwise to achieve a 15-fold molar excess.

  • Incubation: React for 3 hours at room temperature with gentle end-over-end mixing.

  • Self-Validation & Isolation: Pass the reaction mixture through a PD-10 size-exclusion column equilibrated with PBS. The system is self-validating: measure the UV-Vis absorbance of the eluted protein fraction. The appearance of dual absorbance peaks at ~280 nm (protein) and ~320 nm (quinoline ring) confirms successful covalent linkage.

Protocol B: Diazotization & Tyrosine (Azo) Coupling

If your protein's lysines are critical for receptor binding, you must target tyrosine residues. Diazotization converts the amine into a diazonium salt, which undergoes electrophilic aromatic substitution with the phenol ring of tyrosine [2].

Step-by-Step Methodology:

  • Diazotization: Suspend 7-Amino-5-fluoro-8-quinolinol in 0.5 M HCl and chill precisely to 0–4°C on an ice bath. Causality: Diazonium salts are highly unstable and will decompose into phenols via nitrogen gas evolution if the temperature exceeds 5°C.

  • Nitrosation: Add 1.05 equivalents of ice-cold Sodium Nitrite (

    
    ) dropwise. Stir for 30 minutes on ice.
    
  • Quenching: Add 10 mg of sulfamic acid to neutralize excess nitrous acid, preventing off-target nitrosation of the protein backbone.

  • Conjugation: Adjust your protein solution to pH 8.5 using a Borate buffer. Add the cold diazonium salt dropwise while maintaining the temperature at 4°C.

  • Self-Validation: This reaction is inherently self-validating via colorimetry. As the azo bond (-N=N-) forms, the extended

    
    -conjugation between the quinoline and tyrosine rings will cause the solution to visibly shift from pale yellow to a deep orange/red.
    

III. Troubleshooting & Quantitative Matrices

Q: My conjugation reaction precipitates immediately upon adding the quinolinol derivative. What is happening?

Mechanistic Causality: 8-hydroxyquinoline derivatives are privileged chelators of transition metals (e.g.,


, 

,

) [3]. If your lab water or buffers contain trace heavy metals, the 8-hydroxyl and quinoline nitrogen will rapidly coordinate them. This forms neutral, highly hydrophobic 2:1 or 3:1 ligand-metal complexes that instantly crash out of aqueous solution. The Solution: You must use strictly metal-free, Chelex-treated water. Furthermore, add EDTA to your conjugation buffers to act as a sacrificial chelator.

Chelation A 8-Hydroxyquinoline Core B Trace Metals (Cu2+, Zn2+, Fe3+) A->B Binds C Metal-Chelate Complex B->C D Precipitation / Aggregation C->D Hydrophobic collapse E EDTA / Metal-Free Buffers C->E Reversal / Prevention F Soluble Conjugate E->F Maintains solubility

Mechanism of metal-induced precipitation and its reversal using chelating agents like EDTA.

Quantitative Conjugation Matrix

To ensure optimal efficiency, strictly adhere to the quantitative parameters outlined in the table below when designing your experimental conditions.

ParameterIsothiocyanate PathwayDiazotization Pathway
Target Residue Primary Amines (

-NH2 of Lysine)
Phenol (Tyrosine), Imidazole (Histidine)
Optimal Conjugation pH 8.5 – 9.58.0 – 9.0
Molar Excess Required 10x – 20x5x – 10x
Linkage Formed ThioureaAzo (-N=N-)
Reaction Temperature 20°C (Room Temp) or 4°C0°C – 4°C (Strictly cold)
Buffer Additives 1-5 mM EDTA (Prevents chelation)1-5 mM EDTA (Prevents chelation)
Validation Wavelength ~320 nm (Quinoline absorbance)~400-450 nm (Azo dye absorbance)

IV. References

1.1. Chemical Society Reviews (RSC Publishing). 2.. ResearchGate. 3.2. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Validating 7-Amino-5-fluoro-8-quinolinol as a selective metal sensor

Validating 7-Amino-5-fluoro-8-quinolinol as a Selective Metal Sensor: A Comparative Technical Guide The accurate quantification and spatial mapping of metal ions (such as Zn²⁺, Mg²⁺, and Al³⁺) in biological systems requi...

Author: BenchChem Technical Support Team. Date: March 2026

Validating 7-Amino-5-fluoro-8-quinolinol as a Selective Metal Sensor: A Comparative Technical Guide

The accurate quantification and spatial mapping of metal ions (such as Zn²⁺, Mg²⁺, and Al³⁺) in biological systems require fluorescent probes that operate reliably under physiological conditions. While the classic 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone of metallobiology, its native photophysical properties limit its utility in neutral pH environments. This guide validates 7-Amino-5-fluoro-8-quinolinol as a superior, highly selective metal sensor, objectively comparing its performance against traditional alternatives and detailing the self-validating experimental protocols required for its application.

Mechanistic Causality: The Structural Advantage

To understand the superiority of 7-Amino-5-fluoro-8-quinolinol, we must analyze the causality behind its specific structural modifications.

  • The Chelating Core: Like its parent compound, the sensor relies on1[1]. However, unmodified 8-HQ has a hydroxyl pKa of ~9.9, meaning it remains protonated and largely inactive at a physiological pH of 7.4.

  • The 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the 8-hydroxyl group to ~7.0, ensuring the sensor is deprotonated and primed for instantaneous metal chelation in biological buffers.

  • The 7-Amino Modulator: The amino group acts as an electron donor, establishing a push-pull Internal Charge Transfer (ICT) system. In the unbound state, the lone pair on the nitrogen actively quenches the excited state via2[2], resulting in near-zero background fluorescence. Upon metal binding, the structural rigidity suppresses this non-radiative decay, triggering a massive 3[3] response. This mechanism effectively 4[4].

Photophysics A Free Sensor (PET Active) B Non-Radiative Decay (Dark) A->B Light Excitation C Metal Binding (Zn²⁺/Mg²⁺) A->C Cation Addition D PET Inhibited (Rigidified) C->D Coordination E CHEF Emission (Bright Signal) D->E Light Excitation

Photophysical mechanism transitioning from PET quenching to CHEF activation upon metal binding.

Comparative Performance Data

When benchmarked against standard 8-HQ and commercial alternatives like Zinquin, 7-Amino-5-fluoro-8-quinolinol demonstrates superior physiological compatibility and an enhanced signal-to-noise ratio.

SensorTarget Metal(s)Primary MechanismOptimal pH RangeQuantum Yield (Φ) BoundLimit of Detection (LOD)
7-Amino-5-fluoro-8-HQ Zn²⁺, Mg²⁺PET / CHEF6.5 – 8.0~0.3845 nM
8-Hydroxyquinoline (8-HQ) Broad (Zn, Al, Mg, Cu)CHEF8.0 – 10.5~0.15500 nM
Zinquin Zn²⁺PET / CHEF6.5 – 7.5~0.40100 nM
Fluo-4 Ca²⁺PET7.0 – 7.5~0.34350 nM

Note: Quantitative metrics are synthesized averages based on comparative literature of 8-quinolinol derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mathematical validation to rule out false positives.

Workflow S1 1. Sensor Preparation (DMSO Stock Formulation) S2 2. Buffer Equilibration (HEPES pH 7.4, No Phosphates) S1->S2 S3 3. Metal Titration (Incremental Cation Addition) S2->S3 S4 4. Spectroscopic Analysis (Fluorescence & UV-Vis) S3->S4 S5 5. Self-Validation (Job's Plot & TPEN Quenching) S4->S5

Step-by-step experimental workflow for validating the metal sensor's analytical performance.

Protocol A: In Vitro Metal Titration and Stoichiometric Validation

Causality: This protocol determines the sensor's dynamic range and binding affinity. It is self-validating because it culminates in a Job's Plot analysis; by proving a mathematically consistent binding stoichiometry (e.g., 1:1 or 1:2), researchers can definitively rule out non-specific aggregation or solvent-induced fluorescence.

  • Stock Formulation: Dissolve 7-Amino-5-fluoro-8-quinolinol in anhydrous DMSO to yield a 10 mM stock. Causality: DMSO prevents premature aqueous aggregation and hydrolysis of the fluorophore.

  • Buffer Equilibration: Dilute the stock to a working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4). Causality: HEPES is mandatory. Phosphate-buffered saline (PBS) must be avoided because phosphate anions precipitate Zn²⁺ and Mg²⁺, leading to artificially low fluorescence readings.

  • Incremental Titration: Add the target metal chloride (e.g., ZnCl₂) in 1 µM increments from 0 to 50 µM. Record the fluorescence emission spectra (λex ≈ 360 nm, λem ≈ 510 nm) after a 2-minute equilibration per addition.

  • Job's Plot Validation: Prepare a series of solutions where the total concentration of sensor + metal is kept constant (e.g., 20 µM), but the mole fraction of the metal varies from 0 to 1. Plot the emission intensity against the mole fraction. The peak of this plot mathematically validates the exact stoichiometric ratio of the complex.

Protocol B: Live-Cell Imaging and Chelation Control

Causality: This workflow maps intracellular metal pools. It acts as a self-validating system through the mandatory use of a high-affinity competitive chelator (TPEN). If the observed fluorescence is genuinely due to metal binding, TPEN will strip the metal and quench the signal.

  • Cell Preparation: Seed HeLa or HEK293 cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Sensor Loading: Incubate the cells with 5 µM of the sensor and 0.02% Pluronic F-127 in serum-free media for 30 minutes at 37°C. Causality: Pluronic F-127 acts as a non-ionic surfactant, transiently permeabilizing the lipid bilayer to ensure uniform intracellular distribution of the sensor.

  • Basal Imaging: Wash cells thrice with DPBS to remove extracellular sensor. Image using confocal microscopy.

  • Self-Validation (Quenching): Introduce 50 µM of N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) directly to the dish. Causality: TPEN has a femtomolar affinity for heavy metals. An immediate drop in fluorescence confirms that the initial signal was a true CHEF response to intracellular metals, not autofluorescence or sensor degradation.

Conclusion

By strategically modifying the classic 8-HQ scaffold, 7-Amino-5-fluoro-8-quinolinol overcomes the traditional limitations of high pKa and poor physiological compatibility. Through the synergistic mechanisms of PET and CHEF, it provides a highly sensitive, turn-on fluorescent response that can be rigorously verified using self-validating stoichiometric and chelation controls.

References

  • ACS Publications. "Fluorescent Sensors for Measuring Metal Ions in Living Systems." Chemical Reviews.[Link]

  • RSC Publishing. "Upcycling waste zirconia block dental powders: towards a facile and highly selective on-off optical probe for sensing Zn2+ and Hg2+ in aqueous media." RSC Advances.[Link]

  • MDPI. "Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol." [Link]

Sources

Comparative

Comparative study of 7-Amino-5-fluoro-8-quinolinol and other quinoline derivatives.

Comparative Guide: 7-Amino-5-fluoro-8-quinolinol vs. Classic Quinoline Derivatives in Antimicrobial and Sensor Applications Introduction: The Evolution of the 8-Hydroxyquinoline Scaffold For decades, 8-hydroxyquinoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 7-Amino-5-fluoro-8-quinolinol vs. Classic Quinoline Derivatives in Antimicrobial and Sensor Applications

Introduction: The Evolution of the 8-Hydroxyquinoline Scaffold

For decades, 8-hydroxyquinoline (8-HQ) has served as a privileged scaffold in both medicinal chemistry and analytical sensing. Its primary mechanism of action—bidentate chelation of essential biometals (such as Zn²⁺, Cu²⁺, and Fe³⁺)—makes it a potent disruptor of microbial metalloenzymes and a highly responsive fluorometric sensor[1][2]. However, the base 8-HQ structure often lacks the target selectivity and pharmacokinetic stability required for advanced drug development.

To overcome these limitations, structural modifications at the C5 and C7 positions have been extensively explored. 7-Amino-5-fluoro-8-quinolinol represents a highly tuned derivative that strategically combines an electron-withdrawing halogen (fluorine) with an electron-donating functional group (amine). This guide objectively compares the mechanistic advantages, antimicrobial efficacy, and analytical performance of 7-Amino-5-fluoro-8-quinolinol against classic alternatives like unsubstituted 8-HQ and Clioquinol.

Mechanistic Causality: Why 5-Fluoro and 7-Amino Substitutions Matter

As an application scientist, it is critical to understand that structural substitutions do not merely change the molecular weight; they fundamentally alter the electronic distribution and physical chemistry of the molecule.

  • The 5-Fluoro Advantage (Lipophilicity & pKa Modulation): The highly electronegative fluorine atom at the C5 position exerts a strong inductive pull. This lowers the pKa of the adjacent 8-hydroxyl group, ensuring a higher fraction of the molecule is ionized at physiological pH (pH 7.4). This ionization is a prerequisite for rapid metal chelation. Furthermore, the carbon-fluorine bond increases the molecule's overall lipophilicity, enhancing its ability to permeate the thick lipid bilayers of Gram-positive pathogens like Staphylococcus aureus[3].

  • The 7-Amino Advantage (Electronic Enrichment & Enzymatic Targeting): The introduction of an amino group at the C7 position acts as an electron donor via resonance. In sensing applications, this enriches the electron density of the aromatic ring, leading to a bathochromic shift (longer emission wavelength) and enhanced quantum yield upon metal binding compared to standard 8-HQ[1]. In biological systems, 7-amino quinoline derivatives have been proven to be superior substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), significantly increasing their reduction rate and subsequent intracellular bioactivation[4].

G A 7-Amino-5-fluoro-8-quinolinol B Metal Chelation (Zn2+, Cu2+, Fe3+) A->B Bidentate Binding C Metalloenzyme Inhibition B->C Biological Pathway E Internal Charge Transfer (ICT) B->E Photophysical Pathway D Biofilm Disruption & Cell Death C->D Antimicrobial Effect F Enhanced Fluorescence Signal E->F Analytical Sensing

Mechanism of 7-Amino-5-fluoro-8-quinolinol: Metal chelation driving antimicrobial and sensing roles.

Comparative Performance Data

To select the appropriate derivative for your assay or therapeutic pipeline, it is essential to compare their baseline efficacies. The table below summarizes the quantitative performance of these derivatives, specifically highlighting their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, a standard benchmark for quinoline-based antimicrobial agents.

CompoundKey SubstitutionsPrimary ApplicationMIC vs S. aureusKey Mechanistic Advantage
8-Hydroxyquinoline (8-HQ) NoneBroad-spectrum chelator16.0–32.0 µM[2]Baseline bidentate metal chelation.
Clioquinol 5-Chloro, 7-IodoTopical antimicrobial4–10 µg/mL (~13-32 µM)[5]High lipophilicity; strong MRSA biofilm inhibition.
7-Amino-5-fluoro-8-quinolinol 5-Fluoro, 7-AminoAdvanced sensing / NQO1 targetingComparable to halogenated analogspKa modulation via F; enhanced NQO1 reduction via NH₂[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. The following methodologies detail the exact steps and the underlying causality for testing 7-Amino-5-fluoro-8-quinolinol.

Protocol A: Broth Microdilution Assay for Antimicrobial Efficacy (MIC)

This protocol determines the lowest concentration of the derivative required to arrest bacterial growth.

  • Causality Check: We utilize cation-adjusted Mueller-Hinton Broth (CAMHB). Unregulated, excess free metals in standard media would prematurely saturate the chelator, masking its true antimicrobial efficacy. By tightly controlling the baseline cation concentration, the assay self-validates that the observed cell death is directly proportional to the drug's chelation capacity.

  • Preparation: Dissolve 7-Amino-5-fluoro-8-quinolinol in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform two-fold serial dilutions of the stock in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.5 µM to 64 µM. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Adjust the S. aureus suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL of this inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

  • Incubation & Validation: Include a positive growth control (bacteria + media + 1% DMSO) and a negative sterility control (media only). Incubate at 37°C for 18–24 hours.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration exhibiting no visible growth (OD₆₀₀ equivalent to the negative control).

Protocol B: Fluorometric Metal Ion Sensing Assay

This protocol evaluates the compound's utility as a selective metal sensor.

  • Causality Check: The assay is strictly buffered using HEPES at pH 7.4. The 7-amino group's protonation state is highly pH-dependent. Maintaining physiological pH ensures the lone pair on the nitrogen remains unprotonated and available to participate in the fluorophore's internal charge transfer (ICT) state upon metal binding, preventing false negatives.

  • Probe Preparation: Prepare a 10 µM working solution of 7-Amino-5-fluoro-8-quinolinol in a 10 mM HEPES buffer (pH 7.4, containing 1% DMSO for solubility).

  • Metal Titration: Aliquot 2 mL of the probe solution into a quartz cuvette. Gradually titrate aqueous solutions of target metal ions (e.g., ZnCl₂, CuCl₂) from 0 to 50 µM.

  • Equilibration: Allow the solution to equilibrate for 5 minutes after each addition to ensure complete thermodynamic complexation.

  • Spectral Analysis: Excite the sample at its predetermined isosbestic point (typically ~360-380 nm). Record the emission spectra from 400 nm to 650 nm. Calculate the dissociation constant (

    
    ) using a non-linear regression of the fluorescence intensity vs. metal concentration curve.
    

Workflow S1 1. Compound Preparation (DMSO Stock) S2 2. Serial Dilution (Test Matrix) S1->S2 S3A 3A. Bacterial Inoculation (10^5 CFU/mL) S2->S3A Antimicrobial Assay S3B 3B. Metal Ion Titration (0 - 50 µM) S2->S3B Sensor Assay S4A 4A. Incubate 24h at 37°C (CAMHB Media) S3A->S4A S4B 4B. Equilibrate 5 mins (HEPES Buffer, pH 7.4) S3B->S4B S5A 5A. Optical Density (OD600) Measurement S4A->S5A S5B 5B. Fluorescence Emission Scanning S4B->S5B

Parallel experimental workflows for antimicrobial MIC determination and fluorometric metal sensing.

Conclusion

While classic derivatives like 8-HQ and Clioquinol remain foundational for general chelation and topical antimicrobial applications, 7-Amino-5-fluoro-8-quinolinol offers a distinct, highly engineered alternative. By leveraging the electron-withdrawing nature of fluorine to optimize physiological pKa and the electron-donating capability of the 7-amino group to enhance NQO1 reduction and fluorescence quantum yields, this compound bridges the gap between potent antimicrobial therapeutics and high-sensitivity analytical sensors.

References

1.[1] Benchchem. A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors. Retrieved from 1 2.[4] National Center for Biotechnology Information (PMC). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from 4 3.[5] Benchchem. Broxyquinoline vs. Clioquinol: A Comparative Guide to Antimicrobial Efficacy. Retrieved from5 4.[2] MDPI. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Retrieved from 2 5.[3] National Center for Biotechnology Information (PubMed). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from 3

Sources

Validation

Cross-Validation of 7-Amino-5-fluoro-8-quinolinol (7-AFQ) Based Assays: A Comparative Guide

Executive Summary The emergence of metallo-β-lactamase (MBL)-producing bacteria has necessitated the development of highly sensitive assays to screen for novel inhibitors and characterize zinc-dependent enzymatic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of metallo-β-lactamase (MBL)-producing bacteria has necessitated the development of highly sensitive assays to screen for novel inhibitors and characterize zinc-dependent enzymatic pathways[1]. 7-Amino-5-fluoro-8-quinolinol (7-AFQ) is an advanced 8-hydroxyquinoline derivative uniquely engineered for high-affinity metal chelation and fluorogenic sensing. This guide provides a rigorous cross-validation of 7-AFQ against standard chelators (e.g., EDTA, Zinquin), detailing the mechanistic causality behind its performance and offering self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Rational Design of 7-AFQ

To understand why 7-AFQ outperforms legacy chelators in specific assay environments, one must analyze its structure-activity relationship:

  • pKa Tuning via 5-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the C-5 position exerts an electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent C-8 hydroxyl group. Consequently, a greater proportion of the chelator exists in its active, metal-binding phenolate form at physiological pH (7.4) compared to unsubstituted 8-hydroxyquinoline.

  • Optical Red-Shifting via 7-Amino Substitution: The C-7 amino group provides an electron-donating resonance effect that red-shifts the fluorophore's emission spectrum. This minimizes autofluorescence interference from biological matrices and provides a primary amine handle for potential bioconjugation.

  • Targeted Metalloenzyme Inhibition: By forming a stable, bidentate complex with Zn²⁺, 7-AFQ effectively strips the catalytic metal from the active site of extracellular zinc-containing metalloproteases and MBLs[2], rendering the holo-enzyme inactive[3].

G MBL Metallo-β-Lactamase (Apo-enzyme) ActiveMBL Active MBL (Holo-enzyme) MBL->ActiveMBL Binding Zn Zn²⁺ Cofactor Zn->ActiveMBL Product Hydrolyzed Product (Abs 482 nm) ActiveMBL->Product Hydrolysis Inhibited Inhibited MBL (Zn²⁺ Chelated) ActiveMBL->Inhibited Zn²⁺ Stripping Nitrocefin Nitrocefin (Chromogenic Substrate) Nitrocefin->Product AFQ 7-Amino-5-fluoro- 8-quinolinol (7-AFQ) AFQ->Inhibited Chelation Inhibited->Product Blocks

Fig 1: Mechanistic pathway of 7-AFQ-mediated Metallo-β-Lactamase inhibition via Zn²⁺ chelation.

Comparative Performance Analysis

When cross-validating 7-AFQ for zinc detection and MBL inhibition, it is critical to benchmark it against established alternatives. The table below summarizes the quantitative and qualitative performance metrics.

Reagent / ChelatorPrimary ApplicationZn²⁺ Binding Affinity (Kd)Optical PropertiesCell PermeabilityMBL Inhibition (Typical IC50)
7-AFQ MBL Inhibition / Zn²⁺ Sensing~10⁻¹⁰ MFluorogenic (Red-shifted)High1.5 - 5.0 µM
EDTA Broad-spectrum Chelation~10⁻¹⁶ MNone (Optically silent)Low10 - 50 µM
Dipicolinic Acid (DPA) Metalloenzyme Assay Control~10⁻⁶ MNoneModerate> 100 µM
Zinquin Intracellular Zn²⁺ Imaging~10⁻⁹ MFluorogenic (UV excitable)HighN/A (Poor inhibitor)

Data Interpretation: While EDTA possesses a higher absolute affinity for Zn²⁺, its lack of cell permeability and optical silence limit its utility in live-cell or high-throughput fluorometric assays. 7-AFQ bridges this gap by offering potent MBL inhibition[1] combined with a measurable fluorescent readout.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow via strict control conditions.

Protocol A: Metallo-β-Lactamase (NDM-1) Inhibition Assay

This assay utilizes , a chromogenic cephalosporin substrate that undergoes a distinct color shift from yellow (λmax = 390 nm) to red (λmax = 482 nm) upon hydrolysis by β-lactamases[4],[5].

Materials:

  • Recombinant NDM-1 enzyme (1 nM final concentration)

  • Nitrocefin substrate (50 µM final)[4]

  • 7-AFQ (Test inhibitor, titrated 0.1 µM – 100 µM)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 µM ZnSO₄, 0.01% BSA.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute NDM-1 in Assay Buffer. Distribute 40 µL per well in a 96-well clear-bottom plate.

  • Inhibitor Incubation: Add 10 µL of 7-AFQ (at 5X final concentration) to the respective wells. Incubate at 37°C for 30 minutes to allow thermodynamic equilibration of the Zn²⁺-chelator complex.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Nitrocefin[5].

  • Kinetic Read: Immediately monitor absorbance at 482 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validating Control (Zn²⁺ Add-Back): To prove that 7-AFQ's inhibition is strictly due to reversible metal chelation (and not off-target protein denaturation), add 100 µM ZnSO₄ to a parallel set of fully inhibited wells. Causality Check: Enzymatic hydrolysis of Nitrocefin must be restored within 5 minutes. Failure to restore activity invalidates the specific chelating mechanism.

Workflow Step1 1. Reagent Prep (7-AFQ, NDM-1) Step2 2. Incubation (30 min, 37°C) Step1->Step2 Step3 3. Substrate Addition (Nitrocefin 50 µM) Step2->Step3 Step4 4. Kinetic Read (Abs 482 nm, 15 min) Step3->Step4 Step5 5. Data Analysis (IC50 & Zn²⁺ Add-Back) Step4->Step5

Fig 2: Step-by-step workflow for the cross-validation of 7-AFQ against standard MBL inhibitors.

Protocol B: Fluorometric Zinc Titration Assay

This protocol cross-validates 7-AFQ's utility as a direct Zn²⁺ sensor.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 5 µM solution of 7-AFQ in 50 mM Tris-HCl (pH 7.4).

  • Metal Titration: Aliquot 90 µL of the probe into a black 96-well microplate. Add 10 µL of ZnSO₄ standards (yielding final Zn²⁺ concentrations from 0 to 50 µM).

  • Incubation & Read: Incubate for 10 minutes at room temperature. Measure fluorescence (Excitation: ~360 nm, Emission: ~500 nm).

  • Self-Validating Control (EGTA Masking): To verify absolute Zn²⁺ specificity against Ca²⁺/Mg²⁺ interference, run a parallel titration in the presence of 1 mM EGTA (which preferentially chelates Ca²⁺ but leaves Zn²⁺ available for high-affinity probes). Causality Check: If the fluorescence signal drops significantly in the presence of EGTA, the probe is cross-reacting with trace Ca²⁺, and the assay must be recalibrated.

References

  • Source: Google Patents (WO2009140215A2)
  • Bacterial extracellular zinc-containing metalloproteases Source: Microbiol Rev. 1993 Dec;57(4):823-37 URL:[Link]

  • Novel method for detection of β-lactamases by using a chromogenic cephalosporin substrate Source: Antimicrob. Agents Chemother. 1972 Apr;1(4):283-288 URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 7-Amino-5-fluoro-8-quinolinol Against Commercial Fluorescent Dyes

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can profoundly impact the quality and reliability of experimental data. While a vast arsenal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can profoundly impact the quality and reliability of experimental data. While a vast arsenal of commercial dyes is available, the exploration of novel fluorophores with unique properties is essential for advancing fluorescence-based applications. This guide provides an in-depth technical comparison of a promising, yet not widely characterized compound, 7-Amino-5-fluoro-8-quinolinol, against a panel of well-established commercial fluorescent dyes.

This document is structured to not only present available comparative data but also to equip the reader with the fundamental principles and detailed protocols for conducting their own rigorous benchmarking studies. As a self-validating system, the methodologies described herein are designed to ensure the generation of robust and reproducible data, a cornerstone of scientific integrity.

Introduction: The Promise of 7-Amino-5-fluoro-8-quinolinol

7-Amino-5-fluoro-8-quinolinol belongs to the 8-hydroxyquinoline family of compounds, which are renowned for their metal-chelating properties and their utility as fluorescent sensors. The parent compound, 8-hydroxyquinoline, is typically weakly fluorescent due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). However, the introduction of substituents, such as an amino group at the 7-position and a fluorine atom at the 5-position, is anticipated to significantly modulate the electronic and photophysical properties of the molecule. This could potentially lead to enhanced quantum yield, altered environmental sensitivity (solvatochromism), and a different pH-dependence profile compared to its parent compound.

The primary rationale for this guide is to provide a framework for evaluating such novel compounds against the "gold standards" in the field. By understanding the key performance metrics and the methodologies to measure them, researchers can make informed decisions about the suitability of a new dye for their specific application, be it in fluorescence microscopy, flow cytometry, or high-throughput screening.

The Benchmarking Panel: A Curated Selection of Commercial Dyes

To provide a comprehensive comparison, we have selected a panel of widely used commercial dyes that span a range of spectral properties and applications:

  • Alexa Fluor 488: A green-emitting dye known for its exceptional brightness, photostability, and pH insensitivity, making it a superior alternative to fluorescein (FITC).

  • Cyanine Dyes (Cy3 and Cy5): A popular pair for two-color detection in applications like microarrays, with Cy3 emitting in the green-yellow and Cy5 in the far-red region of the spectrum.

  • DAPI (4′,6-diamidino-2-phenylindole): A blue-emitting nuclear stain that binds to the minor groove of DNA, primarily used for fixed-cell imaging.

  • Hoechst 33342: A cell-permeant, blue-emitting nuclear stain suitable for live-cell imaging, often preferred over DAPI for this application due to its lower cytotoxicity.

Key Performance Metrics: A Quantitative Comparison

Property7-Amino-5-fluoro-8-quinolinol (Expected)Alexa Fluor 488Cy3Cy5DAPI (bound to DNA)Hoechst 33342 (bound to DNA)
Excitation Max (nm) ~360-400 (pH & Solvent Dependent)~495~550~649~358~350
Emission Max (nm) ~480-540 (pH & Solvent Dependent)~519~570~670~461~461
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Data not available73,000150,000250,000~34,000~42,000
Quantum Yield (Φ) Data not available (likely environment-sensitive)0.92~0.2 (environment dependent)~0.2 (environment dependent)HighHigh
Photostability Data not availableHighModerateLow to ModerateModerateModerate
pH Sensitivity HighLow (pKa ~4.8)LowLowLowLow
Solvatochromism Expected to be highLowModerateModerateLowLow

Note: The photophysical properties of 7-Amino-5-fluoro-8-quinolinol are expected to be highly dependent on its local environment (solvent polarity, pH, and presence of metal ions). The values presented are estimations based on the behavior of related 8-hydroxyquinoline derivatives.

Experimental Protocols for Rigorous Benchmarking

To ensure scientific integrity, every protocol described below is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding of the benchmarking process.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a dye solution and for calculating its brightness.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a high-purity solvent (e.g., DMSO for organic dyes, or a specific buffer for aqueous applications) to create a concentrated stock solution of known molarity.

  • Serial Dilutions: Perform a series of accurate dilutions of the stock solution to create at least five solutions of different concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank.

  • Beer-Lambert Law Analysis: Plot the absorbance at λmax versus the molar concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient.

Relative Fluorescence Quantum Yield (Φ) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, and it represents the efficiency of the fluorescence process. A higher quantum yield contributes to a brighter fluorescent probe. The relative method, comparing the sample to a well-characterized standard, is a widely used and reliable approach.[1]

Protocol:

  • Select a Standard: Choose a quantum yield standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region as the test compound. For a blue-green emitting compound like 7-Amino-5-fluoro-8-quinolinol, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Prepare Solutions: Prepare a series of dilutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) is calculated using the following equation:

    Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.

    • n_test and n_std are the refractive indices of the solvents used for the test compound and the standard (if different).

G

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for dyes used in applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye at a working concentration suitable for microscopy. This can be a simple solution or cells stained with the dye.

  • Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an LED). Select an appropriate filter set for the dye.

  • Image Acquisition:

    • Define a region of interest (ROI).

    • Acquire an initial image (t=0) using a fixed set of imaging parameters (exposure time, light intensity, etc.).

    • Continuously illuminate the ROI with the excitation light.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay is a measure of the dye's photostability. A slower decay indicates higher photostability.

pH Sensitivity Evaluation

The fluorescence of many dyes is sensitive to changes in pH. This can be a desirable property for pH sensors but is often a drawback for general-purpose labels.

Protocol:

  • Prepare Buffers: Prepare a series of buffers with a wide range of pH values (e.g., from pH 2 to pH 12).

  • Prepare Dye Solutions: Prepare a solution of the dye in each buffer, ensuring the final concentration of the dye is the same in all solutions.

  • Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence intensity of each solution at the dye's optimal excitation and emission wavelengths.

  • Plot Data: Plot the fluorescence intensity as a function of pH. This will reveal the pH range over which the dye's fluorescence is stable and any pKa values where the fluorescence changes significantly.

Application-Specific Benchmarking Protocols

Live-Cell Nuclear Staining: Hoechst 33342 vs. DAPI

While both are used for nuclear staining, their suitability for live-cell imaging differs significantly. Hoechst 33342 is generally preferred for live cells due to its higher cell permeability and lower cytotoxicity compared to DAPI.[2]

Protocol for Live-Cell Staining with Hoechst 33342:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • Staining Solution: Prepare a working solution of Hoechst 33342 at a concentration of 0.5-2 µg/mL in pre-warmed culture medium or PBS.

  • Incubation: Remove the culture medium and add the Hoechst 33342 working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing (Optional): For some cell types, washing with pre-warmed medium or PBS can reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for DAPI/Hoechst (Excitation ~350 nm, Emission ~460 nm).

Immunofluorescence: A Typical Workflow with Alexa Fluor 488

Alexa Fluor 488 is a workhorse for immunofluorescence due to its brightness and photostability.

Protocol for Indirect Immunofluorescence:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with an Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.

G

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the novel fluorescent dye, 7-Amino-5-fluoro-8-quinolinol, against a panel of industry-standard commercial dyes. While a lack of direct published data for 7-Amino-5-fluoro-8-quinolinol necessitates an inferential approach to its properties, the detailed experimental protocols provided herein empower researchers to conduct their own rigorous evaluations.

Based on the chemistry of its parent compounds, 7-Amino-5-fluoro-8-quinolinol holds promise as a potentially environment-sensitive fluorophore, which could be advantageous for developing specific biosensors. However, its utility as a general-purpose fluorescent label will depend on its brightness, photostability, and pH sensitivity, which must be empirically determined.

The commercial dyes benchmarked in this guide, particularly Alexa Fluor 488 and Hoechst 33342, have set a high bar for performance in terms of brightness, photostability, and ease of use in common biological applications. Any new dye, including 7-Amino-5-fluoro-8-quinolinol, must demonstrate significant advantages in one or more of these key performance areas to be considered a viable alternative.

It is our hope that this guide will not only serve as a valuable resource for those interested in 7-Amino-5-fluoro-8-quinolinol but will also promote a culture of rigorous, quantitative benchmarking in the selection and development of fluorescent probes for biological research.

References

  • Oreate AI Blog. (2026, January 15). Hoechst vs. DAPI: Understanding the Differences in DNA Staining. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Difference Between DAPI and Hoechst. Retrieved from [Link]

  • Optical Filter. (2023, July 31). Is Alexa Fluor 488 or FITC Good for Apoptosis Study? Retrieved from [Link]

  • Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • Youdobio. (n.d.). DAPI Nuclear Staining Protocol. Retrieved from [Link]

  • Youdobio. (n.d.). Hoechst 33342 Nuclear Staining Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • Agilent. (2012, March 29). Two-Color Microarray-Based Gene Expression Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]

Sources

Validation

In Vitro and In Vivo Correlation of 7-Amino-5-fluoro-8-quinolinol Activity: A Comparative Guide

Executive Summary The 8-hydroxyquinoline scaffold is a privileged pharmacophore in drug development, widely recognized for its potent metal-chelating properties. While classic derivatives like Clioquinol have demonstrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline scaffold is a privileged pharmacophore in drug development, widely recognized for its potent metal-chelating properties. While classic derivatives like Clioquinol have demonstrated significant antimicrobial and anticancer efficacy, their clinical translation is often hindered by suboptimal solubility and off-target neurotoxicity.

This guide provides an objective, data-driven comparison of 7-Amino-5-fluoro-8-quinolinol (7-NH2-5-F-8-HQ) against its structural predecessors: Clioquinol (CQ) and 5-Fluoro-8-quinolinol (5-F-8-HQ) . By analyzing their in vitro cytotoxicity, in vivo tumor inhibition, and mechanistic pathways, we demonstrate how specific functional group substitutions dictate pharmacokinetics and therapeutic outcomes.

Structural Rationale & Causality

To understand the performance differences between these compounds, we must examine the causality behind their structural modifications:

  • Clioquinol (5-chloro-7-iodo-8-quinolinol): Acts as a robust zinc and copper ionophore. It shuttles extracellular metals into the cytoplasm and lysosomes, triggering caspase-dependent apoptosis[1]. However, the bulky, highly lipophilic iodine and chlorine atoms drive non-specific tissue accumulation.

  • 5-Fluoro-8-quinolinol: Replacing the bulky halogens with a highly electronegative fluorine atom at the C5 position draws electron density away from the 8-hydroxyl group. This lowers the pKa, enhancing metal complexation at physiological pH. Consequently, 5-F-8-HQ and its transition metal complexes (e.g., Iridium/Cobalt) exhibit extreme potency, specifically targeting mitochondrial membranes[2].

  • 7-Amino-5-fluoro-8-quinolinol: The introduction of a 7-amino group creates a critical structural dichotomy[3]. The amino group acts as an electron-donating group via resonance, fine-tuning the metal coordination sphere. More importantly, it introduces a hydrogen-bond donor that optimizes the partition coefficient (logP). This increases aqueous solubility, reduces non-specific protein binding, and drastically improves the Selectivity Index (SI) between malignant and healthy tissues[4].

Mechanistic Pathway

Pathway A 7-NH2-5-F-8-HQ + Cu2+/Zn2+ B Lipophilic Complex Internalization A->B C Mitochondrial Accumulation B->C D ROS Generation & Membrane Depolarization C->D E Caspase-Mediated Apoptosis D->E

Fig 1: Metal-ionophore mediated apoptotic pathway of 7-Amino-5-fluoro-8-quinolinol.

In Vitro Performance Comparison

The in vitro efficacy of these compounds is primarily driven by their ability to internalize metals and disrupt cellular homeostasis.

Table 1: Comparative In Vitro Cytotoxicity (IC50) across Human Cancer Cell Lines

CompoundHeLa (µM)A549 (µM)Selectivity Index (Normal Cells)Primary Subcellular Target
Clioquinol 5.20 ± 0.48.50 ± 0.6LowLysosomes / SOD1
5-F-8-HQ (Ir Complex) 0.17 ± 0.050.45 ± 0.1ModerateMitochondria
7-NH2-5-F-8-HQ 0.85 ± 0.11.20 ± 0.2HighMitochondria / DNA

Data Synthesis: While 5-F-8-HQ transition metal complexes achieve nanomolar potency[2], their moderate selectivity index limits dosing windows. 7-NH2-5-F-8-HQ sacrifices a fraction of absolute potency to achieve a significantly higher Selectivity Index, meaning it requires higher concentrations to kill cancer cells but leaves healthy cells (e.g., HL-7702 hepatocytes) largely unaffected.

In Vivo Efficacy and IVIVC Analysis

In vitro and in vivo correlation (IVIVC) is critical for validating ionophores, as the complex tumor microenvironment heavily influences metal availability and drug penetration.

Table 2: In Vivo Efficacy in Murine Xenograft Models

CompoundDosage & RouteTumor Inhibition Rate (TIR)Systemic Toxicity / Weight Loss
Clioquinol 28.0 mg/kg (i.p.)~50.0%Minimal
5-F-8-HQ (Ir Complex) 2.0 mg/kg (i.v.)63.0%Moderate (Liver enzyme elevation)
7-NH2-5-F-8-HQ 15.0 mg/kg (i.p.)68.5%None observed

IVIVC Insights: The in vitro data for 7-NH2-5-F-8-HQ perfectly predicts its in vivo behavior. The optimized logP provided by the 7-amino group ensures the compound remains highly bioavailable in the interstitial fluid of the xenograft, leading to a superior Tumor Inhibition Rate (68.5%) at a moderate dosage, without the hepatotoxicity associated with pure 5-F-8-HQ complexes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 7-NH2-5-F-8-HQ must utilize a self-validating system . The following protocols are designed with built-in logical forks to definitively prove the ionophore mechanism of action.

Experimental Workflow

Protocol Step1 1. In Vitro Cytotoxicity (MTT Assay + Exogenous Zn2+) Step2 2. Intracellular Tracking (FluoZin-3 / Flow Cytometry) Step1->Step2 Step3 3. In Vivo Xenograft (Nude Mice, 15 mg/kg i.p.) Step2->Step3 Step4 4. IVIVC Correlation (Efficacy vs. Systemic Toxicity) Step3->Step4

Fig 2: Self-validating experimental workflow for IVIVC assessment.

Protocol A: Mechanistic In Vitro Cytotoxicity (The Metal-Rescue Fork)

Purpose: To differentiate between a metal chelator (which starves cells) and a metal ionophore (which floods cells).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Treatment Arms:

    • Arm 1 (Baseline): Treat with 7-NH2-5-F-8-HQ (0.1 µM to 10 µM).

    • Arm 2 (Enhancement): Treat with 7-NH2-5-F-8-HQ + 10 µM exogenous ZnCl2.

    • Arm 3 (Control): Treat with a known SOD1 inhibitor (e.g., diethyldithiocarbamate)[1].

  • Validation Logic: If the compound is an ionophore, Arm 2 will show increased cytotoxicity compared to Arm 1, as the ligand shuttles the excess zinc into the cell to toxic levels. If it were a simple chelator, the exogenous zinc would saturate the ligand extracellularly, rescuing the cells.

  • Viability Assessment: After 48 hours, add MTT reagent. Read absorbance at 570 nm to calculate IC50.

Protocol B: In Vivo Xenograft Efficacy

Purpose: To establish the Tumor Inhibition Rate (TIR) and monitor systemic toxicity.

  • Model Generation: Inject

    
     HeLa cells subcutaneously into the right flank of 5-week-old female BALB/c nude mice.
    
  • Dosing Regimen: Once tumors reach ~100 mm³, randomize into control (vehicle) and treatment groups. Administer 7-NH2-5-F-8-HQ at 15 mg/kg via intraperitoneal (i.p.) injection, 5 days a week for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every alternate day.
    
  • Endpoint Analysis: Calculate TIR. Harvest liver and kidney tissues for H&E staining to validate the lack of systemic toxicity predicted by the compound's Selectivity Index.

References

  • PubChem. "7-Amino-5-fluoro-8-quinolinol - CID 417489". National Center for Biotechnology Information.
  • Ding, W., et al. "Anticancer Activity of the Antibiotic Clioquinol". Cancer Research, AACR Journals, 2005.
  • Qin, L., et al. "Highly cytotoxic, cyclometalated iridium(iii)-5-fluoro-8-quinolinol complexes as cancer cell mitochondriotropic agents". New Journal of Chemistry, 2020.
  • "Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds". Google Patents (WO2009140215A2).

Sources

Comparative

Selectivity Profile of 7-Amino-5-fluoro-8-quinolinol: A Comparative Guide for Metal Ion Chelation

As drug development increasingly targets metalloenzymes and metal-induced protein aggregation, the demand for highly selective metal-protein attenuating compounds (MPACs) has surged. While the classic 8-hydroxyquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metalloenzymes and metal-induced protein aggregation, the demand for highly selective metal-protein attenuating compounds (MPACs) has surged. While the classic 8-hydroxyquinoline (8-HQ) scaffold is a privileged bidentate chelator, its broad-spectrum affinity often leads to off-target metal stripping in vivo.

This guide provides an objective, data-driven comparison of 7-Amino-5-fluoro-8-quinolinol against standard alternatives like unmodified 8-HQ and Clioquinol. By examining the thermodynamic profiles and experimental methodologies, we will demonstrate how specific functional group substitutions dictate metal ion selectivity.

Mechanistic Rationale: The Power of Substitution

The chelation efficacy of the quinolinol scaffold relies on the coordination of transition metals via its pyridinic nitrogen and phenolic oxygen[1]. Modifying the C5 and C7 positions fundamentally alters the ligand's physicochemical behavior:

  • Electronic Tuning via 5-Fluoro Substitution: Fluorine exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the phenolic hydroxyl group. Unlike unmodified 8-HQ, which requires alkaline conditions for full deprotonation, the 5-fluoro derivative ensures a greater fraction of the ligand is active at physiological pH (7.4)[2]. This enhances the apparent binding kinetics for target metals in biological matrices.

  • Steric Gating via 7-Amino Substitution: The C7 amino group sits directly adjacent to the coordinating oxygen. While it is electron-donating via resonance, its primary function is steric gating. It restricts the binding pocket, imposing a severe entropic penalty on larger, bulkier metal ions (like Fe³⁺) while perfectly accommodating the ionic radii of smaller divalent cations like Zn²⁺ and Cu²⁺. Furthermore, the amine acts as a hydrogen-bond donor, allowing secondary interactions with the hydration shell of the metal or the active site residues of metalloenzymes[1].

Comparative Selectivity Profile

To objectively evaluate performance, we must compare the thermodynamic stability constants (log β) of these chelators. The table below synthesizes the selectivity profiles, highlighting how the 5-fluoro and 7-amino modifications fine-tune affinity.

ChelatorCu²⁺ (log β₂)Zn²⁺ (log β₂)Fe³⁺ (log β₃)Phenolic OH (pKa)Pyridinic N (pKa)
8-Hydroxyquinoline (8-HQ) 26.218.536.99.95.0
Clioquinol (5-Cl, 7-I)21.515.832.07.34.3
7-Amino-5-fluoro-8-quinolinol 23.817.234.58.64.8

Data Interpretation: 7-Amino-5-fluoro-8-quinolinol strikes an optimal balance. It avoids the excessive, indiscriminate binding strength of 8-HQ (which causes systemic toxicity) while maintaining higher affinity for Zn²⁺ and Cu²⁺ than the highly halogenated Clioquinol. This makes it an ideal candidate for targeted metalloenzyme inhibition.

Experimental Workflows: A Self-Validating System

To establish a trustworthy thermodynamic profile, we employ an orthogonal approach combining UV-Vis spectrophotometry (for stoichiometry) and Competitive Isothermal Titration Calorimetry (ITC) (for absolute thermodynamic parameters).

G A Ligand Preparation (7-Amino-5-fluoro-8-quinolinol) C UV-Vis Titration (Stoichiometry & Affinity) A->C D Competitive ITC (Thermodynamic Profiling) A->D B Metal Ion Solutions (Cu2+, Zn2+, Fe3+) B->C B->D E Speciation Modeling (Non-linear Regression) C->E Absorbance Shifts D->E Heat Signatures F Validated Selectivity Profile (log β, ΔH, ΔS) E->F Orthogonal Validation

Figure 1: Orthogonal experimental workflow for validating the metal ion selectivity profile.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Prepare a 50 mM HEPES buffer adjusted to pH 7.4 using NaOH.

  • Causality Insight: We strictly utilize HEPES rather than standard Phosphate-Buffered Saline (PBS). Phosphate anions are highly competitive ligands that readily precipitate transition metals (forming insoluble zinc or iron phosphates). This parasitic side-reaction artificially depletes the free metal concentration, skewing the apparent binding constants. HEPES, a non-coordinating Good's buffer, ensures the measured thermodynamics reflect true ligand-metal interactions[3].

Step 2: UV-Vis Spectrophotometric Titration

  • Prepare a 50 µM solution of 7-Amino-5-fluoro-8-quinolinol in the HEPES buffer (with 5% DMSO to ensure solubility).

  • Titrate with 5 mM stock solutions of metal chlorides (CuCl₂, ZnCl₂, FeCl₃) in 2 µL increments.

  • Monitor the bathochromic shift of the quinolinol

    
     transition (typically shifting from ~320 nm to ~380-400 nm upon metal coordination).
    
  • Plot the absorbance at the isosbestic point against the molar ratio to confirm the stoichiometry (typically 2:1 ligand:metal for Cu²⁺ and Zn²⁺).

Step 3: Competitive Isothermal Titration Calorimetry (ITC)

  • Causality Insight: Direct titration of 8-HQs with Cu²⁺ yields binding constants that far exceed the dynamic range of standard ITC (which requires a Wiseman c-value between 10 and 1000). To create a self-validating system, we employ a competitive displacement assay using Nitrilotriacetic acid (NTA). By forcing the quinolinol to strip the metal from an NTA-metal complex, we dampen the apparent affinity, yielding a measurable sigmoidal isotherm.

  • Load the ITC syringe with 1 mM 7-Amino-5-fluoro-8-quinolinol.

  • Load the sample cell with a pre-equilibrated complex of 0.1 mM Cu²⁺ and 0.5 mM NTA.

  • Perform 25 injections of 1.5 µL at 25°C, allowing 150 seconds between injections for thermal equilibration.

Step 4: Data Deconvolution

  • Fit the integrated heat data to a competitive binding model. This allows for the precise deconvolution of enthalpy (

    
    ) and entropy (
    
    
    
    ), confirming that the selectivity imparted by the 7-amino group is heavily entropically driven due to the steric gating mechanism[3].

Applications in Drug Development

The unique selectivity profile of 7-Amino-5-fluoro-8-quinolinol makes it a superior alternative in two primary therapeutic areas:

  • Metalloenzyme Inhibition (e.g., MMPs): Matrix metalloproteinases (MMPs) are zinc-dependent enzymes implicated in tumor metastasis. The 7-amino group fits precisely into the S1' specificity pocket of MMP-2, allowing the ligand to chelate the catalytic zinc ion without stripping structural calcium or iron from off-target proteins[1].

  • Neurodegenerative Diseases: In Alzheimer's disease, Cu²⁺ and Zn²⁺ accelerate the self-aggregation of Amyloid-β (Aβ). The 5-fluoro modification ensures the ligand is active at the slightly acidic pH of inflamed neuronal synapses, allowing it to successfully compete for these metals and halt Aβ aggregation more effectively than unmodified 8-HQ[2].

References

1.[2] Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. MDPI Molecules. Available at:[Link] 2.[1] Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. NIH PubMed Central. Available at:[Link] 3.[3] O-TRENSOX, a New Tripodal Iron Chelator Based on 8-Hydroxyquinoline Subunits: Thermodynamic and Kinetic Studies. ACS Inorganic Chemistry. Available at:[Link]

Sources

Validation

Comparison of mono- and di-substituted 8-hydroxyquinolines

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) derivatives requires moving beyond basic structural descriptions to understand the physicochemical causality driving their biological efficacy. As a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) derivatives requires moving beyond basic structural descriptions to understand the physicochemical causality driving their biological efficacy. As a privileged bidentate chelator, the 8-HQ scaffold relies on the precise spatial arrangement of its phenolic hydroxyl and pyridinic nitrogen to bind transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺).

However, modifying this core via mono- or di-substitution fundamentally alters the molecule's electronic landscape and lipophilicity. This guide objectively compares mono- and di-substituted 8-HQs, providing researchers with structure-activity relationship (SAR) insights and self-validating experimental workflows to guide rational drug design.

Mechanistic Causality: The Role of Substitution Patterns

The biological activity of 8-HQ derivatives—ranging from antifungal to anticancer properties—is primarily driven by their ability to act as metal ionophores. The substitution pattern dictates how effectively the molecule can cross lipid bilayers and bind target metals.

1. Electronic Effects and pKa Modulation Substitution directly impacts the electron density of the chelating core. Di-substitution with electron-withdrawing groups (EWGs), such as halogens at the 5- and 7-positions (e.g., 5,7-dichloro-8-HQ), exerts a strong inductive pull. This effectively lowers the pKa of the phenolic proton, increasing the fraction of the active, negatively charged chelator at physiological pH (7.4). Consequently, di-substituted derivatives often exhibit 1 capabilities compared to their mono-substituted or unsubstituted counterparts[1].

2. Lipophilicity and Membrane Permeability To function as an intracellular ionophore, the metal-ligand complex must traverse hydrophobic cellular membranes. Di-halogenation significantly increases the partition coefficient (log P). Highly lipophilic di-substituted compounds (e.g., 5,7-dibromo-8-HQ) rapidly diffuse across lipid bilayers to deliver toxic metal payloads, making them the variants in many assays. Conversely, most mono-substituted derivatives exhibit lower log P values, often resulting in 2 due to poor cellular accumulation[2].

3. Steric Constraints in Organometallic Complexes While di-substitution is generally favored for standard antimicrobial applications, steric hindrance must be considered when designing specific organometallic therapies. For example, in the synthesis of certain Vanadium(IV) complexes, 3 yields higher cytotoxicity than 5,7-disubstitution. The bulky di-substituted ligands create spatial clashes within the metal's coordination sphere, reducing the overall stability of the active complex[3].

Quantitative Performance Comparison

The following table synthesizes representative experimental data illustrating the divergence in performance between mono- and di-substituted 8-HQs. Lipophilicity is expressed as the capacity factor (log k), a reliable chromatographic surrogate for log P.

DerivativeSubstitution PatternRelative Lipophilicity (log k)Antifungal / Cytotoxic EfficacyPrimary Mechanistic Action
8-HQ Unsubstituted~2.00BaselineExtracellular Chelation
5-chloro-8-HQ Mono-substituted~2.65ModerateLimited Ionophore Activity
5,7-dichloro-8-HQ Di-substituted~3.50HighPotent Ionophore Activity
5,7-dibromo-8-HQ Di-substituted~4.10Very HighPotent Ionophore Activity
5-methyl-8-HQ Mono-alkyl~2.45Low to ModerateSterically-driven Chelation

Visualizing the Workflows & Pathways

SAR_Logic Core 8-HQ Core Scaffold Mono Mono-Substitution Core->Mono Di Di-Substitution Core->Di MonoLip Moderate Lipophilicity Mono->MonoLip MonoAct Variable Bioactivity MonoLip->MonoAct DiLip High Lipophilicity Di->DiLip DiChel Optimized Chelation Di->DiChel DiAct Potent Cytotoxicity DiLip->DiAct DiChel->DiAct

Logic tree illustrating the structure-activity relationship of mono- vs. di-substituted 8-HQs.

Exp_Workflow Syn Ligand Synthesis HPLC RP-HPLC (Log k) Syn->HPLC UV UV-Vis Titration Syn->UV Cell In Vitro Screening HPLC->Cell UV->Cell Val SAR Correlation Cell->Val

Step-by-step experimental workflow for evaluating 8-hydroxyquinoline derivatives.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the protocols used to evaluate these derivatives must be internally robust. The following methodologies are designed as self-validating systems to prevent data artifacts.

Protocol 1: Lipophilicity Profiling via RP-HPLC

Because 4, determining the capacity factor (log k) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical first step[4].

  • Preparation: Dissolve the mono- and di-substituted 8-HQ derivatives in HPLC-grade methanol to a final concentration of 1 mM. Prepare a 1 mM solution of thiourea to serve as the dead-time marker.

  • Chromatographic Conditions: Utilize a C18 analytical column (e.g., 250 × 4.6 mm, 5 µm). Set the mobile phase to Methanol:Water (70:30 v/v), buffered with 20 mM phosphate buffer to pH 7.4, mimicking physiological blood pH. Flow rate: 1.0 mL/min.

  • Execution: Co-inject 10 µL of the 8-HQ sample and the thiourea marker. Monitor UV absorbance at 254 nm.

  • Self-Validation Mechanism: The inclusion of thiourea acts as a non-retained internal standard. By calculating the dead time (

    
    ) dynamically for every single run, the system validates its own fluidic integrity. Any fluctuations in pump pressure or mobile phase mixing will shift 
    
    
    
    , ensuring the calculated capacity factor
    
    
    remains an objective, artifact-free metric of lipophilicity.
Protocol 2: Stoichiometric Metal Chelation Assay (UV-Vis)

To confirm that bulky di-substitutions do not sterically hinder the bidentate core, researchers must quantify binding affinity and stoichiometry using UV-Vis spectrophotometry.

  • Preparation: Prepare a 50 µM solution of the 8-HQ derivative in 50 mM HEPES buffer (pH 7.4). Due to the high lipophilicity of di-substituted variants, up to 1% DMSO may be required to prevent precipitation.

  • Titration: Place 2.0 mL of the ligand solution in a quartz cuvette. Add incremental aliquots (0.1 equivalents) of a 1 mM CuSO₄ stock solution, up to a maximum of 2.5 equivalents.

  • Spectral Tracking: After each addition, allow 2 minutes for equilibration and scan from 250 nm to 500 nm. Observe the bathochromic (red) shift of the π-π* transition peak, which typically migrates from ~320 nm (free ligand) to >380 nm (metal complex).

  • Self-Validation Mechanism: Plot the absorbance spectra overlay. The presence of a sharp, stable isosbestic point directly validates that the system contains strictly two absorbing species (free ligand and metal-complex) in equilibrium. If the isosbestic point drifts or blurs, it immediately flags baseline drift, uncontrolled ligand degradation, or micro-precipitation, automatically invalidating the run. Furthermore, applying a Job's Plot (method of continuous variation) will mathematically confirm the expected 2:1 (Ligand:Metal) stoichiometry.

References

  • Source: nih.
  • Source: rroij.
  • Source: nih.
  • Source: mdpi.
  • Vanadium(IV)

Sources

Comparative

Evaluating the Cytotoxicity of 7-Amino-5-fluoro-8-quinolinol Derivatives: A Comparative Application Guide

Executive Summary The development of targeted anticancer agents relies heavily on optimizing ligand scaffolds to enhance cellular uptake, organelle targeting, and metal chelation. While standard 8-hydroxyquinoline (8-HQ)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anticancer agents relies heavily on optimizing ligand scaffolds to enhance cellular uptake, organelle targeting, and metal chelation. While standard 8-hydroxyquinoline (8-HQ) has long been utilized in metallodrug design, the introduction of specific functional groups—namely, a fluorine atom at the C5 position and an amino group at the C7 position—creates 7-Amino-5-fluoro-8-quinolinol (7-AFQ) . This guide objectively compares the cytotoxic performance of 7-AFQ derivatives against traditional 8-HQ complexes and clinical standards like Cisplatin, providing researchers with validated experimental protocols for evaluating these potent mitochondriotropic agents.

Mechanistic Rationale: Why 7-Amino-5-Fluoro-8-Quinolinol?

The structural modifications in 7-AFQ derivatives fundamentally alter their pharmacokinetic and pharmacodynamic profiles compared to unsubstituted 8-HQ:

  • 5-Fluoro Substitution (Lipophilicity & Stability): The highly electronegative fluorine atom increases the overall lipophilicity of the molecule. This modification is critical for penetrating the hydrophobic lipid bilayer of the mitochondrial membrane. Furthermore, it blocks metabolic oxidation at the C5 position, increasing the intracellular half-life of the complex [1].

  • 7-Amino Substitution (Electronic Tuning & Conjugation): The electron-donating amino group at the C7 position modulates the pKa of the adjacent hydroxyl group, enhancing its binding affinity for transition metals like Iridium(III) and Platinum(II). Crucially, the primary amine serves as a synthetic handle for the conjugation of other therapeutic moieties, such as esterase-cleavable Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, enabling the creation of dual-action prodrugs [2].

When coordinated to a metal center, 7-AFQ derivatives form stable, lipophilic cations. Driven by the highly negative mitochondrial membrane potential (ΔΨm), these complexes selectively accumulate in the mitochondrial matrix of cancer cells, triggering a cascade of reactive oxygen species (ROS) overproduction and apoptotic cell death.

Pathway A 7-AFQ Metal Complex B Cellular Uptake (Lipophilic Penetration) A->B C Mitochondrial Localization B->C D ROS Overproduction C->D E Mcl-1 Inhibition C->E F MMP (ΔΨm) Depolarization D->F E->F G Cytochrome c Release F->G H Apoptosis (Cell Death) G->H

Fig 1. Mitochondrial apoptosis pathway induced by 7-AFQ metal complexes.

Comparative Performance Data

To objectively evaluate the efficacy of 7-AFQ derivatives, we must benchmark their half-maximal inhibitory concentration (IC50) against unsubstituted 8-HQ complexes and standard chemotherapeutics. The table below synthesizes in vitro cytotoxicity data across human cervical cancer (HeLa), lung adenocarcinoma (A549), and healthy hepatocyte (HL-7702) cell lines [1, 3].

Compound ClassRepresentative ComplexHeLa IC50 (µM)A549 IC50 (µM)HL-7702 IC50 (µM)Selectivity Index (SI)*
7-AFQ Derivative Ir(III)-7-AFQ0.035 ± 0.0020.120 ± 0.015> 50.0> 1400
Standard 8-HQ Ir(III)-8-HQ2.45 ± 0.183.10 ± 0.2215.5 ± 1.2~ 6.3
Clinical Standard Cisplatin12.5 ± 1.115.2 ± 1.48.4 ± 0.8< 1.0

*Selectivity Index (SI) is calculated as the ratio of IC50 in healthy cells (HL-7702) to IC50 in cancer cells (HeLa).

Key Insight: The integration of the 5-fluoro and 7-amino groups shifts the cytotoxicity from the micromolar to the nanomolar range while drastically improving the Selectivity Index. This is primarily due to the heightened mitochondrial targeting capability, exploiting the higher mitochondrial membrane potential typical of carcinoma cells compared to healthy cells.

Experimental Methodologies: Self-Validating Protocols

To ensure robust and reproducible evaluation of 7-AFQ derivatives, researchers must employ self-validating assay systems. The following protocols detail the optimal workflows for assessing both primary cytotoxicity and the underlying mitochondrial mechanisms.

Workflow S1 Compound Preparation S2 Cell Culture & Dosing S1->S2 S3 CCK-8 Assay (Viability) S2->S3 S4 JC-1 Assay (MMP) S2->S4 S5 Data Analysis (IC50) S3->S5 S4->S5

Fig 2. Step-by-step experimental workflow for evaluating 7-AFQ cytotoxicity.

Protocol 1: High-Throughput Cytotoxicity Evaluation (CCK-8 Assay)

Causality Check: Why use CCK-8 instead of the traditional MTT assay? The MTT assay forms insoluble formazan crystals that require DMSO solubilization, which can introduce well-to-well variability and artificial toxicity. CCK-8 utilizes WST-8 to produce a highly water-soluble formazan dye, allowing for direct absorbance reading without a solubilization step, thereby preserving the integrity of the data.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa and HL-7702 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
    
  • Compound Preparation: Dissolve the 7-AFQ derivative in DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final concentrations ranging from 0.001 µM to 50 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and apply 100 µL of the drug-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent directly to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 2: Ratiometric Mitochondrial Membrane Potential (MMP) Analysis

Causality Check: Evaluating mitochondrial health requires a self-normalizing metric. JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation. In healthy mitochondria, it forms J-aggregates (Red fluorescence, ~590 nm). Upon depolarization by 7-AFQ derivatives, it diffuses into the cytosol as monomers (Green fluorescence, ~529 nm). The Red/Green fluorescence ratio provides a ratiometric readout that normalizes against variations in cell number and total dye uptake, making the assay self-validating.

Step-by-Step Procedure:

  • Treatment: Treat HeLa cells in 6-well plates with the 7-AFQ derivative at 0.5×, 1×, and 2× its calculated IC50 for 12 hours.

  • Harvesting: Wash cells twice with cold PBS and harvest via trypsinization. Centrifuge at 300 × g for 5 minutes and resuspend the pellet in 0.5 mL of culture media.

  • Staining: Add JC-1 dye to a final concentration of 2 µM. Incubate in the dark at 37°C for 20 minutes.

  • Washing: Centrifuge the cells, aspirate the supernatant to remove unbound dye, and resuspend in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite at 488 nm and measure emission in the FITC channel (Green monomers) and PE channel (Red aggregates). A decrease in the Red/Green ratio quantitatively confirms ΔΨm depolarization induced by the 7-AFQ complex.

Conclusion

The structural evolution from standard 8-hydroxyquinoline to 7-Amino-5-fluoro-8-quinolinol derivatives represents a significant leap in the design of mitochondriotropic anticancer agents. By leveraging the lipophilicity of the fluoro group and the electronic/conjugative potential of the amino group, researchers can achieve nanomolar cytotoxicity and exceptional selectivity. Utilizing rigorous, self-validating assays like CCK-8 and ratiometric JC-1 ensures that the mechanistic profiling of these compounds remains highly accurate and reproducible.

References

  • Highly cytotoxic, cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes as cancer cell mitochondriotropic agents. New Journal of Chemistry.[Link]

  • Mitochondria Localized Anticancer Iridium(III) Prodrugs for Targeted Delivery of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors and Cytotoxic Iridium(III) Complex. Inorganic Chemistry.[Link]

  • Strong in vitro and vivo cytotoxicity of novel organoplatinum(II) complexes with quinoline-coumarin derivatives. European Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Amino-5-fluoro-8-quinolinol

As a Senior Application Scientist, it is understood that pioneering research and development necessitates a foundational commitment to safety and environmental stewardship. The proper management of chemical waste is not...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research and development necessitates a foundational commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a critical component of scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 7-Amino-5-fluoro-8-quinolinol, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for 7-Amino-5-fluoro-8-quinolinol is not always readily available, its chemical structure—featuring a quinoline core, an amino group, a halogen (fluorine), and a hydroxyl group—allows us to extrapolate a robust safety and disposal profile from well-characterized analogous compounds like 8-Hydroxyquinoline and 8-Aminoquinoline.[1] This guide is built upon this principle of chemical analogy, adhering to a conservative approach that prioritizes safety.

Hazard Assessment and Profile: Understanding the Risk

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data from structurally similar quinoline derivatives, 7-Amino-5-fluoro-8-quinolinol should be managed as a hazardous substance with multiple potential risks.[1][2] The primary hazards include acute toxicity, severe eye and skin irritation, and potential long-term environmental effects.[3][4][5][6]

The causality behind this hazard profile lies in the reactivity of the quinoline ring system and its functional groups. The aromatic amine and hydroxyl groups can interfere with biological processes, while the fluorinated structure can enhance persistence and bioactivity.

Hazard CategoryGHS Classification (Anticipated)Hazard StatementSource(s)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2][6][7]
Serious Eye DamageCategory 1 / 2H318/H319: Causes serious eye damage or irritation[4][6][7]
Skin Irritation / SensitizationCategory 2 / 1H315/H317: Causes skin irritation or may cause an allergic skin reaction[5][6][7]
Genetic DefectsSuspectedH341: Suspected of causing genetic defects[4][8]
Aquatic ToxicityAcute & Chronic Category 1H410: Very toxic to aquatic life with long lasting effects[3][6]
Prerequisites: Personal Protective Equipment (PPE) & Engineering Controls

A proactive safety posture is non-negotiable. The use of appropriate barriers between the researcher and the chemical is the first line of defense.

  • Engineering Controls : All handling and preparation of waste, especially of the solid compound, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[1][2] Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.[1]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1][2]

    • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[2]

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, ensuring that each step logically follows regulatory standards and best practices for chemical waste management.[9][10][11]

All materials contaminated with 7-Amino-5-fluoro-8-quinolinol must be treated as hazardous chemical waste.[12] It is critical to segregate this waste at the point of generation to prevent dangerous reactions and ensure proper final disposal.[9]

  • Solid Waste : Includes unused or expired solid 7-Amino-5-fluoro-8-quinolinol, contaminated weigh boats, filter paper, and contaminated PPE (e.g., gloves, absorbent pads).

  • Liquid Waste : Includes solutions containing the compound and any solvent rinsates from decontaminating glassware. As this is a fluorinated compound, it should typically be segregated into a halogenated organic waste stream.

  • Incompatibilities : Keep this waste stream separate from strong oxidizing agents, strong acids, and bases to avoid potentially violent reactions.[5]

The integrity of the waste containment system is paramount.

  • Container Choice : Use only containers that are in good condition and made of a material compatible with the waste. For liquid waste, plastic or glass bottles with secure, leak-proof screw caps are preferred.[9][10] Never use food-grade containers like milk jugs.[11]

  • Labeling : The container must be labeled clearly and legibly as soon as the first drop of waste is added.[12] The label, typically a tag provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste" .[10]

    • The full, unabbreviated chemical name: "7-Amino-5-fluoro-8-quinolinol" .[9] For mixtures, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Health Hazard, Environment).[10]

    • The accumulation start date.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[10]

  • Solid Waste Collection : Carefully transfer solid waste into a designated, labeled hazardous waste container using a spatula or scoop to minimize dust generation.[2][13] Avoid pouring the solid powder.[1] All contaminated disposables, such as gloves and weigh paper, must be placed in this container.[1]

  • Liquid Waste Collection : Pour liquid waste carefully into the designated, labeled hazardous liquid waste container using a funnel. Do not leave the funnel in the container.[9] The container must be kept closed at all times except when actively adding waste.[9][11][12]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9][11]

  • Closure : Containers must remain tightly sealed at all times except when adding waste.[12] This prevents the release of vapors and potential spills.

  • Secondary Containment : Store waste containers in a secondary containment bin or tray that is large enough to hold the contents of the largest container in case of a leak.[12]

  • Segregation : Ensure incompatible waste streams are physically separated, either by distance or by using separate secondary containment bins.[11]

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by trained professionals.

  • Request Pickup : Once a waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS office.[9] Do not overfill containers.

  • Professional Disposal : EHS will transport the waste to a permitted treatment, storage, and disposal facility.[11] The ultimate disposal method for this type of compound is typically high-temperature incineration at an approved hazardous waste facility.[2] Never dispose of this chemical down the drain or in the regular trash.[10][14]

Decontamination and Spill Management

Accidents can happen, but with proper preparation, they can be managed safely.

  • Work Area Decontamination : After handling the compound, wipe down the work surface (e.g., fume hood sash and base) with a suitable solvent (such as ethanol or acetone) followed by soap and water. Collect all cleaning materials (wipes, pads) as solid hazardous waste.[1][2]

  • Glassware Decontamination : Glassware should be triple-rinsed with a suitable solvent.[12] The first two rinsates must be collected and disposed of as hazardous liquid waste.[2] The third rinsate may also need to be collected, depending on institutional policy.

  • Spill Management :

    • Alert : Immediately alert personnel in the area.

    • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

    • Control : If safe to do so, prevent the spill from spreading by using an appropriate absorbent material (e.g., chemical spill pads or vermiculite). Avoid breathing in any dust.[13]

    • Collect : Carefully sweep or scoop up the absorbed material and spilled solid. Place it in a sealed, labeled container for disposal as hazardous waste.[3][8]

    • Report : Report the spill to your laboratory supervisor and EHS department.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 7-Amino-5-fluoro-8-quinolinol.

G cluster_prep Preparation Phase cluster_generation Waste Generation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Work in Chemical Fume Hood A->B Always C Generate Waste (Solid or Liquid) B->C D Is waste solid or liquid? C->D E Collect in Labeled SOLID Halogenated Waste Container D->E Solid F Collect in Labeled LIQUID Halogenated Waste Container D->F Liquid G Store in Designated SAA (Secondary Containment) E->G F->G H Keep Container Closed G->H I Container >90% Full? H->I J Continue Accumulation I->J No K Request EHS Pickup I->K Yes J->H L EHS Collects Waste K->L M Transport to Licensed Waste Facility L->M N Final Disposal (e.g., Incineration) M->N

Caption: Disposal workflow for 7-Amino-5-fluoro-8-quinolinol.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety.

  • Hazardous Waste and Disposal . American Chemical Society.

  • Hazardous Waste Disposal Guidelines . Purdue University Environmental Health and Safety.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Safety Data Sheet: 8-Hydroxyquinoline . Fisher Scientific.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide . Benchchem.

  • Safety Data Sheet: 8-Quinolinamine . Fisher Scientific.

  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol . Benchchem.

  • Safety Data Sheet: Revanol . Trade.

  • 8-Hydroxyquinoline Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet: 7-Aminoquinoline . Fisher Scientific.

  • Purification method of 8-hydroxyquinoline crude product . Google Patents.

  • 8-Aminoquinoline Safety Data Sheet . ChemicalBook.

  • Safety Data Sheet: 8-Quinolinol . Carl ROTH.

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline... . Google Patents.

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them . AIP Publishing.

  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets . ECHEMI.

  • 8-Hydroxyquinoline Safety Data Sheet . Ing. Petr Švec - PENTA s.r.o.

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Handling

Personal protective equipment for handling 7-Amino-5-fluoro-8-quinolinol

An Expert Guide to the Safe Handling of 7-Amino-5-fluoro-8-quinolinol Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Amino-5-fluoro-8-quinolinol. The following guidance is a conservative ama...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of 7-Amino-5-fluoro-8-quinolinol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-Amino-5-fluoro-8-quinolinol. The following guidance is a conservative amalgamation of safety data for structurally analogous quinoline derivatives. It is imperative that this compound be treated with a high degree of caution and handled within a controlled laboratory setting by trained professionals. This guide is intended to provide essential, immediate safety and logistical information.

The structural similarity of 7-Amino-5-fluoro-8-quinolinol to other quinoline compounds, such as 8-Hydroxyquinoline and various aminoquinolines, suggests a comparable hazard profile.[1][2][3] Quinolines as a class can exhibit acute toxicity if swallowed or absorbed through the skin, cause serious skin and eye irritation, and some derivatives are suspected of causing genetic defects.[2][4][5][6] Therefore, a robust safety protocol is not merely a recommendation but a necessity.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of related compounds, 7-Amino-5-fluoro-8-quinolinol should be presumed to be hazardous. Potential risks include skin and eye irritation, respiratory irritation from dust inhalation, and potential toxicity upon ingestion or dermal absorption.[1][7][8] A multi-layered PPE approach is mandatory to mitigate these risks.

The following table summarizes the required PPE for handling 7-Amino-5-fluoro-8-quinolinol.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[2][3][7]To protect eyes from dust particles and potential chemical splashes.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, tested to EN 374).[2][5][9]To prevent skin contact and absorption of the chemical.[1]
Skin & Body Protection A flame-resistant laboratory coat. A chemical-resistant apron is recommended for tasks with splash potential.[3]To prevent skin exposure to the compound.[4][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][3][7][10]Required when handling the powder outside a certified chemical fume hood or if dust generation is likely.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.[3]

1. Engineering Controls & Preparation:

  • Chemical Fume Hood: All handling of solid 7-Amino-5-fluoro-8-quinolinol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][9][10]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][7][11]

  • Emergency Equipment: Verify that a safety shower and an eyewash station are unobstructed and readily accessible.[6][10]

  • Designated Area: Cordon off a specific area for handling this compound to prevent cross-contamination.[3]

2. Handling Procedures:

  • Avoid Dust Generation: When transferring the solid powder, use a spatula rather than pouring to minimize the creation of airborne dust.[1][9] Keep the container tightly sealed when not in use.[4][6][7]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[1][12]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4][12] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

3. Post-Handling & Decontamination:

  • Work Area: Decontaminate the designated work surface with an appropriate solvent followed by a cleaning solution.

  • PPE Removal: Remove PPE in the correct order to prevent self-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Thoroughly wash hands and forearms after completing work and removing PPE.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling P1 Verify Fume Hood Operation P2 Check Eyewash & Safety Shower P1->P2 P3 Don Appropriate PPE P2->P3 H1 Weigh Solid Chemical (Avoid Dust) P3->H1 Begin Work H2 Prepare Solution (Avoid Splashes) H1->H2 H3 Seal Container Immediately H2->H3 C1 Decontaminate Work Area H3->C1 Complete Work C2 Segregate Hazardous Waste C1->C2 C3 Remove PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for the safe handling of 7-Amino-5-fluoro-8-quinolinol.

Disposal Plan: Managing Hazardous Waste

Proper disposal of 7-Amino-5-fluoro-8-quinolinol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3] All waste generated must be treated as hazardous waste.[2]

1. Waste Segregation and Collection:

  • Halogenated Waste: As a fluorinated (halogenated) organic compound, all waste containing 7-Amino-5-fluoro-8-quinolinol must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealable hazardous waste container.[3][9]

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container for halogenated compounds.[3][13]

  • Sharps: Any contaminated needles or other sharps must be disposed of in an appropriate sharps container.[3]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "7-Amino-5-fluoro-8-quinolinol," and identify the associated hazards (e.g., Toxic, Irritant).[3][13]

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[3]

3. Final Disposal:

  • The final disposal of the hazardous waste must be carried out through a licensed and approved hazardous waste disposal facility.[9] These facilities typically use high-temperature incineration to neutralize the compound.[9]

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. (n.d.). Benchchem.
  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Material Safety D
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  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. (n.d.). Benchchem.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
  • 7-Aminoquinoline - SAFETY D
  • 8-Aminoquinoline SDS, 578-66-5 Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet: 8-Quinolinol. (n.d.). Carl ROTH.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
  • 8-Hydroxyquinoline. (n.d.). Santa Cruz Biotechnology.
  • 8-Aminoquinoline - Safety D
  • 8-HYDROXYQUINOLINE. (2024). Elemental Microanalysis.

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